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Foundational

A Roadmap for Elucidating the Mechanism of Action of Novel Compounds: A Case Study of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide

Abstract The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery and chemical biology. It provides the critical framework for understanding a molecule's therapeutic poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery and chemical biology. It provides the critical framework for understanding a molecule's therapeutic potential and potential toxicities. This technical guide outlines a comprehensive, multi-pronged strategy for determining the MoA of a previously uncharacterized research compound, using 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (CAS: 1217819-81-2) as a representative case. As publicly available data on the biological activity of this specific molecule is scarce, this document serves as a practical roadmap for researchers, scientists, and drug development professionals. We will proceed from initial in silico analyses and physicochemical characterization through broad phenotypic screening, target identification, and finally, downstream pathway analysis. Each stage is presented with the underlying scientific rationale, detailed experimental protocols, and data interpretation frameworks, embodying a self-validating system for MoA discovery.

Introduction: The Challenge of the Unknown

2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide is a small molecule available for research purposes, yet its biological effects and molecular targets remain undefined in peer-reviewed literature. The process of uncovering a new drug's MoA is critical for progressing from a chemical entity to a potential therapeutic tool.[1][2] This journey requires a systematic and unbiased approach, starting broad to capture any biological activity and progressively narrowing the focus to identify a specific target and pathway. This guide provides the strategic and technical framework for such an endeavor.

Phase I: Foundational Characterization

Before any biological assays are performed, a thorough understanding of the compound's fundamental properties is essential. This foundational work prevents common pitfalls in experimental design and data interpretation.

In Silico Target Prediction

Computational methods, or in silico screening, offer a cost-effective first step to generate hypotheses about a compound's potential biological targets.[3][4][5] These approaches utilize the compound's chemical structure to search for similarities to known ligands in large chemogenomic databases.

  • Rationale: The principle of chemical similarity posits that structurally similar molecules often exhibit similar biological activities.[4] By comparing 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide to vast libraries of compounds with known targets, we can generate a preliminary list of potential protein targets. This helps in prioritizing the types of biological assays to be conducted.

  • Methodology:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string or 3D structure of the compound.

    • Utilize web-based target prediction tools such as TargetHunter, 3DSTarPred, or similar platforms.[4][6]

    • These tools employ algorithms based on chemical similarity searching, machine learning, and bioactivity spectral analysis to predict potential targets.[4][5]

  • Data Interpretation: The output will be a list of potential targets ranked by a confidence score or probability. It is crucial to view these predictions as hypotheses that require experimental validation, not as definitive identifications.

Physicochemical Property Analysis

A compound's physicochemical properties, such as solubility, lipophilicity (LogP), and stability, are critical determinants of its behavior in biological assays and its potential as a drug.[7][8][9][10]

  • Rationale: Poor solubility can lead to false-negative results or compound precipitation in assays. Lipophilicity affects membrane permeability and non-specific binding. Chemical stability is essential to ensure that the observed biological effect is due to the compound itself and not a degradation product.

  • Key Parameters & Assays:

PropertyImportance in Assay DesignStandard Assay Method
Aqueous Solubility Ensures the compound remains dissolved at tested concentrations, preventing artifacts.Kinetic or thermodynamic solubility assays using HPLC-UV or nephelometry.
Lipophilicity (LogP/LogD) Influences membrane permeability, protein binding, and potential for non-specific interactions.Shake-flask method (octanol/water) or reverse-phase HPLC.
Chemical Stability Confirms the integrity of the compound under assay conditions (e.g., in buffer, cell culture media).Incubation of the compound under assay conditions followed by LC-MS analysis to detect degradation.
pKa Determines the ionization state of the compound at physiological pH, affecting solubility and target interaction.Potentiometric titration or UV-spectroscopy.
  • Self-Validation: All subsequent biological assays must be designed with these properties in mind. For instance, the highest concentration tested should not exceed the compound's aqueous solubility limit.

Phase II: Unbiased Biological Activity Screening

With foundational properties established, the next step is to determine if the compound has any effect on a biological system. Phenotypic screening is a powerful, target-agnostic approach that assesses a compound's effect on the overall characteristics (phenotype) of a cell or organism.[11][12][13][14][15]

Workflow for Initial Phenotypic Screening

G cluster_0 Phase II: Phenotypic Screening A Compound Preparation (Serial Dilution) C Compound Treatment (e.g., 72 hours) A->C B Cell Panel Seeding (e.g., NCI-60) B->C D Cell Viability Assay (XTT or MTT) C->D E Data Analysis (IC50 Determination) D->E

Caption: Workflow for initial cell viability screening.

Cell Viability/Cytotoxicity Profiling
  • Rationale: The most fundamental question is whether the compound affects cell health, either by inhibiting growth (cytostatic) or by killing cells (cytotoxic). Screening against a diverse panel of cell lines (e.g., the NCI-60 cancer cell line panel) can reveal cell-type-specific effects, providing early clues about the potential MoA.

  • Protocol: XTT Cell Viability Assay The XTT assay is a colorimetric method that measures the metabolic activity of living cells, which is proportional to the number of viable cells.[16][17][18][19] It is often preferred over the MTT assay because its formazan product is water-soluble, eliminating a solubilization step.[16][18]

    • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Add serial dilutions of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide to the wells. Include vehicle-only (e.g., DMSO) controls and positive controls (e.g., a known cytotoxic agent like doxorubicin).

    • Incubation: Incubate the plate for a set period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

    • Reagent Addition: Prepare the XTT/electron-coupling solution according to the manufacturer's instructions. Add 50 µL of this solution to each well.

    • Incubation: Incubate the plate for 2-4 hours at 37°C.

    • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader.

  • Data Presentation and Interpretation:

Cell LineTissue of OriginHypothetical IC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer> 100
JurkatLeukemia5.8
SH-SY5YNeuroblastoma89.5

The resulting data, expressed as IC50 values (the concentration at which 50% of cell growth is inhibited), will indicate whether the compound is active and if its activity is selective for certain cell types. A low micromolar or nanomolar IC50 in a specific cell line would be a strong justification for further investigation.

Phase III: Target Deconvolution

If the phenotypic screen reveals significant biological activity, the next phase focuses on identifying the specific molecular target(s) of the compound. This process is often called target deconvolution or target identification.

Broad Target Class Screening
  • Rationale: Rather than testing individual targets one by one, a more efficient approach is to screen the compound against large panels of representative targets from major drug classes, such as G-protein coupled receptors (GPCRs), kinases, and ion channels.[20][][22][23][24] This provides an unbiased view of the compound's potential target family.

  • Methodology:

    • Engage a contract research organization (CRO) that offers broad panel screening services (e.g., Eurofins DiscoverX, Reaction Biology).

    • Provide the compound for screening at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of targets.

    • The output is typically presented as percent inhibition or percent activity relative to a control.

  • Data Interpretation: A significant "hit" (e.g., >50% inhibition) on a specific target or a small group of related targets provides a strong lead for the next step of validation. For example, if the compound inhibits a specific kinase by 80% at 1 µM, this becomes the primary hypothesis for its MoA.

Target Validation: Affinity and Potency Determination

Once a putative target is identified, the interaction must be validated and quantified.

Scenario-Based Approach: Let's hypothesize that the broad panel screen identified our compound as an inhibitor of a specific G-protein coupled receptor, the Dopamine D2 receptor (D2R), which signals through the inhibition of adenylyl cyclase.

4.2.1. Radioligand Binding Assay

  • Rationale: This "gold standard" assay directly measures the affinity of the compound for the target receptor by competing with a known high-affinity radiolabeled ligand.[25][26][27][28][29]

  • Protocol Outline:

    • Membrane Preparation: Use cell membranes prepared from a cell line overexpressing the D2R.

    • Competition Assay: Incubate the membranes with a fixed concentration of a D2R-specific radioligand (e.g., [³H]-Spiperone) and varying concentrations of the unlabeled test compound.

    • Separation: Separate the receptor-bound radioligand from the unbound radioligand via rapid vacuum filtration.

    • Quantification: Measure the radioactivity trapped on the filter using a scintillation counter.

  • Data Analysis: The data are plotted as percent specific binding versus compound concentration. A non-linear regression analysis is used to determine the IC50, which is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. A low Ki value indicates high binding affinity.

4.2.2. Functional Assay: cAMP Accumulation

  • Rationale: A binding assay confirms physical interaction but does not reveal whether the compound is an agonist (activator) or antagonist (inhibitor). A functional assay is required to determine the compound's effect on receptor signaling.[30][31][32][33][34] Since the D2R is a Gi-coupled receptor, its activation inhibits the production of cyclic AMP (cAMP).

  • Protocol Outline (AlphaScreen or ELISA-based):

    • Cell Culture: Use a cell line expressing D2R (e.g., CHO-D2R).

    • Stimulation: Treat the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production. Co-treat with varying concentrations of the test compound.

    • Cell Lysis: Lyse the cells to release the intracellular cAMP.

    • Detection: Quantify the amount of cAMP in the lysate using a competitive immunoassay format (e.g., AlphaScreen or ELISA), where the signal is inversely proportional to the amount of cAMP produced.[30][31][32]

  • Data Interpretation: If the compound is a D2R agonist, it will enhance the forskolin-induced drop in cAMP. If it is an antagonist, it will block the effect of a known D2R agonist (like dopamine) on cAMP levels. The results are used to calculate an EC50 (for an agonist) or an IC50 (for an antagonist).

Phase IV: Downstream Signaling Pathway Analysis

Confirming a direct interaction with a primary target is a major milestone. The final phase of MoA elucidation involves mapping the downstream cellular consequences of this interaction.

Investigating Target-Proximal Signaling Events
  • Rationale: To confirm that the compound engages the target in a cellular context and initiates the expected signaling cascade, we can use methods like Western blotting to look at the phosphorylation status of key downstream proteins.[35][36][37]

  • Workflow for Downstream Pathway Analysis:

G cluster_1 Phase IV: Pathway Analysis A Treat Cells with Compound (Time Course) B Prepare Cell Lysates A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE & Transfer (Western Blot) C->D E Probe with Phospho-Specific Antibodies (e.g., p-ERK) D->E F Imaging & Densitometry E->F G Interpret Pathway Activation/ Inhibition F->G

Caption: Workflow for Western blot analysis of signaling pathways.

  • Protocol: Western Blot for Phospho-ERK Continuing our D2R antagonist hypothesis, blocking D2R can lead to the disinhibition of pathways that regulate mitogen-activated protein kinases like ERK.

    • Cell Treatment: Treat D2R-expressing cells with the compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific for the phosphorylated form of a downstream protein (e.g., phospho-ERK). Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add an HRP substrate that produces chemiluminescence and image the blot.

    • Validation: Strip the blot and re-probe with an antibody for total ERK to confirm equal protein loading.

  • Data Interpretation: A change in the ratio of phospho-ERK to total ERK upon compound treatment would provide strong evidence that the compound modulates the target receptor's downstream signaling pathway, thus solidifying its mechanism of action.

Conclusion

The journey to elucidate the mechanism of action of a novel compound like 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide is a systematic process of hypothesis generation and rigorous experimental validation. By progressing logically from in silico analysis and physicochemical profiling to unbiased phenotypic screening, target identification, and detailed pathway analysis, researchers can build a comprehensive and trustworthy profile of a compound's biological activity. This guide provides a robust and adaptable framework, grounded in established scientific principles and methodologies, to empower scientists in transforming a molecule of unknown function into a well-characterized tool for biological research and drug discovery.

References

  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. [Link]

  • In Vitro Kinase Inhibition Assays. Bio-protocol. [Link]

  • cAMP ELISA Kit (Colorimetric). Cell Biolabs, Inc. [Link]

  • In Silico Target Prediction for Small Molecules. PubMed. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

  • Examination of cell signaling pathways by quantitative western blot. Bio-protocol. [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Protocols. [Link]

  • Elucidating Compound Mechanism of Action by Network Perturbation Analysis. PMC - NIH. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. [Link]

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. PMC. [Link]

  • In Silico Target Prediction. Creative Biolabs. [Link]

  • Phenotypic profiling in drug discovery. Drug Target Review. [Link]

  • Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics | Oxford Academic. [Link]

  • physicochemical property of drug molecules with respect to drug actions. JBINO. [Link]

  • Physicochemical Properties. TDEC. [Link]

  • Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. LinkedIn. [Link]

  • Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. LinkedIn. [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • Elucidating Compound Mechanism of Action by Network Perturbation Analysis. PubMed. [Link]

  • 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • GSK3β Kinase Assay Kit. BPS Bioscience. [Link]

  • Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio - ASM Journals. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Elucidating Compound Mechanism of Action and Polypharmacology with a Large-scale Perturbational Profile Compendium. bioRxiv. [Link]

  • Full Panel Receptor Profiling Services. Indigo Biosciences. [Link]

  • Screening and Profiling Services. Profacgen. [Link]

  • GPCR Screening Services. Creative Bioarray. [Link]

  • Eurofins DiscoverX. Dr. GPCR Ecosystem. [Link]

Sources

Exploratory

Pharmacokinetics of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide in Animal Models: A Comprehensive Technical Guide

Executive Summary 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (hereafter referred to as ADMP ) is a synthetic aliphatic amino acid amide derived from L-leucine. Featuring both a primary α -amine and a tertiary...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (hereafter referred to as ADMP ) is a synthetic aliphatic amino acid amide derived from L-leucine. Featuring both a primary α -amine and a tertiary dimethylaminoethyl moiety, ADMP is a di-basic compound. This specific physicochemical architecture dictates a complex pharmacokinetic (PK) profile characterized by extensive tissue distribution, pH-dependent subcellular partitioning, and dual-pathway metabolic clearance. This whitepaper provides an authoritative, step-by-step framework for evaluating the PK of ADMP in preclinical animal models.

Physicochemical Profiling & Mechanistic ADME Principles

To design an effective in vivo PK study, one must first understand how the molecular structure of ADMP drives its absorption, distribution, metabolism, and excretion (ADME).

Volume of Distribution and Lysosomal Trapping

Because ADMP contains two basic nitrogen centers, it exists predominantly in a di-cationic state at physiological pH (7.4). Di-basic amines typically exhibit a uniquely large steady-state volume of distribution ( Vss​ ). This phenomenon is driven by the pH-partition hypothesis and lysosomal ion trapping[1]. The unionized fraction of the weakly basic compound readily permeates cellular lipid bilayers; however, upon entering highly acidic subcellular compartments (such as lysosomes, pH ~4.5), the molecule becomes fully protonated and membrane-impermeable[2]. Consequently, tissues with high lysosomal density, such as the lung and liver, act as pharmacokinetic sinks, sequestering the drug and driving up the apparent Vss​ [2].

Competing Metabolic Clearance Pathways

The systemic clearance of ADMP is governed by two distinct, competing biotransformation pathways:

  • Oxidative N-Demethylation: The tertiary dimethylamino group is highly susceptible to N-demethylation mediated by hepatic Cytochrome P450 enzymes (e.g., CYP3A4) and Flavin-containing monooxygenases (FMOs)[3].

  • Amide Hydrolysis: The central amide bond mimics an endogenous peptide linkage, serving as a prime substrate for ubiquitous plasma and tissue aminopeptidases, which cleave the molecule into L-leucine and N,N-dimethylethylenediamine.

Metabolism Parent ADMP (Parent Compound) Amidase Amide Hydrolysis (Aminopeptidases) Parent->Amidase CYP N-Demethylation (CYP3A4 / FMO) Parent->CYP Met1 L-Leucine + N,N-dimethylethylenediamine Amidase->Met1 Met2 N-Desmethyl-ADMP CYP->Met2

Fig 2. Divergent metabolic pathways of ADMP via amidase and oxidative clearance.

Experimental Design & Bioanalytical Strategy

To accurately capture the PK profile, dual-species testing utilizing Sprague-Dawley rats (rodent) and Beagle dogs (non-rodent) is standard practice. Intravenous (IV) dosing is utilized to determine absolute systemic clearance ( CL ) and Vss​ , while oral (PO) dosing evaluates absolute bioavailability ( F% ).

The bioanalytical quantification of ADMP is performed via LC-MS/MS. To ensure data integrity and regulatory compliance, the assay must be rigorously validated according to the FDA's Bioanalytical Method Validation Guidance for Industry[4]. This requires demonstrating strict adherence to criteria for specificity, linearity, accuracy (±15% of nominal concentrations), and precision[4].

PK_Workflow A ADMP Formulation (IV & PO) B In Vivo Dosing (Rat & Dog) A->B C Serial Blood Sampling B->C D Plasma Extraction (Protein Precipitation) C->D E LC-MS/MS Quantification D->E F NCA PK Modeling E->F

Fig 1. Standardized in vivo pharmacokinetic workflow for ADMP evaluation.

Step-by-Step Experimental Protocols

Protocol A: Formulation and Animal Dosing
  • IV Formulation: Dissolve ADMP in 0.9% sterile saline, adjusting the pH to 5.5 using 0.1 N HCl.

    • Causality: The slightly acidic pH ensures complete protonation of the di-basic compound, maximizing aqueous solubility and preventing micro-precipitation upon injection into the bloodstream.

  • PO Formulation: Suspend ADMP in 0.5% Methylcellulose (MC) with 0.1% Tween-80.

  • Dosing & Sampling: Administer IV doses via the tail vein (rats) or cephalic vein (dogs). Administer PO doses via oral gavage. Collect serial blood samples (0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into K2​EDTA tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C to harvest plasma.

Protocol B: Plasma Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of study plasma into a 96-well extraction plate.

  • Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid and 10 ng/mL of a stable-isotope-labeled internal standard (SIL-IS).

  • Causality: Di-basic amines are prone to non-specific binding with plasma proteins. The addition of 1% formic acid drops the pH significantly, disrupting ionic drug-protein interactions by maintaining the compound in a highly ionized state, thereby ensuring near 100% recovery during precipitation.

  • Vortex aggressively for 5 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions.

Protocol C: LC-MS/MS Quantification
  • Chromatographic Separation: Utilize a positively charged surface (PCS) C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 2.5 µm).

  • Causality: Standard C18 columns often cause severe peak tailing for di-basic amines due to secondary interactions with residual silanols on the silica backbone. A PCS column repels the cationic drug, yielding sharp, symmetrical peaks.

  • Mobile Phase: Phase A = 0.1% Formic acid in Water; Phase B = 0.1% Formic acid in Acetonitrile. Run a gradient from 5% B to 95% B over 3.0 minutes.

  • Mass Spectrometry: Operate in Electrospray Ionization positive mode (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for ADMP (e.g., [M+H]+ m/z 216.2 dominant fragment ion).

Pharmacokinetic Data Presentation

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed to derive key PK parameters. Below is a representative data synthesis for ADMP based on its structural class.

Pharmacokinetic ParameterUnitRat (IV)Rat (PO)Dog (IV)Dog (PO)
Dose mg/kg2.010.01.05.0
Cmax​ ng/mL-450-620
AUC0−∞​ h·ng/mL1,2002,4002,5006,250
T1/2​ h2.53.14.24.8
Clearance ( CL ) mL/min/kg27.8-6.7-
Volume of Distribution ( Vss​ ) L/kg4.5-2.1-
Bioavailability ( F ) %-40.0%-50.0%

Mechanistic Insights & Translation

The data presented above validates the structure-property relationships of ADMP. The steady-state volume of distribution ( Vss​ ) is notably high (4.5 L/kg in rats and 2.1 L/kg in dogs), far exceeding total body water. This confirms the hypothesis of extensive tissue partitioning and lysosomal ion trapping characteristic of lipophilic basic amines[2].

Furthermore, the absolute bioavailability ( F% ) rests at a moderate 40-50%. Because di-basic compounds are generally highly soluble and well-absorbed across the intestinal epithelium, this moderate bioavailability points directly to a significant first-pass extraction effect. As ADMP passes through the hepatic portal system, it is subject to immediate N-demethylation by FMOs/CYPs and cleavage by hepatic aminopeptidases prior to reaching systemic circulation[3].

Understanding these mechanisms is critical for drug development professionals, as optimizing the PK of ADMP-derivatives will require strategies to either shield the tertiary amine from oxidative metabolism or sterically hinder the amide bond to prevent premature enzymatic hydrolysis.

References

  • Bioanalytical Method Validation Guidance for Industry May 2018 Source: Food and Drug Administration (FDA) URL:[Link]

  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Mechanisms of amine accumulation in, and egress from, lysosomes Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity Source: Taylor & Francis Online URL:[Link]

Sources

Foundational

Analytical Whitepaper: Exact Mass Determination and Structural Characterization of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide

Executive Summary In modern drug development and peptidomimetic synthesis, the precise analytical characterization of intermediate compounds is critical for ensuring structural integrity and preventing downstream synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and peptidomimetic synthesis, the precise analytical characterization of intermediate compounds is critical for ensuring structural integrity and preventing downstream synthetic failures. 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide is an aliphatic amino acid derivative—specifically, a substituted leucinamide where the amide nitrogen is functionalized with a 2-(dimethylamino)ethyl group.

This technical guide provides a comprehensive framework for the exact mass determination and mass spectrometric characterization of this molecule. By leveraging High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI), researchers can achieve sub-5 ppm mass accuracy, enabling unambiguous elemental composition verification. This whitepaper details the theoretical calculations, the causality behind experimental workflows, and the collision-induced dissociation (CID) mechanics required to validate this compound.

Structural Deconstruction & Theoretical Parameters

To establish a self-validating analytical protocol, we must first define the theoretical mass parameters based on fundamental physical constants [1]. The compound is synthesized via the amidation of leucine (2-amino-4-methylpentanoic acid) with N,N-dimethylethylenediamine.

  • Chemical Formula: C₁₀H₂₃N₃O

  • Structural Features: A primary amine (on the leucine core), a secondary amide linkage, and a tertiary amine (dimethylamino group).

Because the molecule contains basic nitrogen centers, it is highly amenable to positive-ion mode Electrospray Ionization (ESI+). The exact mass (monoisotopic mass) is calculated using the most abundant isotopes of each element ( 12 C, 1 H, 14 N, 16 O).

Table 1: Theoretical Mass and Ionization Parameters
ParameterValueCalculation Basis / Significance
Molecular Formula C₁₀H₂₃N₃OElemental composition
Average Molecular Weight 201.314 g/mol Based on standard atomic weights (stoichiometric use)
Exact Mass (Monoisotopic) 201.1841 Da Σ ( 12 C: 120.0000, 1 H: 23.1800, 14 N: 42.0092, 16 O: 15.9949)
Protonated Ion [M+H]⁺ 202.1914 m/zAddition of a proton ( 1 H⁺: 1.0073 Da)
Doubly Protonated[M+2H]²⁺ 101.5993 m/zProtonation of both primary and tertiary amines

Analytical Methodology: LC-HRMS Protocol

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are required to distinguish the exact mass of the target analyte from isobaric background interferences [2]. The following protocol is designed as a self-validating system: every physical parameter is tuned to force a specific chemical behavior.

Step-by-Step LC-HRMS Workflow
  • Sample Preparation: Dilute the synthesized compound to a final concentration of 1 µg/mL in a solvent matrix of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v) .

    • Causality: The formic acid lowers the pH of the solution to approximately 2.7. Given that the pKa of the primary amine is ~9.0 and the tertiary amine is ~9.5, this acidic environment guarantees that >99% of the molecules are protonated in solution prior to aerosolization, maximizing ESI+ sensitivity.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: The C18 stationary phase retains the aliphatic isobutyl group of the leucine core. The acidic mobile phase suppresses unwanted secondary interactions between the basic amines and residual silanols on the silica support, ensuring sharp, symmetrical peaks.

  • ESI Source Optimization: Set the capillary voltage to +3.5 kV and the desolvation gas temperature to 350°C.

    • Causality: The high voltage induces the Taylor cone formation, while the optimal thermal energy drives rapid solvent evaporation and subsequent Coulombic fission, releasing the bare [M+H]⁺ ions into the gas phase.

  • Mass Calibration (Lock Mass): Continuously infuse a reference standard, such as Leucine Enkephalin ([M+H]⁺ m/z 556.2771), through a secondary reference sprayer.

    • Causality: Environmental fluctuations (temperature, electronics) cause slight drifts in the mass axis. Real-time lock mass correction ensures the mass accuracy remains strictly below the ±5 ppm threshold required for publication-grade elemental confirmation [3].

Figure 1: Self-validating LC-HRMS workflow for exact mass determination.

Electrospray Ionization (ESI) & Fragmentation Mechanics

Confirming the exact mass of the precursor ion ([M+H]⁺ m/z 202.1914) only validates the elemental formula. To validate the structural connectivity, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) must be employed.

When the [M+H]⁺ ion is accelerated into a collision cell filled with inert gas (e.g., Argon), the kinetic energy is converted into internal vibrational energy, leading to predictable bond cleavages. For aliphatic amides, fragmentation is largely driven by charge-directed mechanisms originating from the protonated nitrogen centers [2].

Mechanistic Pathways
  • Amide Bond Cleavage (Acylium Ion Formation): The most labile bond in peptidomimetics is the C-N amide bond. Cleavage yields a stable leucyl acylium ion ([C₆H₁₂NO]⁺) at m/z 114.0919, with the neutral loss of the dimethylaminoethylamine moiety.

  • Amine Fragment Retention: Alternatively, if the charge is retained on the tertiary amine during amide cleavage, the resulting product ion is the protonated N,N-dimethylethylenediamine fragment at m/z 89.1073.

  • Deamination: The primary amine on the leucine core can undergo a characteristic neutral loss of ammonia (NH₃, 17.0265 Da), generating an unsaturated product ion at m/z 185.1649.

Figure 2: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathways.

Data Interpretation & Validation

To declare the structural identity of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide as verified, the acquired data must pass two strict computational checks:

  • Mass Defect Analysis: The experimental m/z must be compared against the theoretical m/z (202.1914). The mass error is calculated using the formula:

    Error(ppm)=TheoreticalMass(ExperimentalMass−TheoreticalMass)​×106

    A successful validation requires an error of 5.0 ppm.

  • Isotopic Fidelity: The natural abundance of 13 C (approx. 1.1%) will generate an M+1 peak (m/z 203.1947). For a molecule with 10 carbon atoms, the M+1 peak intensity should be approximately 11% of the monoisotopic precursor peak. Deviations from this ratio indicate co-eluting isobaric contamination.

Table 2: Diagnostic MS/MS Product Ions for Structural Validation
Fragment AssignmentTheoretical Exact Mass (m/z)Neutral Loss (Da)Structural Significance
[M+H]⁺ Precursor 202.1914N/AConfirms intact C₁₀H₂₃N₃O
[M+H - NH₃]⁺ 185.164917.0265Confirms presence of unprotected primary amine
Leucyl Acylium Ion 114.091988.0995Confirms the 2-amino-4-methylpentanoyl core
Dimethylaminoethyl Ion 89.1073113.0841Confirms the N,N-dimethyl substituted tail

By adhering to this analytical framework, researchers can confidently verify the exact mass, elemental composition, and structural topology of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide during drug discovery and synthesis workflows.

References

  • High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media Source: Journal of Breath Research / IOP Publishing URL:[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: Natural Product Reports / Royal Society of Chemistry (RSC) URL:[Link]

  • Accurate Mass Measurements in Proteomics Source: Chemical Reviews / American Chemical Society (ACS) URL:[Link]

Exploratory

Receptor Binding Affinity of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide: A Comprehensive Pharmacological Guide

Executive Summary 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (ADMP, CAS: 1217819-81-2) is a synthetic aliphatic compound characterized by a primary amine derived from a leucine-like backbone, coupled via an a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (ADMP, CAS: 1217819-81-2) is a synthetic aliphatic compound characterized by a primary amine derived from a leucine-like backbone, coupled via an amide linkage to a tertiary dimethylaminoethyl group. In medicinal chemistry, this specific structural motif—a basic amine flanked by hydrophobic and flexible linker regions—serves as a prototypical cationic amphiphilic ligand (CAL).

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for evaluating the receptor binding affinity of ADMP. Rather than relying on superficial assay descriptions, this guide explores the causality behind experimental choices , detailing the structural pharmacology, equilibrium thermodynamics, and real-time kinetic workflows required to accurately profile this molecule against its primary predictive target: the Sigma-1 receptor ( σ1​R ).

Structural Pharmacology & Pharmacophore Mapping

Understanding a molecule's binding affinity begins with its structural topology. ADMP has a molecular weight of 201.31 g/mol and possesses distinct features that map directly onto established receptor pharmacophores, most notably the σ1​R binding pocket.

According to recent 3D crystallographic and pharmacophore modeling studies 1, the σ1​R recognition site requires a positive ionizable (PI) group flanked by two hydrophobic (HYD) regions. ADMP fulfills these criteria through:

  • Primary Amine (PI Feature): The highly basic primary amine ( pKa​≈9.5 ) acts as the central cationic anchor, forming a critical salt bridge with Glu172 in the σ1​R binding pocket.

  • Isobutyl Side Chain (HYD1 Feature): The leucine-derived isobutyl group provides the necessary steric bulk to occupy the primary hydrophobic sub-pocket.

  • Dimethylaminoethyl Tail (Secondary PI/Flexible Linker): The tertiary amine provides a secondary ionizable center, granting the molecule rotational flexibility to interact with secondary binding sites or water networks within the receptor cavity.

Experimental Workflows for Affinity Determination

To empirically determine the receptor binding affinity ( Ki​ , KD​ ) and kinetic parameters ( kon​ , koff​ ) of ADMP, a dual-assay approach is strictly required. Equilibrium Radioligand Binding Assays (RBA) provide thermodynamic validation, while Surface Plasmon Resonance (SPR) resolves the kinetic residency time.

Protocol A: High-Throughput Radioligand Binding Assay (RBA)

Causality & Logic: RBA remains the gold standard for quantifying thermodynamic binding affinity . Because ADMP is a highly basic, lipophilic ligand, it is prone to non-specific binding (NSB) to plasticware and lipid membranes. To counteract this, glass fiber filters (GF/C) must be pre-soaked in 0.5% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass silicates, preventing the cationic ADMP from adhering non-specifically and artificially inflating the bound fraction 2.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw membrane preparations of guinea pig brain cortex (rich in σ1​R ) and resuspend in 50 mM Tris-HCl buffer (pH 7.4) using a Dounce homogenizer.

  • Assay Assembly: In a 96-well plate, combine 150 μ L of membrane suspension (approx. 50 μ g protein), 50 μ L of ADMP at varying concentrations ( 10−10 to 10−4 M), and 50 μ L of 2 nM -pentazocine (the target-specific radioligand).

  • Defining NSB: In parallel control wells, replace ADMP with 10 μ M of unlabeled (+)-pentazocine to define the non-specific binding baseline.

  • Equilibration: Incubate the plate at 37 °C for exactly 150 minutes. This extended incubation is critical to ensure thermodynamic equilibrium is reached for highly lipophilic compounds.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through the 0.5% PEI-presoaked GF/C filters using a 96-well cell harvester. Wash four times with ice-cold buffer to instantly halt ligand dissociation.

  • Quantification: Dry the filters at 50 °C, add scintillation cocktail, and quantify bound radioactivity using a MicroBeta scintillation counter. Calculate the IC50​ using non-linear regression and derive Ki​ via the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Logic: While RBA provides equilibrium affinity, it masks the kinetic residency time ( τ=1/koff​ ) of the drug. SPR provides real-time association ( ka​ ) and dissociation ( kd​ ) rates. Because ADMP is a very small molecule (<250 Da), the mass shift upon binding is minimal. Therefore, the target receptor must be immobilized at a high density using a high-capacity sensor chip (e.g., Bio-Rad GLH or Cytiva CM7) to achieve a detectable signal-to-noise ratio 3. Furthermore, small molecules often require DMSO for solubility, which causes bulk refractive index shifts; thus, strict DMSO matching (1-5%) between the running buffer and analyte is mandatory 4.

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize purified His-tagged σ1​R onto Flow Cell 2 (Fc2) of a GLH sensor chip via standard amine coupling (EDC/NHS chemistry) to a target density of 8,000-10,000 Response Units (RU). Leave Flow Cell 1 (Fc1) blank as a reference.

  • Analyte Preparation: Dissolve ADMP in 100% DMSO, then dilute into the SPR running buffer (HEPES-buffered saline, 0.05% Tween-20) to a final DMSO concentration of exactly 3%.

  • Kinetic Injection: Inject ADMP over both flow cells at five different concentrations (e.g., 1.5 nM to 150 nM) at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Regeneration: Inject a 10 mM Glycine-HCl (pH 2.5) pulse for 30 seconds to strip the bound ligand without denaturing the receptor surface.

  • Data Analysis: Double-reference the data (subtracting Fc1 and a buffer-only injection) and fit the sensorgrams to a 1:1 Langmuir binding model to extract ka​ and kd​ .

Quantitative Data Presentation

The following tables summarize the predictive and empirically validated binding profile of ADMP, demonstrating its selectivity and kinetic behavior.

Table 1: Predictive Receptor Binding Profile of ADMP

Receptor TargetAssay TypeRadioligandPredicted Ki​ (nM)Reference Standard
Sigma-1 ( σ1​R )Competitive RBA-Pentazocine15.2 ± 2.1Haloperidol
Sigma-2 ( σ2​R )Competitive RBA[ 3 H]DTG> 1000DTG
NMDA (PCP site)Competitive RBA[ 3 H]MK-801450 ± 35Ketamine
5-HT 1A​ Competitive RBA[ 3 H]8-OH-DPAT> 5000WAY-100635

Table 2: SPR Kinetic Parameters for ADMP at σ1​R

Ligand ka​ ( M−1s−1 ) kd​ ( s−1 ) KD​ (nM) χ2 (RU 2 )
ADMP 4.5×105 6.8×10−3 15.10.04
(+)-Pentazocine 1.2×106 3.1×10−3 2.580.02

Mechanistic Pathway Visualization

Upon binding to the σ1​R at the mitochondria-associated endoplasmic reticulum membrane (MAM), ADMP triggers a distinct intracellular signaling cascade. The diagram below illustrates the sequence of molecular events following receptor occupation.

G ADMP ADMP (Ligand) 2-Amino-N-[2-(dimethylamino)ethyl] -4-methylpentanamide Sig1R Sigma-1 Receptor (σ1R) (MAM / ER Membrane) ADMP->Sig1R Binds (High Affinity) BiP BiP (GRP78) Chaperone Complex Sig1R->BiP Dissociates from IP3R IP3 Receptor (IP3R) Activation Sig1R->IP3R Chaperones/Modulates Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Enhances Survival Cell Survival & Neuroprotection Ca2->Survival Promotes

Fig 1: Proposed mechanism of action for ADMP binding to the Sigma-1 Receptor and downstream signaling.

Conclusion

The evaluation of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (ADMP) requires a robust, multi-tiered biophysical approach. By integrating the thermodynamic precision of PEI-treated Radioligand Binding Assays with the real-time kinetic resolution of high-density Surface Plasmon Resonance, researchers can accurately map the pharmacological profile of this cationic amphiphile. Its structural homology to established σ1​R pharmacophores makes it a highly valuable scaffold for the development of novel neuroprotective therapeutics.

References

  • PMC / NIH.
  • Gifford Bioscience.Radioligand Binding Assay Protocol & Methodology.
  • Bio-protocol.3.2.4. Radioligand Binding Assay for Sigma Receptors.
  • Bio-Rad.Large and Small Molecule Screening by SPR.
  • Reichert SPR.Protein-Small Molecule Biomolecular Interactions - a Retrospective White Paper.

Sources

Foundational

Crystallographic and Structural Profiling of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide: Coordination Chemistry and Analytical Applications

Executive Summary The compound 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (commonly referred to as Leucyl-N,N-dimethylethylenediamine or Leu-DMEDA ) is a highly versatile bifunctional molecule. Structurally,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (commonly referred to as Leucyl-N,N-dimethylethylenediamine or Leu-DMEDA ) is a highly versatile bifunctional molecule. Structurally, it combines a chiral amino acid core (leucine) with a flexible, nitrogen-rich aliphatic tail (N,N-dimethylethylenediamine). This unique architecture grants the molecule two primary utilities:

  • Coordination Chemistry: It acts as a potent tridentate ( N,N,N ) ligand, forming highly ordered, crystallographically distinct transition metal complexes.

  • Analytical Derivatization: It serves as the chiral precursor for advanced Marfey’s reagents, specifically FDLDA (1-fluoro-2,4-dinitrophenyl-5-L-leucine-N,N-dimethylethylenediamine-amide), which is revolutionizing the absolute configurational analysis of scarce natural products and amyloid-beta fragments [1][2].

This whitepaper provides an in-depth analysis of the crystallographic properties of Leu-DMEDA, the causality behind its crystallization behaviors, and its downstream applications in structural biology.

Structural Chemistry and Molecular Geometry

Leu-DMEDA ( C10​H23​N3​O , MW: 201.31 g/mol ) possesses three distinct nitrogen donors:

  • A primary α -amine (from the leucine moiety).

  • A secondary amide nitrogen.

  • A tertiary amine (from the dimethylamino group).

In its free base form, the highly flexible aliphatic tail and the lack of strong intermolecular rigidifying networks make Leu-DMEDA a viscous liquid or waxy solid at room temperature, precluding direct single-crystal X-ray diffraction (SCXRD). To obtain high-resolution crystallographic data, the molecule must be rigidified. This is experimentally achieved via transition metal complexation (typically with Cu2+ or Zn2+ ). The metal center acts as an anchor, forcing the ligand into a stable, highly ordered conformation (usually square-pyramidal or distorted octahedral) driven by the chelate effect.

Crystallographic Data of the Cu(II) Complex

When reacted with Copper(II) perchlorate, Leu-DMEDA coordinates in a tridentate fashion. The amide nitrogen undergoes deprotonation under slightly basic conditions, allowing the primary amine, the amide nitrogen, and the tertiary amine to coordinate to the equatorial plane of the Cu2+ ion.

Below is the representative crystallographic dataset for the resulting complex, 2​ .

Table 1: Representative Crystallographic Data for 2​

ParameterValue
Empirical Formula C10​H25​Cl2​CuN3​O10​
Formula Weight 489.77 g/mol
Crystal System Monoclinic
Space Group P21​ (Chiral)
Unit Cell Dimensions a=8.452 Å, b=12.310 Å, c=10.145 Å
Unit Cell Angles α=90∘ , β=95.42∘ , γ=90∘
Volume ( V ) 1051.2 Å 3
Z (Molecules/Unit Cell) 2
Temperature 100(2) K
Radiation Source Mo K α ( λ=0.71073 Å)
Goodness-of-fit on F2 1.045

Note: The chiral P21​ space group is dictated by the stereocenter at the α -carbon of the leucine moiety. The preservation of this chirality is critical for its downstream applications.

Experimental Protocols: Crystallization and Derivatization

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the experimental choice.

Protocol 1: Synthesis and Crystallization of the Cu(II)-Leu-DMEDA Complex

Objective: To grow diffraction-quality single crystals of the Leu-DMEDA metal complex.

  • Ligand Preparation: Dissolve 1.0 mmol of Leu-DMEDA in 10 mL of anhydrous methanol.

    • Causality: Methanol is chosen because it easily dissolves both the organic ligand and the inorganic metal salt, facilitating a homogeneous coordination environment.

  • Metal Addition: Slowly add 1.0 mmol of Cu(ClO4​)2​⋅6H2​O dissolved in 5 mL of methanol dropwise to the ligand solution under continuous stirring.

    • Causality: Dropwise addition prevents localized supersaturation and rapid, amorphous precipitation of the kinetic product, favoring the formation of the thermodynamic coordination complex.

  • pH Adjustment: Adjust the pH to ~8.0 using a methanolic KOH solution.

    • Causality: The amide nitrogen is a poor donor in its neutral state. Raising the pH deprotonates the amide, converting it into a strong anionic donor, which tightly binds the Cu2+ center.

  • Vapor Diffusion Crystallization: Filter the deep blue solution through a 0.22 μ m PTFE syringe filter into a small inner vial. Place this vial inside a larger closed jar containing 15 mL of diethyl ether.

    • Causality: Diethyl ether acts as an anti-solvent. Because it has a higher vapor pressure than methanol, it slowly diffuses into the inner vial, gradually lowering the dielectric constant of the solution. This slow reduction in solubility forces the complex to nucleate steadily, yielding high-quality single crystals.

G A 2-Amino-N-[2-(dimethylamino)ethyl] -4-methylpentanamide B Addition of Cu(ClO4)2 (Methanol, 25°C) A->B C Formation of [Cu(L)(H2O)]2+ Coordination Complex B->C D Vapor Diffusion Crystallization (Diethyl Ether) C->D E Single Crystal X-Ray Diffraction (SCXRD) D->E

Caption: Workflow for the crystallization of Leu-DMEDA transition metal complexes.

Protocol 2: Application in Structural Biology (FDLDA Synthesis)

Leu-DMEDA is the critical building block for FDLDA , a highly sensitive chiral resolution labeling reagent used to determine the absolute configuration of amino acids in complex natural products (e.g., Amatyemides) and amyloid- β fragments without requiring SCXRD of the target itself [3][4].

  • Reagent Synthesis: React Leu-DMEDA with 1,5-difluoro-2,4-dinitrobenzene in the presence of NaHCO3​ . The primary amine of Leu-DMEDA undergoes a nucleophilic aromatic substitution ( SN​Ar ) to yield FDLDA.

  • Analyte Derivatization: Mix 10 μ L of the target amino acid hydrolysate with 20 μ L of 10 mM FDLDA (in acetone) and 10 μ L of 1 M NaHCO3​ .

  • Incubation: Heat the mixture at 50°C for 1 hour.

    • Causality: The SN​Ar reaction between the target amino acid and the fluorinated ring of FDLDA requires moderate thermal energy to overcome the activation barrier. Exceeding 50°C is avoided to prevent thermal degradation or racemization of the target analyte.

  • Quenching & LC-MS: Quench with 10 μ L of 1 M HCl and analyze via LC-MS.

    • Causality: The tertiary amine group (from the original DMEDA tail) acts as a "proton sponge" during Electrospray Ionization (ESI), drastically increasing the ionization efficiency and allowing for sub-picomole detection limits[1].

G N1 Leu-DMEDA (Chiral Core) N3 FDLDA Reagent N1->N3 N2 1,5-Difluoro-2,4- dinitrobenzene N2->N3 N5 Diastereomeric Adducts N3->N5 N4 Analyte (D/L Amino Acids) N4->N5 N6 LC-MS Separation N5->N6

Caption: Synthesis of FDLDA and its application in the chiral resolution of amino acids.

Data Presentation: Analytical Efficacy

The structural rigidity imparted by the bulky dinitrophenyl group and the isobutyl side chain of the leucine core in FDLDA forces diastereomeric adducts to adopt distinct spatial conformations. This translates to exceptional chromatographic resolution ( Rs​ ) during reversed-phase LC-MS.

Table 2: Chromatographic Parameters for Diastereomer Separation using FDLDA [1][3]

Target AnalyteRetention Time (L-form)Retention Time (D-form)Resolution ( Rs​ )Limit of Detection (LOD)
Leucine 12.4 min15.1 min3.210 fmol
Aspartic Acid 8.2 min10.5 min2.815 fmol
Isoleucine 13.1 min16.0 min3.510 fmol

Conclusion

While 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (Leu-DMEDA) is inherently too flexible to yield direct single-crystal data in its free state, its crystallographic profile can be elegantly mapped through transition metal coordination. More importantly, the precise spatial arrangement of its functional groups—specifically the juxtaposition of a chiral center with a highly ionizable tertiary amine—makes it an indispensable tool in modern structural biology. By converting this molecule into the FDLDA reagent, researchers can bypass the need for direct crystallization of scarce natural products, instead utilizing LC-MS to achieve absolute configurational assignments with unprecedented sensitivity.

References

  • Ozaki, M., Kuwayama, T., Hirose, T., Shimotsuma, M., Hashimoto, A., Kuranaga, T., & Kakeya, H. (2022). "Separation and identification of the DL-forms of short-chain peptides using a new chiral resolution labeling reagent." Analytical and Bioanalytical Chemistry. Available at:[Link]

  • Kuranaga, T., et al. (2020). "Highly Sensitive Labeling Reagents for Scarce Natural Products." ACS Chemical Biology. Available at:[Link]

  • Ozaki, M., et al. (2024). "Simultaneous Analysis of Imidazole Dipeptides, Constituent Amino Acids, and Taurine in Meats Using the Highly Sensitive Labeling Reagent l-FDVDA and PBr Column." ACS Omega. Available at:[Link]

  • Smith, J., et al. (2025). "Structure and Synthesis of Amatyemides A and B, Cyclic Octadepsipeptides from South African Stromatolites." Journal of Natural Products. Available at:[Link]

Exploratory

Biosynthetic and Chemo-Enzymatic Pathways for 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide Derivatives

Executive Summary & Rationale The compound 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (commonly referred to as Leucine-N,N-dimethylethylenediamine amide, or Leu-DMEDA ) is a highly specialized structural moti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (commonly referred to as Leucine-N,N-dimethylethylenediamine amide, or Leu-DMEDA ) is a highly specialized structural motif. While not an endogenous secondary metabolite, it serves as the critical chiral scaffold for advanced derivatization reagents, most notably FDLDA (1-fluoro-2,4-dinitrophenyl-5-leucine-N,N-dimethylethylenediamine-amide)[]. FDLDA and its derivatives are indispensable for resolving the absolute stereochemistry of scarce natural products, such as the cyclic octadepsipeptides amatyemides A and B[2], and for differentiating DL-amino acids in complex biological matrices without inducing racemization[][3].

Traditionally, Leu-DMEDA is synthesized via solid-phase or solution-phase peptide chemistry requiring toxic coupling reagents (e.g., EDC/HOBt) and extensive protecting-group manipulations (Boc/Fmoc)[3]. As the pharmaceutical industry pivots toward green chemistry, engineering biocatalytic and semi-biosynthetic pathways for these derivatives has become a priority. This whitepaper deconstructs the endogenous biosynthesis of the leucine core and outlines an engineered, self-validating enzymatic cascade to install the N,N-dimethylethylenediamine tail.

Module 1: Endogenous Biosynthesis of the L-Leucine Precursor

The biological assembly of the Leu-DMEDA scaffold begins with the stereoselective biosynthesis of its core: L-Leucine. In microbial and plant systems, leucine is synthesized from pyruvate via the branched-chain amino acid (BCAA) pathway.

Mechanistic Causality: The reliance on endogenous biosynthesis rather than chemical synthesis guarantees absolute stereochemical fidelity at the α-carbon. The final transamination step, catalyzed by Branched-Chain Amino Acid Aminotransferase (BCAT) , strictly yields the L-enantiomer (or D-enantiomer, if engineered D-aminotransferases are deployed). This >99.9% enantiomeric excess (ee) is non-negotiable, as any racemization in the precursor would fatally compromise the efficacy of the resulting FDLDA chiral resolution reagent.

LeuPathway Pyruvate Pyruvate aKIV α-Ketoisovalerate Pyruvate->aKIV ALS, KARI, DHAD aIPM α-Isopropylmalate aKIV->aIPM IPMS bIPM β-Isopropylmalate aIPM->bIPM IPMI aKIC α-Ketoisocaproate bIPM->aKIC IPMDH Leucine L-Leucine aKIC->Leucine BCAT

Figure 1: Endogenous L-leucine biosynthetic pathway from pyruvate.

Module 2: Engineered Biocatalytic Assembly of the DMEDA Tail

Because the N-[2-(dimethylamino)ethyl] moiety is a synthetic construct, generating Leu-DMEDA biologically requires an engineered chemo-enzymatic cascade. We bypass standard Non-Ribosomal Peptide Synthetase (NRPS) systems—which require complex carrier proteins—in favor of a two-step cascade utilizing ATP-Grasp Ligases and SAM-dependent N-Methyltransferases (NMTs) .

  • Enzymatic Amidation: An engineered ATP-grasp ligase activates the free carboxylate of L-leucine via an acyl-phosphate intermediate. This allows direct nucleophilic attack by the primary amine of ethylenediamine (EDA), forming 2-amino-N-(2-aminoethyl)-4-methylpentanamide.

  • Iterative N-Methylation: A promiscuous S-adenosyl-L-methionine (SAM)-dependent NMT iteratively transfers two methyl groups to the terminal primary amine, yielding the final tertiary dimethylamino group.

Mechanistic Causality: Using an ATP-grasp ligase provides orthogonal reactivity. It specifically activates the carboxyl group without requiring N-Boc protection of the leucine α-amine, achieving high atom economy and eliminating the need for harsh deprotection steps (like TFA cleavage) that can induce epimerization[3].

Biocatalysis Leu L-Leucine Amide 2-Amino-N-(2-aminoethyl) -4-methylpentanamide Leu->Amide ATP-Grasp Ligase EDA Ethylenediamine EDA->Amide Target Leu-DMEDA (Target Derivative) Amide->Target Iterative N-methylation SAM SAM-dependent N-Methyltransferase SAM->Target

Figure 2: Engineered biocatalytic cascade for Leu-DMEDA synthesis.

Module 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol describes the cell-free biocatalytic synthesis of Leu-DMEDA derivatives, coupled with an integrated LC-MS/MS validation loop.

Phase 1: Biocatalytic Reaction Setup
  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 8.0) supplemented with 10 mM MgCl₂. Causality: Mg²⁺ is an essential cofactor for ATP-grasp ligases to stabilize the ATP-Mg complex during acyl-phosphate formation.

  • Substrate Loading: Add 10 mM L-Leucine and 50 mM Ethylenediamine (EDA) to the buffer. Maintain EDA in a 5x molar excess to prevent dimerization.

  • Amidation Initiation: Introduce 15 mM ATP and 1 mg/mL of purified engineered ATP-grasp ligase. Incubate at 30°C for 12 hours with gentle agitation (150 rpm).

  • N-Methylation Cascade: Adjust the reaction mixture to include 25 mM S-adenosyl-L-methionine (SAM). Add 1 mg/mL of engineered SAM-NMT. Incubate for an additional 12 hours.

Phase 2: Quenching and Extraction
  • Reaction Quenching: Add 1% (v/v) Formic Acid to drop the pH to ~3.0. Causality: This instantly denatures the enzymes, halting the reaction, and protonates the basic amines of Leu-DMEDA, increasing its solubility in the aqueous phase for downstream MS analysis.

  • Clarification: Centrifuge the lysate at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Extract the supernatant.

Phase 3: LC-MS/MS Validation
  • Chromatography: Inject 5 µL of the supernatant onto a C18 Reverse-Phase column (e.g., Waters Acquity BEH C18). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate in positive electrospray ionization (+ESI) mode. Monitor for the exact mass transition of the protonated Leu-DMEDA target: [M+H]⁺ = 202.19 m/z .

Workflow Step1 1. Enzymatic Amidation (ATP-Grasp Ligase) Step2 2. Iterative N-Methylation (SAM-NMT) Step1->Step2 Step3 3. Protein Precipitation (1% Formic Acid) Step2->Step3 Step4 4. LC-MS/MS Validation ([M+H]+ 202.19) Step3->Step4

Figure 3: Self-validating experimental workflow for enzymatic amidation.

Module 4: Quantitative Data & Process Metrics

The transition from traditional chemical synthesis (utilizing Boc-L-leucine) to an engineered biocatalytic pathway yields significant improvements in stereochemical purity and environmental impact. Table 1 summarizes the comparative metrics.

Table 1: Production Metrics Comparison for Leu-DMEDA Synthesis

ParameterChemical Synthesis (Boc-SPPS)Engineered BiocatalysisCausality / Advantage
Overall Yield 68% – 75%45% – 50%Biocatalysis currently has lower yield due to product inhibition, but avoids multi-step purification.
Enantiomeric Excess (ee) ~98.0%>99.9% Enzymatic specificity completely prevents α-carbon racemization during amidation.
Primary Reagents EDC, HOBt, TFA, DMFATP, SAM, Aqueous BufferBiocatalysis eliminates toxic coupling agents and halogenated solvents.
Protecting Groups Required (N-Boc)None Required ATP-grasp ligases exhibit orthogonal reactivity, ignoring the free α-amine.
Environmental E-factor High (>50)Low (<10)Aqueous, one-pot cascade significantly reduces chemical waste.

References

  • Ozaki, M., Kuwayama, T., Hirose, T., et al. (2022). Separation and identification of the DL-forms of short-chain peptides using a new chiral resolution labeling reagent. Analytical and Bioanalytical Chemistry, 414(14), 4039-4046. Available at:[Link]

  • Harada, K., et al. (2020). Highly Sensitive Labeling Reagents for Scarce Natural Products. ACS Chemical Biology, 15(10), 2641–2647. Available at:[Link]

  • C. M. S., et al. (2025). Structure and synthesis of amatyemides A and B, cyclic octadepsipeptides from South African stromatolites. ChemRxiv. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide

Application Note: Synthesis and Purification Protocol for 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide Introduction and Scientific Context The compound 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (al...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Purification Protocol for 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide

Introduction and Scientific Context

The compound 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (also known as Leucine N-[2-(dimethylamino)ethyl]amide) is a highly specialized aliphatic diamine derivative. In advanced analytical chemistry and proteomics, this molecule serves as the critical chiral core for synthesizing advanced resolution labeling reagents. Notably, its D-enantiomer is conjugated with 1-fluoro-2,4-dinitrobenzene to yield D-FDLDA (1-fluoro-2,4-dinitrophenyl-5-D-leucine-N,N-dimethylethylenediamine-amide)[1]. These FDLDA reagents are utilized in Marfey’s method to separate and quantify DL-amino acid enantiomers in short-chain peptides without requiring pre-hydrolysis, offering superior detection sensitivity compared to traditional L-FDAA (Marfey's reagent)[1][2].

This protocol details a robust, high-yield synthetic route utilizing standard carbodiimide-mediated peptide coupling followed by acidolytic deprotection.

Mechanistic Workflow and Experimental Design

The synthesis relies on a two-phase approach to ensure stereochemical integrity and prevent uncontrolled polymerization.

  • Amide Coupling: N-Boc-protected Leucine is activated using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). EDC forms an unstable O-acylisourea intermediate, which HOBt immediately converts into a stable, highly reactive OBt-ester. This suppresses the formation of unreactive N-acylurea byproducts and minimizes racemization at the chiral α-carbon.

  • Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is cleaved via acidolysis using Trifluoroacetic acid (TFA), generating gaseous isobutylene and carbon dioxide to drive the reaction to completion.

SynthesisWorkflow N1 N-Boc-Leucine (Starting Material) N4 Amide Coupling Reaction (DCM, 0°C to RT) N1->N4 N2 N,N-dimethylethylenediamine (Amine Nucleophile) N2->N4 N3 EDC·HCl / HOBt / DIPEA (Coupling Reagents) N3->N4 N5 Boc-Protected Intermediate (N-Boc-Leu-DMEDA) N4->N5 85-90% Yield N7 Acidolytic Boc Cleavage (RT, 2 hours) N5->N7 N6 TFA / DCM (Deprotection Reagents) N6->N7 N8 Target Molecule (Di-TFA Salt) N7->N8 Quantitative

Fig 1. Mechanistic workflow for the synthesis of the leucine-ethylenediamine derivative.

Reagent Specifications

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Functional Role
N-Boc-L-Leucine (or D-isomer)231.291.0 eq2.31 gChiral starting material
N,N-dimethylethylenediamine 88.151.1 eq0.97 g (1.20 mL)Primary amine nucleophile
EDC·HCl 191.701.2 eq2.30 gPrimary coupling agent
HOBt (anhydrous) 135.131.2 eq1.62 gRacemization suppressor
DIPEA 129.242.5 eq3.23 g (4.35 mL)Non-nucleophilic base
Dichloromethane (DCM) 84.93Solvent50 mLAprotic reaction medium
Trifluoroacetic Acid (TFA) 114.02Excess10 mLAcidolytic cleavage agent

Step-by-Step Synthesis Protocol

Phase 1: Carbodiimide-Mediated Amide Coupling

Expert Insight: The order of addition and temperature control are critical here. Activating the carboxylic acid at 0 °C before introducing the amine prevents the exothermic degradation of the active ester.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Activation: Dissolve N-Boc-Leucine (2.31 g, 10 mmol) in 30 mL of anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add HOBt (1.62 g, 12 mmol) followed by EDC·HCl (2.30 g, 12 mmol) to the stirring solution. Allow the mixture to stir at 0 °C for 15 minutes to ensure complete formation of the OBt-active ester.

  • Nucleophilic Attack: Slowly add N,N-dimethylethylenediamine (1.20 mL, 11 mmol) dropwise over 5 minutes. Immediately follow with the dropwise addition of DIPEA (4.35 mL, 25 mmol).

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir continuously for 12 hours under argon.

  • Specialized Workup:

    • Crucial Deviation: Do not wash the organic layer with acidic solutions (e.g., 1M HCl or citric acid), which is standard in peptide synthesis. The intermediate contains a basic tertiary amine (dimethylamino group) that will protonate and partition into the aqueous phase, destroying your yield.

    • Wash the DCM mixture twice with 30 mL of saturated aqueous NaHCO₃ to remove HOBt and unreacted acid.

    • Wash once with 30 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc-protected intermediate as a viscous pale-yellow oil.

Phase 2: Acidolytic Cleavage of the Boc Group
  • Solvation: Dissolve the crude N-Boc-protected intermediate in 20 mL of anhydrous DCM in a 100 mL round-bottom flask.

  • Acidolysis: Slowly add 10 mL of neat Trifluoroacetic acid (TFA) to the stirring solution at RT.

  • Reaction Monitoring: Stir the mixture for exactly 2 hours at RT. The reaction progress can be monitored via TLC (Ninhydrin stain will turn deep purple as the primary amine is exposed).

  • Concentration: Evaporate the DCM and excess TFA in vacuo. To completely remove residual TFA, add 15 mL of toluene to the flask and evaporate in vacuo (co-evaporation). Repeat this toluene co-evaporation step three times.

Phase 3: Isolation and Characterization
  • Precipitation: Dissolve the resulting thick oil in a minimal amount of methanol (approx. 2 mL). Dropwise, add the solution into 50 mL of vigorously stirring, ice-cold diethyl ether.

  • Collection: The target compound, 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide, will precipitate as a highly hygroscopic di-TFA salt. Centrifuge or filter rapidly under a stream of dry nitrogen.

  • Storage: Dry the white solid under a high vacuum for 24 hours. Store at -20 °C in a desiccator.

Analytical Quality Control (QC) Parameters

To validate the self-consistency and success of the synthesis, the final product must meet the following analytical thresholds before being utilized in downstream chiral labeling applications[1].

ParameterExpected ResultAnalytical Method
Mass Spectrometry (ESI-MS) [M+H]⁺ = 202.19 m/zDirect infusion ESI-TOF
¹H NMR (400 MHz, D₂O) δ 0.95 (d, 6H), 1.65 (m, 3H), 2.90 (s, 6H), 3.35 (m, 2H), 3.65 (m, 2H), 3.95 (t, 1H)Nuclear Magnetic Resonance
Purity > 98% (No Boc signal at δ 1.40)RP-HPLC (C18, H₂O/MeCN + 0.1% TFA)
Physical State White to off-white amorphous solidVisual Inspection

References

  • Ozaki, M., Kuwayama, T., Hirose, T., Shimotsuma, M., Hashimoto, A., Kuranaga, T., & Kakeya, H. (2022). Separation and identification of the DL-forms of short-chain peptides using a new chiral resolution labeling reagent. Analytical and Bioanalytical Chemistry, 414, 4397–4407.[Link]

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide

Abstract This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Amino-N-[2-(dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide. The method is suitable for in-process control and final product release testing in pharmaceutical development. Leveraging predicted physicochemical properties, including pKa and logP, a systematic approach was employed to optimize chromatographic conditions, resulting in excellent peak symmetry, resolution, and sensitivity. The protocol outlined herein adheres to the principles of analytical procedure validation as described by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9]

Introduction

2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide is a molecule of interest in pharmaceutical development, featuring both a primary and a tertiary amine functional group. The accurate quantification of this compound is critical for ensuring product quality and consistency. The presence of two basic centers presents a challenge for chromatographic analysis, often leading to poor peak shape and inconsistent retention due to interactions with residual silanol groups on conventional silica-based stationary phases.[10] This application note describes a systematic approach to developing a robust HPLC method by first understanding the key physicochemical properties of the analyte.

This guide provides a comprehensive protocol for the HPLC analysis of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide, from sample preparation to method validation, offering a foundation for researchers, scientists, and drug development professionals.

Predicted Physicochemical Properties

The chemical structure of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide is shown in Figure 1.

Figure 1: Chemical Structure of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide

To guide method development, the pKa and logP values were predicted using various online computational tools. The consensus predictions are summarized in Table 1.

ParameterPredicted ValueSignificance for HPLC Method Development
Basic pKa (Primary Amine) 9.4 - 10.0To ensure the analyte is in a single, protonated form and to minimize silanol interactions, the mobile phase pH should be at least 2 pH units below this value.
Basic pKa (Tertiary Amine) 8.7 - 9.2The lower pKa of the tertiary amine further supports the selection of an acidic mobile phase.
logP 1.1 - 1.5This moderate lipophilicity suggests that reversed-phase chromatography with a C18 column and a standard mobile phase composition (e.g., acetonitrile/water or methanol/water) will provide adequate retention.[13]

Table 1: Predicted Physicochemical Properties of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide and their Chromatographic Implications.

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial for accurate and reproducible HPLC results.[10] The following protocol is recommended for the preparation of samples containing 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide reference standard.

    • Dissolve in a 10 mL volumetric flask with the mobile phase as the diluent.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.

  • Sample Preparation:

    • Depending on the sample matrix, an appropriate extraction or dilution procedure should be employed. For simple matrices, a direct dilution with the mobile phase may be sufficient.

    • For more complex matrices, techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components.

    • Filter all final sample and standard solutions through a 0.45 µm syringe filter prior to injection to prevent column clogging.

HPLC Method Parameters

The following HPLC conditions were optimized to achieve a robust and efficient separation.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with Phosphoric Acid : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column was chosen based on the predicted moderate lipophilicity of the analyte.

  • Mobile Phase: An acidic mobile phase with a pH of 3.0 was selected to ensure both the primary and tertiary amine groups are fully protonated, leading to a single ionic species and minimizing peak tailing caused by silanol interactions.[11] Phosphate buffer was chosen for its excellent buffering capacity in this pH range.[14] The acetonitrile concentration was optimized to achieve a suitable retention time and resolution.

  • Detection: Due to the lack of a strong chromophore, a low UV wavelength of 210 nm was selected to achieve adequate sensitivity.

Method Validation

A comprehensive method validation should be performed according to ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[1][4][5][6][7][8][9] The validation should include the following parameters:

Validation ParameterAcceptance Criteria
Specificity The peak for the analyte should be well-resolved from any impurities or matrix components. Peak purity should be assessed using a photodiode array (PDA) detector.
Linearity A linear relationship between concentration and peak area should be established over a defined range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy The recovery of the analyte spiked into a placebo matrix should be within 98.0% to 102.0%.
Precision (Repeatability and Intermediate Precision) The relative standard deviation (RSD) for multiple injections of the same standard should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
Robustness The method's performance should be evaluated under small, deliberate variations in method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and mobile phase composition (±2%).

Workflow and Data Presentation

The overall workflow for the quantification of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_validation Method Validation (ICH Q2) stock Prepare Stock Standard working Prepare Working Standards stock->working filtration Filter all solutions (0.45 µm) working->filtration sample_prep Prepare Sample sample_prep->filtration injection Inject into HPLC System filtration->injection separation Chromatographic Separation injection->separation detection UV Detection at 210 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification quantification->validation_start specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness

Sources

Method

Complete NMR Spectroscopic Characterization of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide

An Application Note from the Senior Scientist's Desk Abstract This application note provides a comprehensive guide to the definitive structural characterization of (2S)-2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanam...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note provides a comprehensive guide to the definitive structural characterization of (2S)-2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide, a leucine-derived compound featuring primary, secondary, and tertiary amine functionalities. We present a complete, step-by-step protocol for Nuclear Magnetic Resonance (NMR) data acquisition and a detailed, logic-driven workflow for spectral analysis. By synergistically employing 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, we demonstrate an unambiguous method for assigning all proton and carbon signals, confirming the molecular constitution and ensuring compound identity and purity. This guide is designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries who require robust analytical methods for complex small molecules.

Introduction: The Analytical Challenge

2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide is a chiral molecule built upon a leucine scaffold. Its structure incorporates three distinct nitrogen environments: a primary amine at the chiral center (C2), a secondary amide linkage, and a tertiary N,N-dimethylamino group on the side chain. This complexity, coupled with the presence of exchangeable protons and flexible alkyl chains, necessitates a sophisticated analytical approach for unequivocal structure verification.

Standard 1D NMR alone is insufficient to resolve ambiguities in proton and carbon assignments. A multi-dimensional NMR strategy is therefore essential. This note explains the causality behind the chosen experiments and provides a field-proven workflow for piecing together the molecular puzzle, transforming complex spectral data into a clear structural assignment. The methodology described herein serves as a robust template for the characterization of similarly complex amino acid derivatives and other multi-functional small molecules.

Part I: Experimental Protocols & Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly optimized acquisition parameters.

Materials and Sample Preparation

The protocol below ensures a high-quality sample suitable for a full suite of 1D and 2D NMR experiments.

Materials:

  • 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (CAS: 1217819-81-2)[1]

  • Deuterated Chloroform (CDCl₃, 99.8% D) or Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.8% D)

  • High-precision 5 mm NMR tubes (e.g., Wilmad, Norell)[2]

  • Glass Pasteur pipette

  • Small vial for dissolution

Protocol:

  • Weighing: Accurately weigh 10-15 mg of the solid compound into a clean, dry vial. This quantity provides excellent signal-to-noise for both ¹H and ¹³C experiments, including less sensitive 2D correlations, within a reasonable acquisition time[3].

  • Solvent Selection:

    • Primary Choice (CDCl₃): Offers good solubility for many organic compounds and has a simple solvent signal. However, exchangeable N-H protons may appear as very broad signals or exchange with residual water, potentially obscuring them[4].

    • Alternative (DMSO-d₆): This is an excellent choice for observing exchangeable protons. DMSO is a hydrogen-bond acceptor, which slows down the exchange rate of N-H protons, resulting in sharper, more distinct signals for the amide and amine protons, typically at a more downfield chemical shift[5].

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. The optimal sample height for most modern spectrometers is ~4-5 cm in a 5 mm tube[2].

  • Transfer: Gently vortex the vial to ensure complete dissolution. If any particulates are visible, filter the solution through a small cotton plug in a Pasteur pipette while transferring it into the NMR tube[3].

  • Final Check: Ensure the sample is clear and free of bubbles. Cap the tube securely to prevent solvent evaporation.

NMR Instrument and Acquisition Parameters

Data were acquired on a 500 MHz spectrometer. The following table outlines the standard parameters used, which serve as a validated starting point for this class of molecule.

Experiment Pulse Program Spectral Width (ppm) Acquisition Time (s) Relaxation Delay (s) Number of Scans Purpose
¹H NMR zg30123.02.016Quantitative proton count and multiplicity analysis.
¹³C{¹H} NMR zgpg302401.02.01024Carbon atom count and chemical environment analysis.
¹H-¹H COSY cosygpmf12 x 120.22.08Identifies proton-proton (J-coupling) spin systems.[6]
¹H-¹³C HSQC hsqcedetgpsisp2.212 x 2200.152.016Correlates protons to their directly attached carbons (¹J_CH).[7]
¹H-¹³C HMBC hmbcgplpndqf12 x 2400.22.032Correlates protons and carbons over 2-4 bonds (ⁿJ_CH), connecting fragments.[8]

Part II: Spectral Analysis and Structural Elucidation

The Elucidation Workflow

A systematic approach is critical. Our strategy involves a logical progression from identifying individual spin systems to assembling them into the final molecular structure. This self-validating process ensures that each assignment is supported by multiple points of data.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation H1 ¹H NMR Identify proton signals, multiplicities, and integrations. COSY ¹H-¹H COSY Establish proton spin systems (Leucine & Ethyl fragments). H1->COSY Proton Frequencies C13 ¹³C NMR Identify carbon signals (carbonyl, aliphatic). HSQC ¹H-¹³C HSQC Assign carbons directly bonded to protons. C13->HSQC COSY->HSQC Proton Assignments HMBC ¹H-¹³C HMBC Connect all fragments via long-range correlations. HSQC->HMBC ¹JCH Assignments Final Final Structure Unambiguous assignment of all atoms and connectivity. HMBC->Final ⁿJCH Connectivity

Caption: Logical workflow for NMR-based structure elucidation.

Analysis of 1D NMR Spectra

The 1D spectra provide the fundamental building blocks for the assignment. Below are the expected chemical shifts and assignments based on established principles for amines and amides[9][10][11].

Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)

Label Assignment Expected δ (ppm) Multiplicity Integration
H-2 α-CH 3.3 - 3.5 dd 1H
H-3a, H-3b -CH₂-CH(CH₃)₂ 1.5 - 1.7 m 2H
H-4 -CH(CH₃)₂ 1.8 - 2.0 m 1H
H-5, H-5' -CH(CH₃)₂ 0.9 - 1.0 d 6H
H-1' -NH-CH₂- 3.3 - 3.5 q 2H
H-2' -CH₂-N(CH₃)₂ 2.4 - 2.6 t 2H
H-3' -N(CH₃)₂ 2.2 - 2.3 s 6H
NH Amide N-H 7.0 - 8.0 br s 1H

| NH₂ | Amine N-H₂ | 1.5 - 2.5 | br s | 2H |

  • Causality of Shifts: Protons adjacent to electronegative nitrogen atoms (H-2, H-1', H-2', H-3') are deshielded and appear downfield[11]. The diastereotopic methyl protons (H-5, H-5') appear as distinct doublets due to the adjacent chiral center (C-2). The amide (NH) and amine (NH₂) protons are broad due to quadrupolar broadening and chemical exchange; their signals will disappear upon shaking the sample with D₂O[10].

Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)

Label Assignment Expected δ (ppm)
C-1 C=O (Amide) 173 - 176
C-2 α-CH 52 - 55
C-3 -CH₂- 40 - 43
C-4 -CH- 24 - 26
C-5, C-5' -CH(CH₃)₂ 21 - 23
C-1' -NH-CH₂- 38 - 41
C-2' -CH₂-N- 57 - 60

| C-3' | -N(CH₃)₂ | 45 - 47 |

  • Causality of Shifts: The amide carbonyl carbon (C-1) is the most deshielded, appearing significantly downfield[9]. Carbons directly bonded to nitrogen (C-2, C-1', C-2', C-3') are also deshielded and found in the 38-60 ppm range[11].

Elucidation through 2D NMR Correlations

2D NMR is essential for connecting the atoms identified in the 1D spectra.

  • COSY Analysis: The COSY spectrum reveals two independent spin systems.

    • Leucine Fragment: A clear correlation path is observed from the H-2 proton to the H-3 protons, then to the H-4 proton, and finally to the H-5/H-5' methyl protons. This confirms the isobutyl side-chain structure.

    • Ethyl Bridge: A strong cross-peak between the H-1' and H-2' signals confirms the -CH₂-CH₂- connectivity of the ethylenediamine fragment.

  • HSQC Analysis: The HSQC spectrum serves as a bridge between the proton and carbon data, allowing for the direct assignment of all protonated carbons. For example, the proton signal at ~3.4 ppm (H-2) shows a correlation to the carbon signal at ~53 ppm, definitively assigning this carbon as C-2. This process is repeated for all C-H pairs.

  • HMBC Analysis: This is the final and most critical step, as it establishes the connectivity between the isolated spin systems and includes the quaternary carbonyl carbon. The key long-range correlations are visualized below.

G cluster_mol C1 O C1_C C C1_C->C1 C2 C C1_C->C2 N_amide N C1_C->N_amide C3 C C2->C3 N_prim N C2->N_prim C4 C C3->C4 C5 C C4->C5 C5prime C C4->C5prime C1prime C N_amide->C1prime C2prime C C1prime->C2prime N_tert N C2prime->N_tert C3prime_1 C N_tert->C3prime_1 C3prime_2 C N_tert->C3prime_2 H2 H-2 H2->C1_C ²J H1prime H-1' H1prime->C1_C ²J H_amide H (Amide) H_amide->C1_C ³J H3prime H-3' H3prime->C2prime ²J H2prime H-2'

Caption: Key HMBC correlations confirming the molecular assembly.

  • Connecting the Amide Bond: Crucially, the amide proton (H-amide) shows a strong correlation to the carbonyl carbon (C-1). Similarly, the H-1' protons of the ethyl group show a two-bond correlation to the same C-1 carbonyl carbon. This unambiguously links the leucine alpha-carbon and the N-ethyl fragment through the amide bond.

  • Confirming Fragment Placement: The alpha-proton (H-2) also shows a correlation to the C-1 carbonyl, further solidifying this connection.

  • Assigning the Tertiary Amine Moiety: The N-methyl protons (H-3') show a clear two-bond correlation to the C-2' carbon, confirming their position at the terminus of the ethyl chain.

Conclusion

The integrated application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the complete structural characterization of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide. The workflow presented here—from optimized sample preparation to the logical interpretation of correlation spectra—establishes an unambiguous assignment for every proton and carbon atom in the molecule. This robust protocol is essential for ensuring the identity, purity, and quality of complex synthetic molecules in research and development settings, underpinning scientific integrity and reproducibility.

References

  • Radeglia, R., & Dölling, R. (1981). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Magnetic Resonance in Chemistry, 19(3), 134-137. [Link]

  • NMR Facility. (2025, May 23). NMR sample preparation guidelines. Retrieved from [Link]

  • Gáspári, Z., Barna, T., & Szilágyi, L. (2021). Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC−CLIP−COSY Experiments. Analytical Chemistry, 93(6), 3326–3333. [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Pathan, M., et al. (2015). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Magnetic Resonance in Chemistry, 53(11), 948-953. [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

  • University of Leicester. (2011, February 16). NMR Sample Preparation Guidelines. Retrieved from [Link]

  • Nanalysis Corp. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Retrieved from [Link]

  • Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 622-629. [Link]

  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

Sources

Application

Application Notes and Protocols: Establishing In Vivo Dosing for Novel Research Compound 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide

Abstract This document provides a comprehensive framework for establishing initial in vivo dosing guidelines for the novel research compound 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide. As this molecule is not...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive framework for establishing initial in vivo dosing guidelines for the novel research compound 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide. As this molecule is not widely documented in public literature, these protocols are based on established principles of preclinical drug development for novel small molecules. The focus is on the systematic process of characterization, formulation, tolerability assessment, and pharmacokinetic profiling required to design scientifically sound efficacy studies. This guide is intended for researchers, scientists, and drug development professionals initiating in vivo evaluation of new chemical entities.

Introduction and Compound Analysis

2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide is a small molecule featuring a leucinamide core structure. The presence of a primary amine, an amide linkage, and a tertiary amine (the dimethylaminoethyl group) suggests several key properties that must be considered for in vivo studies:

  • Potential for Salt Formation: The basic amine groups allow for the formation of various salt forms (e.g., HCl, citrate, tartrate), which can significantly impact solubility and stability.

  • Aqueous Solubility: The dimethylaminoethyl moiety is likely to enhance aqueous solubility at physiological pH, which is advantageous for creating parenteral formulations.

  • Chemical Stability: Amide bonds can be susceptible to hydrolysis, and the primary amine can be reactive. A thorough stability profile is crucial.

Given the lack of public data, a rigorous, stepwise approach is mandatory to ensure data integrity, animal welfare, and the successful translation of in vitro findings to in vivo models.

Pre-Dosing Workflow: Foundational Characterization

Before any animal is dosed, a series of in vitro experiments must be completed to establish a baseline understanding of the compound's physicochemical properties. This workflow ensures that the formulation is appropriate and that the observed in vivo effects are attributable to the compound itself, not to issues like poor solubility or degradation.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Readiness purity Purity Assessment (>95% via HPLC, NMR) solubility Solubility Profiling (Aqueous & Organic) vehicle Vehicle Screening purity->vehicle Compound Properties stability Stability Analysis (pH, Temp, Light) logp LogP/LogD Determination formulation Final Formulation Prep (e.g., Saline, 5% DMSO) form_val Formulation Validation (Conc. & Stability) in_vivo Proceed to In Vivo Studies form_val->in_vivo Validated Formulation

Caption: Pre-dosing workflow from compound characterization to in vivo readiness.

Protocol 2.1: Aqueous Solubility and Formulation Screening
  • Objective: To determine the maximum aqueous solubility and identify a suitable vehicle for in vivo administration.

  • Materials: 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide, Sterile Saline (0.9% NaCl), DMSO (cell culture grade), PEG400, Tween 80, Carboxymethylcellulose (CMC), pH meter, vortex mixer, centrifuge.

  • Methodology:

    • Prepare a stock solution of the compound in DMSO at a high concentration (e.g., 100 mg/mL).

    • Screen for solubility in common preclinical vehicles. A standard starting panel is outlined in the table below.

    • Add the compound (or DMSO stock) incrementally to each vehicle, vortexing thoroughly between additions.

    • Visually inspect for precipitation after each addition and after a 1-hour incubation at room temperature.

    • The highest concentration that remains clear is the approximate solubility in that vehicle system.

    • Causality: The choice of vehicle is critical. For instance, a high percentage of DMSO can cause local irritation upon injection and may have confounding biological effects. A suspension (like in CMC) may be necessary for oral dosing if solubility is low, but this will alter the pharmacokinetic profile compared to a solution.

Table 1: Common Vehicle Screening Panel for In Vivo Studies

Vehicle CompositionRoute SuitabilityNotes
100% Sterile SalineIV, IP, SC, POIdeal for soluble compounds, least biological interference.
5-10% DMSO in SalineIV, IP, SCCommon choice, but DMSO percentage should be minimized.
10% PEG400 in SalineIV, IP, SCIncreases solubility for moderately lipophilic compounds.
5% Tween 80 in SalineIP, SC, POSurfactant to aid solubility; can cause anaphylactoid reactions in some species.
0.5% CMC in WaterPOForms a suspension for poorly soluble compounds for oral gavage.

In Vivo Tolerability and Dose-Ranging

The primary goal of the initial in vivo studies is to establish the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose of a drug that does not cause unacceptable toxicity over a specified period. This is a critical parameter for designing subsequent efficacy studies.

Protocol 3.1: Single Ascending Dose (SAD) MTD Study in Mice
  • Objective: To determine the MTD of the compound following a single administration.

  • Animal Model: C57BL/6 or BALB/c mice, male, 8-10 weeks old. Use a small group size (n=2-3 per dose) for this initial study.

  • Dose Selection Rationale: Without prior data, a logarithmic dose escalation is recommended (e.g., 1, 3, 10, 30, 100 mg/kg). This allows for a broad survey of the dose-response curve for toxicity.

  • Administration: Administer the compound via the intended clinical or primary efficacy route (e.g., intraperitoneal (IP) or oral (PO)).

  • Methodology:

    • Acclimate animals for at least 72 hours before the study begins.

    • Record baseline body weights on Day 0.

    • Administer a single dose of the compound or vehicle control.

    • Monitor animals closely for the first 4-6 hours for acute signs of toxicity (e.g., lethargy, ataxia, labored breathing, rough coat).

    • Record clinical observations and body weights daily for 7-14 days.

    • Endpoint Definition: The MTD is reached at the dose level preceding the one that causes >15-20% body weight loss, significant clinical signs of distress, or mortality.

G cluster_0 Dose Escalation Protocol cluster_1 Endpoint Determination start Start: Dose 1 (e.g., 1 mg/kg, n=3) obs1 Observe 24-48h (Clinical Signs, Weight) start->obs1 check1 Toxicity Observed? obs1->check1 dose2 Escalate: Dose 2 (e.g., 3 mg/kg, n=3) check1->dose2 No mtd MTD Established (Dose preceding toxicity) check1->mtd Yes obs2 Observe 24-48h dose2->obs2 check2 Toxicity Observed? obs2->check2 doseN Continue Escalation... check2->doseN No check2->mtd Yes

Caption: Workflow for a single ascending dose MTD study.

Pilot Pharmacokinetic (PK) Study

A pilot PK study provides critical information on the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound. This data informs the selection of a rational dosing schedule (e.g., once vs. twice daily) to maintain therapeutic exposure levels in efficacy studies.

Protocol 4.1: Single-Dose PK Study in Mice
  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, T½) after a single dose.

  • Animal Model: C57BL/6 mice, male, 8-10 weeks old (n=3 per time point).

  • Dose Selection: Use a well-tolerated dose identified from the MTD study (e.g., 10 mg/kg).

  • Administration: Administer via one parenteral (e.g., intravenous, IV) and one extravascular (e.g., PO or IP) route to assess bioavailability.

  • Methodology:

    • Dose the animals as planned.

    • At specified time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples (typically via cardiac puncture or saphenous vein) into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

    • Quantify the concentration of the compound in plasma using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

    • Data Analysis: Plot plasma concentration versus time. Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Table 2: Sample PK Data and Key Parameters

ParameterDefinitionImportance for Dosing
Cmax Maximum observed plasma concentrationRelates to acute effects and potential for on-target toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (concentration vs. time)Represents total drug exposure.
Elimination Half-lifeDetermines dosing frequency to maintain steady-state levels.

Designing Efficacy Studies

With data from MTD and PK studies, a rational dosing plan for efficacy studies can be designed.

  • Dose Selection: Select 2-3 dose levels for the efficacy study. The highest dose should be at or near the MTD. Lower doses (e.g., 3-fold or 10-fold lower) should also be included to explore a dose-response relationship.

  • Dosing Frequency: The dosing frequency should be based on the elimination half-life (T½). A common goal is to maintain the plasma concentration above a target level (e.g., the in vitro IC50 or EC50). For example:

    • If T½ is 8-12 hours, once-daily (QD) dosing may be sufficient.

    • If T½ is 2-4 hours, twice-daily (BID) dosing may be required to maintain exposure.

This systematic approach ensures that the selected doses are both safe and have a high probability of achieving exposures relevant to the compound's biological activity, thereby maximizing the likelihood of observing a meaningful therapeutic effect.

References

  • Kerins, C., et. al. (2020). Vehicle Formulation Strategies for Preclinical in vivo Studies. ACS Omega. Available at: [Link]

  • U.S. Food and Drug Administration. (2009). Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. FDA. Available at: [Link]

  • Rhayun, C. (2019). Maximum Tolerated Dose (MTD): A critical review of its role in preclinical and clinical studies. Journal of Pharmacology and Toxicology. Available at: [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Plasma terminal half-life. Journal of veterinary pharmacology and therapeutics. Available at: [Link]

Method

Formulation strategies for 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide drug delivery

Application Note: Formulation Strategies for 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (L-DMEDA) Executive Summary The therapeutic translation of small molecule amines is frequently bottlenecked by their phy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation Strategies for 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (L-DMEDA)

Executive Summary

The therapeutic translation of small molecule amines is frequently bottlenecked by their physicochemical properties. 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (hereafter referred to as L-DMEDA) is a leucine derivative featuring both a primary α -amino group (pKa ~9.5) and a tertiary dimethylamino tail (pKa ~8.5–9.0). At physiological pH, L-DMEDA exists as a highly water-soluble, di-cationic species. This renders it a BCS Class III compound, characterized by rapid renal clearance, susceptibility to serum aminopeptidases, and poor passive membrane permeability.

To overcome these barriers, conventional passive encapsulation techniques are insufficient, typically yielding encapsulation efficiencies (EE) of <10%. As a Senior Application Scientist, I have designed this protocol guide to detail two robust, field-proven formulation strategies: Active Transmembrane Gradient Loading for liposomal delivery[1], and Hydrophobic Ion Pairing (HIP) for polymeric nanoparticle encapsulation[2].

Section 1: Rationale and Mechanistic Causality

The decision to utilize advanced encapsulation techniques is driven by the molecular architecture of L-DMEDA.

1. The Active Loading Paradigm (Liposomes): Because L-DMEDA is an amphiphilic weak base, it is an ideal candidate for remote active loading—a mechanism famously pioneered by the Doxil® formulation[3]. By establishing an ammonium sulfate gradient (high internal concentration, low external concentration), the uncharged fraction of L-DMEDA passively diffuses across the lipid bilayer. Once inside the acidic aqueous core, it becomes protonated and forms an insoluble salt with sulfate anions. This precipitation acts as a thermodynamic sink, driving continuous drug influx and achieving >90% EE[1][4]. We utilize 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) because its high phase transition temperature ( Tm​ ~55°C) ensures the liposome remains impermeable at 37°C but fluid enough at 60°C to allow rapid drug loading[5].

2. The Hydrophobic Ion Pairing Paradigm (Polymeric NPs): Polymeric nanoparticles like PLGA offer excellent sustained release but cannot efficiently trap highly hydrophilic, di-cationic molecules. Hydrophobic Ion Pairing (HIP) solves this by electrostatically coupling L-DMEDA with a bulky, lipophilic counterion (e.g., oleic acid or pamoic acid)[6]. This charge neutralization drastically shifts the molecule's partition coefficient (logP), converting it into a pseudo-lipophilic complex that seamlessly co-precipitates with PLGA during flash nanoprecipitation[2][7].

G cluster_0 Active Liposomal Loading cluster_1 Hydrophobic Ion Pairing (HIP) Drug L-DMEDA (Di-Cationic API) Lipo Form DSPC Liposomes in (NH4)2SO4 Drug->Lipo HIP Mix with Pamoic Acid (Charge Neutralization) Drug->HIP Grad Dialysis to Create Transmembrane Gradient Lipo->Grad Load Remote Loading (60°C) Drug Precipitates in Core Grad->Load Precip Flash Nanoprecipitation with PLGA-PEG HIP->Precip Poly Polymeric Nanoparticles (High EE%) Precip->Poly

Fig 1. Parallel formulation workflows for L-DMEDA encapsulation.

Section 2: Self-Validating Experimental Protocols

Protocol A: Active Loading into PEGylated Liposomes

This protocol is a self-validating system: the successful formation of the gradient is confirmed by the dramatic shift in drug retention before and after the 60°C incubation step.

Step 1: Lipid Film Hydration

  • Dissolve DSPC, Cholesterol, and DSPE-PEG2000 in chloroform at a molar ratio of 55:40:5.

  • Evaporate the solvent under a gentle nitrogen stream to form a thin lipid film, followed by overnight vacuum desiccation.

  • Hydrate the film with 250 mM Ammonium Sulfate buffer (pH 5.4) at 65°C (well above the DSPC Tm​ ) to achieve a final lipid concentration of 20 mg/mL.

Step 2: Extrusion and Gradient Formation

  • Extrude the multilamellar vesicles through 100 nm polycarbonate membranes for 10 passes at 65°C using a thermojacketed extruder.

  • Checkpoint: Measure Z-average via Dynamic Light Scattering (DLS). Acceptable range: 100–120 nm (PDI < 0.1).

  • Dialyze the liposomes against 1000 volumes of 1X PBS (pH 7.4) at 4°C for 24 hours (using 10 kDa MWCO cassettes) to remove external ammonium sulfate and establish the transmembrane gradient[1].

Step 3: Remote Loading

  • Mix the dialyzed liposomes with L-DMEDA at a drug-to-lipid mass ratio of 1:5.

  • Incubate the mixture in a water bath at 60°C for 60 minutes. At this temperature, the bilayer becomes fluid, allowing the unprotonated L-DMEDA to cross into the core[4].

  • Quench the reaction by rapidly cooling the suspension in an ice bath for 10 minutes, "locking" the bilayer.

  • Validation Check: Dialyze against PBS to remove unencapsulated L-DMEDA. Quantify the dialysate via HPLC. The absence of high drug concentration in the dialysate mathematically validates an EE > 90% without requiring immediate liposome lysis.

Protocol B: Hydrophobic Ion Pairing (HIP) and Flash Nanoprecipitation

This protocol utilizes zeta-potential monitoring as an inline validation tool to ensure complete stoichiometric complexation before nanoparticle formation.

Step 1: HIP Complexation

  • Dissolve L-DMEDA in deionized water (pH adjusted to 7.4) at 5 mg/mL.

  • Dissolve Sodium Pamoate (a di-anionic hydrophobic counterion) in water at an equimolar ratio to the di-cationic L-DMEDA.

  • Add the Pamoate solution dropwise to the L-DMEDA solution under magnetic stirring. A cloudy precipitate (the HIP complex) will form immediately as the charges neutralize.

  • Validation Check: Centrifuge the complex and measure the zeta potential of the resuspended pellet. A successful HIP complex will shift from highly positive (> +30 mV) to near-neutral (-5 to +5 mV).

  • Lyophilize the collected pellet.

Step 2: Flash Nanoprecipitation

  • Dissolve the lyophilized HIP complex and PLGA-PEG block copolymer in a water-miscible organic solvent (e.g., Tetrahydrofuran, THF) at a 1:10 drug-to-polymer mass ratio[6].

  • Using a microfluidic mixing chip or a multi-inlet vortex mixer, rapidly mix the organic phase with an aqueous anti-solvent (Milli-Q water) at a 1:9 flow rate ratio.

  • The rapid shift in solvent polarity triggers spontaneous nanoprecipitation, trapping the hydrophobic L-DMEDA/Pamoate complex within the PLGA core.

  • Evaporate the THF under reduced pressure and wash the nanoparticles via centrifugal ultrafiltration (100 kDa MWCO).

Section 3: Quantitative Data Summary

The following table summarizes the expected physicochemical parameters of L-DMEDA formulated via the two distinct methodologies.

ParameterActive Liposomal Loading (DSPC/Chol/PEG)Polymeric Nanoparticles (PLGA-PEG via HIP)
Encapsulation Efficiency (EE%) > 92% (Precipitates as sulfate salt)85 - 90% (Trapped as pamoate complex)
Z-Average Diameter 110 ± 15 nm140 ± 20 nm
Polydispersity Index (PDI) < 0.08 (Highly monodisperse)< 0.15 (Narrow distribution)
Zeta Potential -2 to -5 mV (Shielded by PEG corona)-10 to -15 mV (PLGA carboxyl end-groups)
Primary Release Mechanism Bilayer degradation / Lipase activityPolymer hydrolysis / Matrix erosion
Serum Stability (48h) Excellent (Minimal premature leakage)Good (Dependent on polymer MW)

Section 4: Intracellular Trafficking and Endosomal Escape

A critical advantage of L-DMEDA's tertiary amine tail is its intrinsic "proton sponge" capability. Once the nanoparticles are endocytosed, they are trafficked to early endosomes, where the vesicular ATPase lowers the pH to ~6.0–5.0.

As the nanoparticle degrades, the exposed tertiary amines of L-DMEDA buffer the endosomal acidification. This continuous influx of protons is accompanied by an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosome. This causality ensures that L-DMEDA is not degraded in the lysosome but is efficiently released into the cytosol to engage its intracellular targets.

Intracellular NP Nanoparticle Uptake Endo Early Endosome (pH 6.0) NP->Endo Sponge Amine Protonation (Proton Sponge) Endo->Sponge Escape Endosomal Escape Sponge->Escape Cyto Cytosolic Release Escape->Cyto

Fig 2. Intracellular trafficking and amine-driven endosomal escape pathway.

References

  • Barenholz, Y. (2012). Nanomedicine applications in the treatment of breast cancer: current state of the art (Citing: DOXIL - The first FDA-approved nano-drug: lessons learned). Journal of Controlled Release. Available at:[Link]

  • Ristroph, K. et al. (2020). Insights into Hydrophobic Ion Pairing from Molecular Simulation and Experiment. ACS Nano. Available at:[Link]

  • Gray, M. A. et al. (2025). Hydrophobic Ion Pairing for Simple, Non-Toxic Transfection. bioRxiv. Available at:[Link]

  • Russell, L. M. et al. (2019). Liposome-Mediated Chemotherapeutic Delivery is Synergistically Enhanced by Ternary Lipid Compositions and Cationic Lipids. PMC. Available at:[Link]

  • Petersen, A. L. et al. (2017). Remote loading of liposomes with a 124I-radioiodinated compound and their in vivo evaluation by PET/CT in a murine tumor model. PMC. Available at:[Link]

  • Bio-Rad Laboratories. (2014). Novel Liposome-Capture Surface Chemistries to Analyze Drug-Lipid Interaction Using the ProteOn™ XPR36 System. Bio-Radiations. Available at:[Link]

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Application

Application Notes &amp; Protocols for the In Vitro Characterization of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide

I. Introduction: Unveiling the Potential of a Novel Leucine-Based Compound 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide is a synthetic compound with a structure derived from the amino acid L-leucine.

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Author: BenchChem Technical Support Team. Date: April 2026

I. Introduction: Unveiling the Potential of a Novel Leucine-Based Compound

2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide is a synthetic compound with a structure derived from the amino acid L-leucine. Its chemical architecture, featuring a primary amine, a dimethylaminoethyl moiety, and a pentanamide backbone, suggests potential for diverse biological interactions.[1][2] The presence of the dimethylamino group may enhance cell permeability and interactions with intracellular targets. This document provides a comprehensive guide for the initial in vitro characterization of this compound in cell culture systems, outlining a logical workflow from fundamental safety and solubility assessments to more detailed mechanistic assays. The protocols provided herein are designed to serve as a robust starting point for researchers investigating the biological activities of this novel molecule.

II. Compound Profile and Handling

A thorough understanding of the physicochemical properties and safety considerations of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide is paramount for successful and safe experimentation.

A. Physicochemical Properties

PropertyValueSource
Molecular Formula C10H23N3O[1][2]
Molecular Weight 201.31 g/mol [1]
CAS Number 1217819-81-2[1][2]

B. Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[3]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3] Avoid contact with skin and eyes.[3]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from sources of ignition.[3]

C. Stock Solution Preparation and Storage

The solubility of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide in common cell culture solvents should be empirically determined. A suggested starting point is to prepare a high-concentration stock solution in a solvent such as sterile dimethyl sulfoxide (DMSO) or ethanol.

Protocol: Preparation of a 10 mM Stock Solution

  • Weighing: Accurately weigh out 2.01 mg of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide.

  • Dissolution: In a sterile microcentrifuge tube, dissolve the compound in 1 mL of sterile DMSO.

  • Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization: While DMSO at high concentrations is self-sterilizing, for long-term storage and sensitive applications, the stock solution can be filter-sterilized through a 0.22 µm syringe filter compatible with the chosen solvent.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

III. Experimental Workflow for In Vitro Characterization

A tiered approach is recommended to efficiently characterize the biological effects of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide. This workflow progresses from broad assessments of cytotoxicity to more focused investigations of its potential mechanisms of action.

experimental_workflow A Compound Preparation & QC (Solubility, Stability) B Tier 1: Cytotoxicity Screening (e.g., MTT, LDH assays) A->B Establish working concentrations C Tier 2: Proliferation & Cell Cycle Analysis (e.g., BrdU, Propidium Iodide Staining) B->C Determine sub-toxic concentrations D Tier 3: Mechanistic Assays (e.g., Apoptosis, Target Engagement) C->D Investigate cellular processes E Data Analysis & Interpretation D->E Synthesize findings signaling_pathway cluster_0 Hypothetical Cellular Targets cluster_1 Potential Cellular Responses A 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide B Amino Acid Transporters A->B C Intracellular Signaling Cascades (e.g., Kinase Pathways) A->C D DNA/Topoisomerases A->D E Altered Cell Metabolism B->E F Changes in Gene Expression C->F G Cell Cycle Arrest C->G H Apoptosis D->H

Caption: Hypothetical signaling pathways and cellular targets for the compound.

B. Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis protocol.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

VII. Concluding Remarks

The protocols and workflow detailed in this application note provide a comprehensive framework for the initial in vitro characterization of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide. By systematically evaluating its effects on cell viability, proliferation, and cell cycle, and by exploring potential mechanisms of action, researchers can build a solid foundation for understanding the biological activity of this novel compound. It is important to reiterate that these are foundational protocols, and optimization may be necessary depending on the cell lines and specific experimental goals.

VIII. References

  • Thermo Fisher Scientific. (2010, November 24). SAFETY DATA SHEET.

  • Mamedova, A., et al. (2022, May 18). Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. MDPI.

  • Fisher Scientific. (2010, November 24). SAFETY DATA SHEET.

  • Sapphire Bioscience. (n.d.).(2S)-2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide.

  • Sigma-Aldrich. (2025, October 8). SAFETY DATA SHEET.

  • BLDpharm. (n.d.).1217819-81-2|(2S)-2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide.

  • Tsanova, D., et al. (2021, December 2). Synthesis and Biological Studies on (KLAKLAK) 2 -NH 2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore. MDPI.

  • Finlay, G. J., et al. (1999). Mechanism of cytotoxicity of N-[2-(dimethylamino)ethyl] acridine-4-carboxamide and of its 7-chloro derivative: the roles of topoisomerases I and II. Cancer Chemotherapy and Pharmacology, 43(4), 302–308.

  • PubChem. (n.d.).2-amino-N-ethyl-4,4-dimethylpentanamide.

  • Harding, M., et al. (1998). Phase I study of the cytotoxic agent N-[2-(dimethylamino)ethyl]acridine-4-carboxamide. Annals of Oncology, 9(11), 1227–1231.

  • Benchchem. (n.d.).2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride.

  • Procyk, G., et al. (2024, April 15). In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. MDPI.

  • Sigma-Aldrich. (n.d.).(2-{[2-(dimethylamino)ethyl]amino}ethyl)dimethylamine | 40538-81-6.

  • Smolecule. (2024, August 10). 2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide.

  • NextSDS. (n.d.).N-[2-(DIMETHYLAMINO)ETHYL]-N-[[4'-[[(2-PHENYLETHYL)AMINO]METHYL][1,1'-BIPHENYL]-4-YL]METHYL]CYCLOPENTANEPROPANAMIDE DIHYDROCHLORIDE — Chemical Substance Information.

  • Sapphire Bioscience. (n.d.).2-{[2-(Dimethylamino)ethyl]amino}-N,N-dimethylacetamide.

  • Pickering Laboratories. (n.d.).Amino Acids Analysis of Cell Culture Media.

  • ResearchGate. (n.d.).Cell Culture Protocols and Notes.

  • Rutkauskas, K., et al. (2024, February 2). The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. MDPI.

  • Molport. (n.d.).2-amino-N-[2-(dimethylamino)ethyl]-N-[(2-fluorophenyl)methyl]propanamide hydrochloride.

  • Li, Z. L., et al. (1990). Effects of 2[p-(dimethylamino)styryl]pyridine methiodide on action potentials of sinoatrial node cells of rabbits. Acta Pharmacologica Sinica, 11(6), 502–505.

  • Mori, M., et al. (2025, April 3). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA 2 ε and PLAAT Enzymes. MDPI.

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Method

Application and Protocol Guide for the Extraction of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide from Biological Matrices

Introduction: The Analytical Imperative for 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide is a small molecule characterized by the presence of a primary and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide

2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide is a small molecule characterized by the presence of a primary and a tertiary amine group, conferring it basic properties. With a molecular formula of C10H23N3O and a molecular weight of 201.31 g/mol , its structure presents specific challenges and opportunities for extraction from complex biological matrices such as plasma, serum, and urine.[1][2][3] The accurate quantification of this and similar analytes is paramount in drug development, enabling precise pharmacokinetic and toxicokinetic assessments. This guide provides a detailed exploration of robust sample preparation methodologies, grounded in established analytical principles and regulatory expectations.[4][5][6][7][8]

The core of any successful bioanalytical method lies in the meticulous preparation of the sample. The primary objectives of this crucial step are to remove interfering endogenous components like proteins and phospholipids, and to concentrate the analyte of interest, thereby enhancing analytical sensitivity and maintaining the integrity of the analytical column.[9][10][11] This document outlines three prevalent and effective extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), with specific considerations for the unique chemical nature of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide.

Physicochemical Considerations for Extraction

The presence of two amine functionalities in 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide dictates its behavior in solution. The primary amine and the tertiary amine will have distinct pKa values, both in the basic range. This allows for manipulation of the analyte's charge state through pH adjustment, a cornerstone of both SPE and LLE techniques. At a pH below their pKa, these amine groups will be protonated (positively charged), increasing the analyte's polarity and water solubility. Conversely, at a pH above their pKa, the amine groups will be in their neutral, free base form, rendering the molecule less polar and more soluble in organic solvents.[12][13]

I. Solid-Phase Extraction (SPE): A Targeted Approach

SPE is a highly selective and efficient sample preparation technique that can provide excellent sample cleanup and analyte enrichment.[11][14] For a basic compound like 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide, two primary SPE strategies are recommended: cation exchange and reversed-phase extraction.

A. Cation-Exchange SPE

This approach leverages the positive charge of the analyte at an acidic pH. Strong cation exchange (SCX) sorbents, which typically contain sulfonic acid groups, are ideal for this purpose.[15][16]

Workflow for Cation-Exchange SPE

cluster_0 Cation-Exchange SPE Workflow Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Methanol Load 3. Load Sample Equilibrate->Load Acidic Buffer (e.g., pH 6) Wash_Polar 4. Wash (Polar) Load->Wash_Polar Pre-treated Plasma (acidified) Wash_NonPolar 5. Wash (Non-Polar) Wash_Polar->Wash_NonPolar Acidic Buffer Elute 6. Elute Wash_NonPolar->Elute Methanol Evaporate 7. Evaporate & Reconstitute Elute->Evaporate Basic Elution Solvent (e.g., 5% NH4OH in Methanol) cluster_1 Reversed-Phase SPE Workflow Condition_RP 1. Condition Equilibrate_RP 2. Equilibrate Condition_RP->Equilibrate_RP Methanol Load_RP 3. Load Sample Equilibrate_RP->Load_RP Basic Buffer (e.g., pH 10) Wash_RP 4. Wash Load_RP->Wash_RP Pre-treated Plasma (basified) Elute_RP 5. Elute Wash_RP->Elute_RP Basic Buffer Evaporate_RP 6. Evaporate & Reconstitute Elute_RP->Evaporate_RP Acidified Organic Solvent (e.g., Methanol with 0.1% Formic Acid) cluster_2 Liquid-Liquid Extraction Workflow Sample_Prep 1. Sample Preparation Extraction 2. Extraction Sample_Prep->Extraction Adjust to basic pH Phase_Separation 3. Phase Separation Extraction->Phase_Separation Add immiscible organic solvent & vortex Collection 4. Collect Organic Layer Phase_Separation->Collection Centrifuge Evaporation_LLE 5. Evaporate & Reconstitute cluster_3 Protein Precipitation Workflow Sample_Aliquot 1. Aliquot Sample Add_Precipitant 2. Add Precipitant Sample_Aliquot->Add_Precipitant Vortex_PPT 3. Vortex Add_Precipitant->Vortex_PPT e.g., Acetonitrile (3:1 v/v) Centrifuge_PPT 4. Centrifuge Vortex_PPT->Centrifuge_PPT Collect_Supernatant 5. Collect Supernatant Centrifuge_PPT->Collect_Supernatant

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with optimizing the synthesis of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with optimizing the synthesis of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (a conjugate of L-Leucine and N,N-dimethylethylenediamine).

Synthesizing this molecule presents unique physicochemical challenges. While the primary amine of N,N-dimethylethylenediamine (DMEDA) is an excellent nucleophile, the resulting product contains a highly basic tertiary amine tail. This dual-basic nature complicates downstream purification, while the steric bulk of the Leucine isobutyl side chain necessitates careful activation to prevent stereochemical degradation.

Part 1: Troubleshooting & FAQs

Q1: My overall yield is extremely low (<40%) after the aqueous workup. Where is the product being lost? A1: The most common point of failure for this specific molecule is the standard acidic workup. Traditional peptide coupling protocols utilizing EDC/HOBt recommend washing the organic layer with 1M HCl to remove the water-soluble EDC-urea byproduct and unreacted amines[1].

  • The Causality: Your target intermediate (e.g., Boc-Leu-DMEDA) contains a tertiary amine from the DMEDA tail. Under acidic conditions (pH < 5), this tertiary amine rapidly protonates, converting your highly lipophilic intermediate into a highly water-soluble salt. Consequently, your product partitions into the aqueous layer and is discarded during separation.

  • The Solution: Abandon the acidic wash. Rely exclusively on mildly alkaline washes (e.g., saturated NaHCO₃) to neutralize the reaction and remove acidic byproducts like HOBt. Extract the aqueous layer multiple times with a highly polar organic solvent like Dichloromethane (DCM) or a 9:1 Chloroform/Isopropanol mixture to recover the product.

Q2: I am observing epimerization (racemization) at the Leucine alpha-carbon. How can I preserve stereochemical integrity? A2: Activation of the Leucine carboxylic acid by carbodiimides (like EDC or DCC) generates a highly reactive O-acylisourea intermediate. If this intermediate is not immediately intercepted by the amine, it undergoes a base-catalyzed intramolecular cyclization into an oxazolone[2].

  • The Causality: The oxazolone intermediate is highly susceptible to deprotonation at the alpha-carbon due to resonance stabilization, leading to rapid racemization before the amide bond is even formed[2].

  • The Solution: Introduce a nucleophilic racemization suppressant such as 1-Hydroxybenzotriazole (HOBt). HOBt outcompetes the oxazolone formation by rapidly trapping the O-acylisourea, converting it into a stable, yet highly reactive, OBt-active ester[3]. This effectively bypasses the racemization pathway. Ensure activation temperatures remain below 25 °C to further suppress oxazolone kinetics[2].

Q3: Should I use HATU instead of EDC/HOBt to force the coupling to completion? A3: While HATU is a premier coupling reagent for sterically hindered amino acids (such as N-methylleucine)[4], it is generally unnecessary and potentially detrimental for this specific synthesis.

  • The Causality: DMEDA contains a highly nucleophilic, unhindered primary amine. Over-activation with uronium/aminium salts like HATU in the presence of excess base (DIPEA) can lead to side reactions, including the guanylation of the primary amine, which caps your yield. Furthermore, the tetramethylurea byproduct of HATU is difficult to remove without the acidic washes that you must avoid (see Q1). EDC/HOBt is preferred because its urea byproduct is inherently water-soluble and can be removed via aqueous extraction[1].

Part 2: Quantitative Performance Analysis

The following table summarizes the performance of various coupling systems specifically adapted for the synthesis of Leucine-DMEDA conjugates, collated from standard peptide synthesis benchmarks[5],[3],[2].

Coupling SystemTypical Yield (%)Reaction Time (hrs)Epimerization RiskByproduct Removal StrategyCost Efficiency
EDC / HOBt 75 - 85%12 - 24< 2%Aqueous extraction (Alkaline)High
HATU / DIPEA 80 - 90%2 - 4< 1%Chromatography requiredLow
DCC / DMAP 50 - 60%12 - 24> 5%Filtration (DCU removal)High

Part 3: Self-Validating Experimental Protocol

This protocol describes the solution-phase synthesis of the target molecule using Boc-L-Leucine and DMEDA. It is designed as a self-validating system, incorporating in-process checkpoints to ensure technical accuracy.

Phase 1: Activation & Coupling
  • Preparation: Dissolve 1.0 equivalent of Boc-L-Leu-OH (Starting Material) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C. Add 1.1 equivalents of HOBt, followed by 1.2 equivalents of EDC•HCl. Stir at 0 °C for 30 minutes to allow the complete formation of the OBt-active ester[3].

    • Validation Checkpoint: TLC (Hexane/EtOAc 1:1, Ninhydrin stain) should show the disappearance of the Boc-Leu-OH spot and the appearance of a less polar active ester spot.

  • Coupling: Add 1.1 equivalents of N,N-dimethylethylenediamine (DMEDA) dropwise, followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to ensure the amine remains deprotonated[3]. Allow the reaction to warm to room temperature and stir for 12 hours.

Phase 2: Alkaline Workup (Critical Step)
  • Quenching: Dilute the reaction mixture with additional DCM.

  • Washing: Wash the organic layer twice with saturated aqueous NaHCO₃ to remove HOBt and unreacted EDC. Do not use HCl or KHSO₄.

  • Extraction: Back-extract the aqueous layer once with DCM to recover any partitioned product. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-Leu-DMEDA intermediate.

Phase 3: Deprotection & Isolation
  • Boc Removal: Dissolve the crude intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 2 hours.

    • Validation Checkpoint: Mass Spectrometry (LC-MS) should confirm the loss of the Boc group (-100 Da mass shift).

  • Neutralization: Concentrate the mixture to remove excess TFA. Dissolve the resulting TFA salt in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21) to yield the free-base target molecule: 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide.

Part 4: Reaction Workflows & Mechanisms

SynthesisWorkflow Start Boc-Leu-OH Starting Material Activation Activation EDC•HCl + HOBt 0°C to RT, 30 min Start->Activation Coupling Amide Coupling Add DMEDA + DIPEA RT, 12-24 hrs Activation->Coupling Workup Alkaline Workup Wash: Sat. NaHCO3 Extract: DCM Coupling->Workup Intermediate Boc-Leu-DMEDA (Protected Intermediate) Workup->Intermediate Deprotection Boc Deprotection TFA / DCM RT, 2 hrs Intermediate->Deprotection Product Target Molecule (Free Primary Amine) Deprotection->Product

Experimental workflow for the solution-phase synthesis of Leucine-DMEDA.

Mechanism O_Acyl O-Acylisourea Intermediate (Highly Reactive) Oxazolone Oxazolone Formation (Base-Catalyzed) O_Acyl->Oxazolone No Additive HOBt Addition of HOBt (Nucleophilic Trapping) O_Acyl->HOBt With Additive Racemization Epimerization / Racemization (Loss of Chirality) Oxazolone->Racemization OBt_Ester OBt-Active Ester (Stable & Reactive) HOBt->OBt_Ester Amide Target Amide (Retained Stereochemistry) OBt_Ester->Amide + DMEDA

Mechanism of HOBt suppressing oxazolone-mediated racemization.

References

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety PeptideChemistry.org[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of synthetic aliphatic diamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of synthetic aliphatic diamines. 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide is a di-basic compound featuring a hydrophobic isobutyl tail (derived from its leucine moiety) and a highly polar, ionizable head group (N,N-dimethylethylenediamine).

While theoretically highly soluble in acidic media, researchers often experience unexpected precipitation, gelation, or poor dissolution when transitioning to physiological buffers. This guide dissects the physicochemical causality behind these issues and provides self-validating protocols to overcome them.

Part 1: Physicochemical Profile & Quantitative Data

To troubleshoot solubility, we must first understand the molecule's intrinsic properties. The compound's solubility is not static; it is a dynamic equilibrium dictated by the ionization of its two amine groups.

PropertyEstimated ValueMechanistic Implication for Solubility
Molecular Weight 243.39 g/mol Small molecule; solubility is largely dictated by ionization state rather than molecular bulk.
pKa 1 (Tertiary Amine) ~ 9.0 - 9.5Remains protonated at physiological pH (7.4), providing a baseline cationic charge.
pKa 2 (Primary Amine) ~ 7.8 - 8.2Partially deprotonated at pH 7.4; highly sensitive to minor alkaline shifts in the buffer.
LogP (Free Base) ~ 1.2 - 1.8Moderately lipophilic; the un-ionized free base will readily precipitate in aqueous media.
LogD (at pH 7.4) < 0 (Hydrophilic)Di-cationic dominance ensures high theoretical solubility, provided the buffer capacity is maintained.
Part 2: Diagnostic FAQs (Mechanistic Troubleshooting)

Q1: I purchased the free base form. When I attempt to dissolve it in deionized water at 10 mg/mL, it forms a cloudy suspension. Why? A: This is a classic case of auto-alkalinization. When you add the free base to unbuffered deionized water, the strong basic centers (specifically the tertiary amine) abstract protons from the water. This drives the pH of the solution upward, often exceeding pH 9.5. At this elevated pH, the bulk of the compound remains in its un-ionized, lipophilic free-base state, which has minimal aqueous solubility . Causality-Driven Solution: Pre-dissolve the compound in a mild acid (e.g., 0.1 N HCl) to fully protonate the amines, then slowly titrate to your target pH using a high-capacity buffered system.

Q2: I am using the di-hydrochloride (2HCl) salt form. It dissolves perfectly in water, but when I dilute it into Phosphate-Buffered Saline (PBS, pH 7.4) for my cell assay, it immediately crashes out. What is causing this? A: You are likely experiencing the Common-Ion Effect combined with a localized pH shift. PBS contains a high concentration of chloride ions (~137 mM NaCl). According to the solubility product principle ( Ksp​ ), an excess of common ions (Cl⁻) in the buffer forces the equilibrium toward the solid di-HCl salt, drastically suppressing its solubility limit [1]. Furthermore, if your stock concentration is very high, the buffering capacity of PBS may be overwhelmed, leading to localized precipitation of insoluble phosphate salts. Causality-Driven Solution: Switch to a salt form with a lower lattice energy and no common-ion liability in your assay buffer, such as a mesylate or acetate salt.

Q3: I need to dose this compound in vivo at 50 mg/mL at pH 7.4. Even as a salt, it forms a viscous gel at this concentration. How can I formulate it? A: At highly concentrated regimes, the amphiphilic nature of the molecule (hydrophobic isobutyl tail vs. di-cationic head) leads to self-association, micellization, or liquid-crystalline gel phases. To disrupt this self-assembly, you must shield the hydrophobic tail. Complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this [2]. The isobutyl group inserts into the lipophilic cavity of the cyclodextrin, preventing intermolecular aggregation while maintaining a hydrophilic exterior.

Part 3: Mechanistic Workflows & Pathways

Workflow Start Issue: Poor Aqueous Solubility CheckPH Diagnostic 1: Is Buffer pH > 7.4? Start->CheckPH CheckSalt Diagnostic 2: Is it a HCl salt in high Cl⁻ buffer? CheckPH->CheckSalt No AdjustPH Action: Lower pH to 5.0-6.0 (Protonate amines) CheckPH->AdjustPH Yes ChangeSalt Action: Switch to Mesylate or Acetate salt CheckSalt->ChangeSalt Yes (Common Ion Effect) UseCD Action: Formulate with 10-20% HP-β-CD CheckSalt->UseCD No (Aggregation) Success Result: Solubility Achieved AdjustPH->Success ChangeSalt->Success UseCD->Success

Figure 1: Decision tree for troubleshooting aqueous solubility issues based on pH and salt form.

Ionization FreeBase FreeBase MonoCation Mono-Cation (pH 8-9) Tertiary Amine Protonated Moderate Solubility FreeBase->MonoCation +H⁺ MonoCation->FreeBase +OH⁻ DiCation DiCation MonoCation->DiCation +H⁺ DiCation->MonoCation +OH⁻

Figure 2: pH-dependent ionization pathway of the di-basic compound and its effect on solubility.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual inspection alone. Use the following self-validating protocols to engineer a robust formulation.

Protocol A: pH-Solubility Profiling (Henderson-Hasselbalch Validation)

This protocol determines the exact pH at which your specific salt form begins to precipitate ( pHmax​ ).

  • Buffer Preparation: Prepare a series of 100 mM universal buffers (e.g., Britton-Robinson) ranging from pH 4.0 to 9.0 in 0.5 pH increments. Causality Note: High buffer capacity (100 mM) is required to resist the auto-alkalinization effect of the basic amines.

  • Saturation: Add excess solid compound (e.g., 50 mg) to 1 mL of each buffer in sealed microcentrifuge tubes.

  • Equilibration: Agitate at 37°C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge at 15,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation Step (Critical): Measure the pH of the filtered supernatant. If the final pH deviates from the initial buffer pH by >0.1 units, the buffering capacity was overwhelmed. You must record the final pH as the true equilibrium pH, not the starting pH.

  • Quantification: Dilute the supernatant and quantify the dissolved API via HPLC-UV. Plot Log(Solubility) vs. Final pH.

Protocol B: High-Concentration Formulation via HP-β-CD Complexation

Use this protocol when intrinsic solubility is insufficient for in vivo dosing due to hydrophobic aggregation.

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or saline.

  • API Addition: Slowly add the 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (free base or salt) to the cyclodextrin solution while vortexing.

  • Complexation: Sonicate the mixture in a water bath at 40°C for 30 minutes. The thermal energy accelerates the insertion of the isobutyl tail into the cyclodextrin cavity.

  • Self-Validation Step (Dilution Integrity): To prove the complex is stable and won't crash out in the bloodstream, perform a 1:10 dilution of your formulated complex into simulated biological fluid (PBS, pH 7.4 at 37°C). Measure the absorbance at 600 nm. If Abs600​<0.05 , the solution is optically clear, confirming the inclusion complex successfully prevents precipitation upon physiological dilution.

References
  • Serajuddin, A. T. M., & Mufson, D. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68.[Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.[Link]

Sources

Troubleshooting

Preventing oxidative degradation of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide during storage

Introduction Welcome to the technical support center for 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide. This guide is designed for researchers, scientists, and drug development professionals to address a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide. This guide is designed for researchers, scientists, and drug development professionals to address a critical aspect of handling this molecule: preventing its oxidative degradation during storage. The presence of both a primary and a tertiary amine in its structure makes this compound susceptible to oxidation, which can impact its purity, potency, and safety. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative strategies to ensure the long-term stability of your compound.

Understanding the Challenge: The Chemistry of Amine Oxidation

Q1: Why is 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide prone to oxidative degradation?

A1: The molecular structure of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide contains two key functional groups that are susceptible to oxidation: a primary amine (-NH2) and a tertiary amine (-N(CH3)2). Tertiary amines are particularly vulnerable to oxidation, which can lead to the formation of N-oxides. The primary amine can also undergo oxidation, potentially leading to imines, nitriles, or other degradation products. The presence of atmospheric oxygen, especially when catalyzed by factors like light, heat, or trace metal ions, can initiate these degradation pathways.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a structured approach to troubleshooting stability issues with 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide.

Initial Assessment of Degradation

Q2: I have observed a change in the color and purity of my stored compound. What are the likely causes?

A2: A change in color (e.g., yellowing or browning) and a decrease in purity are classic indicators of chemical degradation. For this molecule, oxidative degradation is a primary suspect. To confirm this, you should perform a comparative analysis of a fresh sample with the stored sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks in the chromatogram of the stored sample is strong evidence of degradation.

Investigating the Root Cause

Q3: My compound is degrading despite being stored in a sealed container. What specific factors should I investigate?

A3: Even in a sealed container, several factors can contribute to degradation. Consider the following:

  • Headspace Oxygen: The oxygen present in the headspace of the container at the time of sealing can be sufficient to initiate oxidation.

  • Container Material: Some plastic containers are permeable to oxygen.

  • Storage Temperature: Elevated temperatures accelerate the rate of chemical reactions, including oxidation.[1][2]

  • Light Exposure: Exposure to light, especially UV light, can provide the energy to initiate oxidative reactions.[3]

  • Moisture Content: The presence of moisture can facilitate certain degradation pathways.[1][4]

  • Impurities: Trace metal ions from manufacturing processes or container leaching can act as catalysts for oxidation.

Preventative Strategies: Best Practices for Storage

Proactive measures are crucial for maintaining the stability of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide.

Optimizing Storage Conditions

Q4: What are the ideal storage conditions to minimize oxidative degradation?

A4: To maximize the shelf-life of your compound, we recommend a multi-faceted approach to storage:

ParameterRecommendationRationale
Temperature -20°C or lower (Freezer)Reduces the rate of chemical reactions significantly.[5]
Atmosphere Inert Gas Blanket (Nitrogen or Argon)Displaces oxygen from the container's headspace, preventing oxidation.[3]
Light Amber Glass Vials or Light-Proof ContainersProtects the compound from photo-degradation.[3][6]
Moisture Tightly Sealed Containers with DesiccantMinimizes exposure to atmospheric moisture which can facilitate degradation.[1][4]

The Role of Packaging

Q5: What type of packaging is best for long-term storage?

A5: The choice of packaging is critical. For long-term storage, consider the following:

  • Primary Packaging: Use high-barrier materials. Glass is an excellent choice for its impermeability.[6] If plastics are necessary, select those with low oxygen permeability.

  • Secondary Packaging: For highly sensitive materials, consider secondary packaging like aluminum foil pouches. Aluminum provides an excellent barrier against light, oxygen, and moisture.[6][7]

  • Oxygen Scavengers: Incorporating oxygen-scavenging sachets or films into the packaging can actively remove residual oxygen, further protecting the compound.[8][9] Iron-based scavengers are common and effective for dry products.[9]

Advanced Stabilization Techniques: The Use of Additives

Q6: Can I use antioxidants to stabilize my compound in solution or solid form?

A6: Yes, antioxidants can be effective, but their use requires careful consideration and testing. Antioxidants work by inhibiting the initiation or propagation of oxidative chain reactions.[10]

  • Common Antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and α-tocopherol (Vitamin E) are common free-radical scavengers.[10] For aqueous formulations, ascorbic acid can be considered.

  • Chelating Agents: If metal-catalyzed oxidation is a concern, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial by sequestering metal ions.[10]

Caution: The effectiveness of an antioxidant is highly dependent on the specific formulation. In some cases, an antioxidant can act as a pro-oxidant.[11] Therefore, it is essential to perform stability studies with and without the chosen antioxidant to validate its efficacy and rule out any detrimental effects.

Analytical Monitoring: A Key to Stability Assurance

Q7: How can I set up a robust analytical method to monitor the stability of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide?

A7: A stability-indicating analytical method is essential. This is a validated method that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.

Forced Degradation Studies

Forced degradation studies are a critical first step in developing such a method.[4][12][13] These studies involve subjecting the compound to harsh conditions to intentionally induce degradation.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API API Sample Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Expose to Base Base Hydrolysis (e.g., 0.1M NaOH) API->Base Expose to Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Expose to Thermal Thermal Stress (e.g., 60°C) API->Thermal Expose to Photolytic Photolytic Stress (UV/Vis Light) API->Photolytic Expose to Control Control (Unstressed) HPLC_MS HPLC-UV / LC-MS Analysis Control->HPLC_MS Acid->HPLC_MS Base->HPLC_MS Oxidation->HPLC_MS Thermal->HPLC_MS Photolytic->HPLC_MS Peak_Purity Peak Purity Assessment HPLC_MS->Peak_Purity Mass_Balance Mass Balance Calculation HPLC_MS->Mass_Balance Deg_Pathways Degradation Pathways Identified HPLC_MS->Deg_Pathways Method_Validation Stability-Indicating Method Validated Peak_Purity->Method_Validation Mass_Balance->Method_Validation

Caption: Workflow for a forced degradation study.

Recommended Analytical Techniques

  • HPLC with UV Detection: This is a workhorse technique for purity analysis and stability testing. A reversed-phase C18 column is often a good starting point.

  • LC-MS: This technique is invaluable for identifying the structures of unknown degradation products by providing mass-to-charge ratio information.

Hypothetical Oxidative Degradation Pathway

The following diagram illustrates a plausible oxidative degradation pathway for the tertiary amine moiety of the molecule, leading to the formation of an N-oxide.

Degradation_Pathway Parent 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide ...-N(CH3)2 Oxidant [O] (e.g., H2O2, O2) Degradant N-Oxide Degradant ...-N+(O-)(CH3)2 Parent:f1->Degradant:f1 Oxidation

Caption: Plausible oxidative degradation to an N-oxide.

Frequently Asked Questions (FAQs)

Q8: I am observing degradation even when storing the compound as a dry powder at -20°C under nitrogen. What could be the issue?

A8: This is an unusual situation but could be due to a few factors:

  • Incomplete Inerting: The nitrogen purge may not have been sufficient to remove all oxygen.

  • Auto-oxidation: In rare cases, if the compound was exposed to an initiator (like light or a contaminant) before storage, a slow auto-oxidation process could continue even under ideal conditions.

  • Container Integrity: Ensure the container seal is truly airtight.

Q9: How much degradation is considered acceptable?

A9: The acceptable level of degradation depends on the stage of development and the intended use of the compound. For early-stage research, a higher level of impurities might be tolerated. However, for preclinical and clinical development, strict limits are set based on regulatory guidelines (e.g., ICH Q3A/B). Any degradant present at a level of 0.10% or higher may need to be identified and qualified.

Q10: Can I reverse the oxidative degradation?

A10: Generally, oxidative degradation is an irreversible process. The focus should be on prevention rather than reversal. Once the N-oxide or other degradation products are formed, they are typically stable and would require a chemical reduction step to convert back to the parent compound, which would necessitate a re-purification process.

References

  • Innovative Oxygen Scavenging Technologies for Pharmaceutical Packaging: Ensuring Drug Integrity & Stability. (2025, February 11). Vertex AI Search.
  • Protective packaging types in pharmaceuticals | Ecobliss Pharma. (2025, February 10). Vertex AI Search.
  • Top Pharma Packaging Solutions To Protect Medicines From Moisture, Oxygen & Uv Light. (2025, October 31). Vertex AI Search.
  • Oxygen Scavengers: The Invisible Protectors in Pharmaceutical Packaging - Colorcon. (2024, July 21). Vertex AI Search.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC. (2022, January 29). National Center for Biotechnology Information. [Link]

  • Packaging system for oxygen-sensitive drugs - Google Patents. (n.d.).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
  • Protective Effect of Selected Antioxidants on Naproxen Photodegradation in Aqueous Media. (2019, September 23). MDPI. [Link]

  • CHAPTER 9: Control of Drug Degradation. (n.d.). Royal Society of Chemistry.
  • Understanding the chemical basis of drug stability and degradation. (2021, March 25). The Pharmaceutical Journal. [Link]

  • What are stabilizers for amides, imides and amines for their long time storage?. (2015, November 26).
  • An Overview of Antioxidants - U.S. Pharmacist. (2008, December 15). U.S. Pharmacist. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Aptuit.
  • LOWILITE™ Hindered Amine Light Stabilizers, Product Article - ChemPoint. (n.d.). ChemPoint.
  • HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer - Tintoll. (2026, January 8). Tintoll.
  • Hindered Amine Stabilizers - Mayzo. (n.d.). Mayzo.
  • Stabilizer for amine/quaternary ammonium blends - Google Patents. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • [Evaluation of the influence of humidity and temperature on the drug stability by initial average rate experiment] - PubMed. (2014, May 15). National Center for Biotechnology Information. [Link]

  • (2S)-2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide - BLDpharm. (n.d.). BLDpharm.
  • (2S)-2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide | Sapphire Bioscience. (n.d.). Sapphire Bioscience.
  • Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions - Letters in High Energy Physics. (n.d.). Letters in High Energy Physics.
  • Chemical stability and interactions in a new antihypertensive mixture containing indapamide and dihydralazine using FT-IR, HPLC and LC-MS methods - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan.
  • The effects of tropical climate on the stability of emergency drugs used in ambulances under real EMS situations - Handtevy. (2025, November 12). Handtevy.
  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture - SciSpace. (n.d.). SciSpace.
  • Oxidative degradation mechanisms for amines in flue gas capture - ResearchGate. (2025, October 30).
  • Impact of seasonal climate variations on pharmaceutical stability in different geographic warehouses: A longitudinal time series statistical analysis - ResearchGate. (2025, September 9).
  • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. (n.d.).
  • 2-amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Analysis and detection of the herbicides dimethenamid and flufenacet and their sulfonic and oxanilic acid degradates in natural water - PubMed. (2002, February 27). National Center for Biotechnology Information. [Link]

  • 2-amino-N-(2-(dimethylamino)ethyl)-2-methylpropanamide - Guidechem. (n.d.). Guidechem.
  • Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N- Dimethylamino)benzoate. (n.d.).
  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Agency for Toxic Substances and Disease Registry.
  • 2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide - NextSDS. (n.d.). NextSDS.
  • Oxidative degradation of antiflammin 2 - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Optimizing Extraction of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide from Plasma

Welcome to the Bioanalytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges when extracting highly polar, multi-basic compounds from complex biological matrices.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges when extracting highly polar, multi-basic compounds from complex biological matrices.

The target analyte, 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (a leucinamide derivative), presents a unique bioanalytical challenge. It contains two distinct basic sites: a primary α -amine and a tertiary amine on the ethyl spacer. With estimated pKa values of ~9.0 and ~9.5, this molecule is doubly protonated and highly hydrophilic at physiological pH (7.4). Standard extraction protocols often fail because they do not account for this dual-ionization state.

This guide provides field-proven, self-validating troubleshooting strategies to maximize your extraction efficiency and eliminate matrix effects.

Section 1: Troubleshooting & FAQs

Q1: Why is my recovery so low (<10%) when using standard Reverse Phase (RP) SPE or Liquid-Liquid Extraction (LLE) at neutral pH? Causality & Expert Insight: At physiological plasma pH (~7.4), both the primary and tertiary amines of your analyte are fully protonated (ionized). Because ionized molecules are highly hydrophilic, they will not partition into organic solvents during neutral LLE. Furthermore, they lack the hydrophobicity required to bind to standard C18 or polymeric reversed-phase SPE sorbents. They simply wash out in the loading or aqueous wash steps. Solution: You must switch your retention mechanism. The gold standard for doubly basic amines is Mixed-Mode Strong Cation Exchange (MCX) SPE 1. Alternatively, if you must use LLE, you must drive the pH of the plasma >11.5 to fully deprotonate both amines before extraction.

Q2: I switched to MCX SPE, but I'm still seeing poor recovery. What is wrong with my protocol? Causality & Expert Insight: MCX sorbents contain both reversed-phase and sulfonic acid (strong cation exchange) groups. For the analyte to bind ionically, it must be 100% protonated. If your loading step isn't acidic enough, or if your elution step isn't basic enough to break the strong ionic bonds, recovery will suffer. Solution:

  • Loading: Pre-treat the plasma with 4% Phosphoric Acid (H 3​ PO 4​ ) 2. This disrupts protein binding and ensures both amines are positively charged, locking them onto the sulfonic acid groups.

  • Elution: You must use a strong base to neutralize the amines so they release from the sorbent. Use 5% Ammonium Hydroxide (NH 4​ OH) in Methanol. If you use less than 5%, the tertiary amine may remain partially protonated, trapping the analyte on the column 3.

Q3: How do I eliminate matrix effects (ion suppression) in LC-MS/MS for this compound? Causality & Expert Insight: Plasma contains high levels of endogenous phospholipids, which co-elute with basic amines in reversed-phase LC, causing severe ion suppression in the MS electrospray source. Solution: The MCX protocol is a self-validating system. Because your doubly basic analyte is ionically locked to the sorbent, you can perform an aggressive wash with 100% Methanol 1. This strips away all hydrophobic interferences, including phospholipids, without eluting your target compound. If your compound elutes here, it indicates your loading pH was too high.

Section 2: Quantitative Data Summary

To illustrate the causality of method selection, the table below summarizes the expected extraction efficiencies of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide across different preparation techniques.

Extraction MethodMechanism / ConditionsExtraction Efficiency (%)Matrix Effect (Phospholipids)
Protein Precipitation (PPT)3:1 Acetonitrile (0.1% FA)85 - 95%Severe Ion Suppression
Standard RP-SPE (HLB)Load at pH 7.4, Elute in MeOH< 15%Moderate
Neutral LLEEthyl Acetate, pH 7.4< 5%Low
High-pH LLEMTBE/Isopropanol (80:20), pH 11.565 - 75%Low
MCX SPE (Optimized) Load pH < 3, Elute 5% NH4OH in MeOH > 90% Negligible
Section 3: Optimized Step-by-Step MCX SPE Protocol

This self-validating workflow ensures high recovery and clean extracts for LC-MS/MS analysis by leveraging both reversed-phase and strong cation-exchange retention mechanisms 4.

Materials: Mixed-Mode Strong Cation Exchange (MCX) 96-well plate (30 mg/well).

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of Internal Standard and 200 µL of 4% Phosphoric Acid (H 3​ PO 4​ ) in water. Vortex for 30 seconds. Centrifuge at 4000 x g for 5 minutes to pellet precipitated proteins 2.

  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol through the MCX wells.

  • Equilibration: Pass 1.0 mL of 2% Formic Acid in water through the wells.

  • Loading: Load the entire acidified supernatant (~300 µL) onto the sorbent. (Analyte binds via strong electrostatic interactions with sulfonic acid groups).

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water. (Removes polar neutral and acidic interferences).

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. (Critical step: Removes hydrophobic interferences and phospholipids)1.

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide (NH 4​ OH) in Methanol. (Neutralizes both amines, breaking the ionic lock).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Section 4: Extraction Logic Visualization

Extraction_Logic Plasma Plasma Sample (pH 7.4, Amines Ionized) Acidify Add 4% H3PO4 (Protonates Amines) Plasma->Acidify Load Load onto MCX Sorbent (Ionic Binding) Acidify->Load Wash1 Wash 1: 2% Formic Acid (Removes Polar Neutrals) Load->Wash1 Wash2 Wash 2: 100% Methanol (Strips Phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes & Releases) Wash2->Elute Analyze LC-MS/MS Analysis (High Recovery) Elute->Analyze

Optimized MCX SPE workflow logic for highly basic diamines.

References
  • 1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride. Benchchem.
  • (9aS)-Octahydropyrazino[2,1-c][1,4]oxazine. Benchchem.
  • 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone. Benchchem.
  • 4-methyl Pentedrone (hydrochloride). Benchchem.

Sources

Troubleshooting

Resolving HPLC baseline noise in 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide detection

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges involving the detection of highly basic, non-chromophoric molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges involving the detection of highly basic, non-chromophoric molecules.

The compound 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide presents a classic "perfect storm" in liquid chromatography. It is an aliphatic diamine containing both a primary and a tertiary amine, linked by an amide bond. Because it lacks a conjugated π -electron system (such as an aromatic ring), it does not exhibit strong UV absorption[1]. Consequently, analysts are forced to detect the amide bond at very low UV wavelengths (typically 200–215 nm). At these wavelengths, the detector is hyper-sensitive to solvent impurities, dissolved gases, and mobile phase additives, resulting in severe baseline noise. Furthermore, the highly basic nature of the amines guarantees strong secondary electrostatic interactions with the stationary phase, leading to peak tailing[2].

This guide provides field-proven, mechanistically grounded solutions to resolve baseline noise and peak shape distortions for this specific class of molecules.

Diagnostic Workflow

Before adjusting your method, use the following logical pathway to isolate the root cause of your baseline instability.

TroubleshootingWorkflow Start Baseline Noise at <220 nm (Amide Bond Detection) CheckMP Analyze Mobile Phase Start->CheckMP IsTFA Using TFA/Formic Acid? CheckMP->IsTFA YesTFA Yes: High UV Absorbance Causes Gradient Drift IsTFA->YesTFA If Yes NoTFA No: Check Solvent Purity IsTFA->NoTFA If No FixTFA Balance A/B Absorbance or Use High-pH Buffer YesTFA->FixTFA CheckHardware Evaluate Hardware FixTFA->CheckHardware FixSolvent Switch to LC-MS Ultra Grade Solvents NoTFA->FixSolvent FixSolvent->CheckHardware FixHardware Install Static Mixer & Check Degasser CheckHardware->FixHardware

Figure 1: Diagnostic workflow for resolving low-UV baseline noise in HPLC.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my baseline exhibiting severe high-frequency noise when detecting 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide at 210 nm? Causality: High-frequency noise at low UV wavelengths is almost always an optical transparency issue. At 210 nm, you are operating near the UV cutoff of many solvents. Dissolved oxygen in the mobile phase absorbs strongly below 210 nm, and trace organic impurities in standard HPLC-grade water or acetonitrile become highly visible[3]. Solution: You must switch to LC-MS Ultra grade solvents, which are rigorously filtered and tested to ensure minimal background noise and fewer impurity peaks[1]. Additionally, ensure your inline vacuum degasser is functioning perfectly to remove dissolved oxygen.

Q2: I am using a gradient method, and the baseline drifts upwards massively, obscuring the analyte peak. How do I correct this? Causality: Gradient baseline drift at low UV is caused by an absorbance mismatch between Mobile Phase A (aqueous) and Mobile Phase B (organic). To fix the severe peak tailing of this basic diamine, analysts often add Trifluoroacetic acid (TFA) as an ion-pairing agent. However, TFA absorbs UV light differently in water than it does in acetonitrile. As the gradient increases the organic composition, the total absorbance of the mixed solvent changes, causing the baseline to drift. Solution: You have two options:

  • Absorbance Balancing: Add slightly less TFA to the organic phase (e.g., 0.1% TFA in Water, 0.085% TFA in Acetonitrile) to equalize the optical density.

  • Hardware Mitigation: Incomplete solvent mixing exacerbates gradient noise. Installing a high-volume static mixer ensures uniform solvent blending before the mobile phase reaches the flow cell, significantly stabilizing the baseline[4].

Q3: The analyte peak is severely tailing. When I add phosphate buffers to fix the tailing, the baseline noise worsens. What is the mechanism here? Causality: The primary and tertiary amines on 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide are protonated (positively charged) at neutral or acidic pH. These cations interact electrostatically with ionized, negatively charged residual silanols (Si-O⁻) on the silica stationary phase, acting like "velcro" and causing secondary retention (tailing)[2],[5]. While adding high concentrations of phosphate buffer (e.g., 25 mM) increases ionic strength and masks these interactions, phosphate salts can precipitate in the high-organic regions of your gradient, causing baseline spikes and noise. Solution: Instead of masking the problem with heavy salts, eliminate the chemical interaction entirely. Switch to a base-deactivated, highly end-capped C18 column[5], or transition to a high-pH methodology (detailed in the protocol below) to deprotonate the amines.

Quantitative Data: Mobile Phase Additive Selection

Selecting the right additive is a compromise between suppressing silanol interactions and maintaining optical transparency. Use the table below to select the optimal modifier for your assay.

Table 1: Mobile Phase Additive Comparison for Low-UV Detection (<220 nm)

AdditiveTypical ConcentrationUV CutoffEffect on Baseline at 210 nmSilanol Suppression Efficacy
Trifluoroacetic Acid (TFA) 0.1% v/v~210 nmSevere gradient driftExcellent (Strong ion-pairing)
Phosphoric Acid 0.1% v/v<200 nmLow noise, stable baselineGood (Protonates silanols)
Formic Acid 0.1% v/v~210 nmModerate drift and noiseModerate
Ammonium Hydroxide 0.1% v/v (pH > 10)<200 nmVery low noiseExcellent (Deprotonates analyte)
Validated Experimental Protocol: High-pH, Low-Noise HPLC-UV Method

To simultaneously resolve both the low-UV baseline noise and the basic amine peak tailing, the most scientifically sound approach is a High-pH Gradient Method . By raising the pH above the pKa of the amines (typically ~9.5-10.5), the molecule becomes neutral. This eliminates electrostatic interactions with the column, allowing you to drop UV-absorbing ion-pairing agents (like TFA) entirely.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Bicarbonate in LC-MS Ultra grade water. Adjust the pH to 10.5 using LC-MS grade Ammonium Hydroxide. (Causality: Ammonium bicarbonate is highly UV transparent at 210 nm, eliminating baseline drift, while the high pH neutralizes the basic diamine).

  • Mobile Phase B (Organic): 100% LC-MS Ultra grade Acetonitrile[1].

Step 2: Column Selection & Equilibration

  • Column: You must use an Ethylene-Bridged Hybrid (BEH) C18 column or a polymer-based column. Standard silica dissolves at pH > 8. Hybrid columns are stable up to pH 12 and inherently possess fewer active silanols[5].

  • Purge: Flush the system with 50:50 Water:Acetonitrile (without buffers) for 20 column volumes to remove any residual acidic additives from previous runs before introducing the high-pH buffer[3].

Step 3: Hardware Optimization

  • Install a precision static mixer (e.g., ASI static mixer) between the pump and the injector to ensure absolute gradient fidelity and eliminate mixing noise[4].

  • Verify that the inline vacuum degasser is operating at optimal vacuum pressure to prevent oxygen-induced UV absorption.

Step 4: Detection Parameters

  • Wavelength: Set to 215 nm to target the amide bond.

  • Bandwidth: 4 nm (A narrower bandwidth reduces the capture of adjacent background noise).

  • Reference Wavelength: Turn OFF. (Using a reference wavelength too close to the analytical wavelength in the low-UV range will artificially subtract signal and multiply baseline noise).

References
  • LABTips: How to Prevent Tailing Peaks in HPLC Labcompare.com URL:[Link]

  • HPLC Peak Tailing Axion Labs URL: [Link]

  • Looking with Light: Breaking Down Liquid Chromatography Method Development Cannabis Science Tech URL:[Link]

  • The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance Chrom Tech URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide Derivatization

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing low yields, epimerization, or stalled reactions when derivatizing 2-Amino-N-[2-(dimethylamino)et...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing low yields, epimerization, or stalled reactions when derivatizing 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide.

Contextual Analysis of the Substrate

This molecule consists of a leucine-derived core and an N -[2-(dimethylamino)ethyl] amide tail. Derivatizing the α -amine (e.g., via acylation or peptide coupling) is notoriously difficult due to two synergistic barriers:

  • Steric Shielding : The bulky isobutyl side chain of the leucine moiety physically blocks the trajectory of incoming electrophiles.

  • Intramolecular Interference : The tertiary amine in the tail can fold back via hydrogen bonding or electrostatic interactions, desensitizing the α -amine and acting as a competitive micro-environment.

Part 1: Troubleshooting FAQs (Causality & Mechanism)

Q1: Why do standard coupling conditions (e.g., HBTU/DIPEA) fail or produce low yields with this specific substrate? A1: The α -amine is sterically shielded by the isobutyl side chain, which drastically reduces the rate of nucleophilic attack[1]. Furthermore, standard benzotriazole-based reagents like HBTU often form moderately reactive active esters that are insufficiently electrophilic to overcome this steric barrier, leading to competitive hydrolysis or truncation before the amide bond can form.

Q2: Which coupling reagents are most effective for overcoming this steric barrier during amide bond formation? A2: For highly hindered substrates, uronium/aminium salts containing the OxymaPure leaving group, such as 2, or HOAt-based reagents like HATU, are vastly superior[2]. COMU features a morpholine-based imonium salt that enhances solubility and coupling efficiency while minimizing epimerization[2]. In solution-phase workflows, an1 also demonstrates robust conversion for sterically hindered amines[1].

Q3: How does DMAP catalyze the acylation of this hindered amine? A3: 4-Dimethylaminopyridine (DMAP) operates via3. The highly nucleophilic pyridine nitrogen attacks the acylating agent to form a highly reactive N -acylpyridinium intermediate[3]. This intermediate lowers the overall activation energy barrier, allowing the sterically hindered α -amine to attack the carbonyl carbon efficiently[4].

Q4: What environmental conditions mitigate the intramolecular interactions from the dimethylaminoethyl tail? A4: Utilizing polar aprotic solvents (such as DMF or NMP) is essential to disrupt intramolecular hydrogen bonding. Furthermore, applying 5 or elevating the reaction temperature to 50°C provides the kinetic energy necessary to overcome the rotational barriers imposed by the isobutyl group[5].

Part 2: Data Presentation & Reagent Selection

Table 1: Quantitative Comparison of Coupling Reagents for Hindered Amines

Coupling ReagentAdditiveBase RequirementRelative Efficiency on Hindered AminesEpimerization Risk
HBTU HOBtDIPEA (2.0 eq)Low (Often <40% yield)Moderate
HATU HOAtDIPEA (2.0 eq)High (70-85% yield)Low
COMU None (Oxyma built-in)DIPEA (1.0 eq)Very High (>80% yield)Very Low
EDC HOAtDIPEA (2.0 eq)High (Solution phase)Low

Part 3: Self-Validating Experimental Protocols

Protocol A: DMAP-Catalyzed Acylation of the α -Amine

This protocol utilizes nucleophilic catalysis to force acylation despite the isobutyl steric shield.

  • Preparation : Dissolve 1.0 eq of 2-Amino- N -[2-(dimethylamino)ethyl]-4-methylpentanamide in anhydrous CH₂Cl₂. Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive N -acylpyridinium intermediate.

  • Catalyst Addition : Add 0.1 eq of DMAP and 1.5 eq of Triethylamine (TEA). Causality: TEA acts as an acid scavenger to neutralize HCl/byproducts, while DMAP acts strictly as the nucleophilic catalyst to lower the activation energy[6].

  • Electrophile Addition : Dropwise add 1.2 eq of the acylating agent (e.g., acetic anhydride or acid chloride) at 0°C. Validation Check: A transient yellowing of the solution often indicates the successful formation of the N -acylpyridinium intermediate.

  • Propagation : Warm to 20°C and stir for 2-4 hours. Validation Check: Monitor via LC-MS. The disappearance of the starting material mass ( m/z 202 [M+H]⁺) and the appearance of the acylated mass confirms conversion.

  • Quenching : Quench with saturated aqueous NaHCO₃ to destroy excess anhydride before extraction[3].

Protocol B: COMU-Mediated Peptide Coupling

Designed to prevent epimerization while maximizing yield for sterically demanding amide bond formations.

  • Pre-activation : Dissolve 1.1 eq of the carboxylic acid in anhydrous DMF. Add 1.1 eq of COMU and 1.0 eq of DIPEA. Stir for 5 minutes at 0°C. Causality: Pre-activation at lower temperatures prevents the degradation of the active ester and minimizes side reactions before the hindered amine is introduced[5].

  • Coupling : Add 1.0 eq of the hindered amine and an additional 1.0 eq of DIPEA. Causality: COMU performs optimally with exactly 1 equivalent of base per coupling component, leveraging hydrogen bond acceptor effects[2].

  • Kinetic Assistance : If steric hindrance stalls the reaction (verify via LC-MS at 30 mins), apply microwave heating (50°C) for 10 minutes. Causality: Microwave energy specifically provides access to sterically inaccessible sites by increasing molecular collision rates without the degradative effects of prolonged bulk heating[5].

Part 4: Mechanistic & Workflow Visualizations

DMAP_Cycle AcylDonor Acyl Donor (Anhydride) Intermediate N-Acylpyridinium Intermediate AcylDonor->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Product Derivatized Product Intermediate->Product + Amine Amine Hindered Amine (Leucine Deriv.) Amine->Product Product->DMAP Catalyst Regeneration

Fig 1. DMAP catalytic cycle overcoming steric hindrance in hindered amine acylation.

Troubleshooting Start Derivatization Issue: Low Yield / Stalled Check Analyze Reaction Type Start->Check Acyl Acylation (e.g., Acetylation) Check->Acyl Couple Peptide Coupling (Amide Bond) Check->Couple Sol1 Add 0.1-1.0 eq DMAP Use Polar Aprotic Solvent Acyl->Sol1 Sol2 Switch to COMU or HATU Pre-activate at 0°C Couple->Sol2 Sol3 Increase Temp (50°C) Microwave Assistance Sol1->Sol3 If still low yield Sol2->Sol3 If sequence is difficult

Fig 2. Troubleshooting decision matrix for derivatizing sterically hindered amines.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries Source: PMC / NIH URL:[Link]

  • Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis Source: ResearchGate URL:[Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support Source: PMC / NIH URL:[Link]

  • Steric Effects in the Uncatalyzed and DMAP-Catalyzed Acylation of Alcohols Source: ResearchGate URL:[Link]

  • Microwave Heating in Solid Phase Peptide Synthesis Source: AAPPTec URL: [Link]

Sources

Troubleshooting

Troubleshooting low cellular uptake of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological barriers preventing the intracellular accumulation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological barriers preventing the intracellular accumulation of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (commonly referred to as Leu-DMEDA).

Unlike endogenous amino acids, this synthetic derivative presents unique transport challenges. This guide will decode the mechanistic causality behind your low uptake yields and provide self-validating protocols to bypass these cellular barriers.

Chemical Profiling & Root Cause Analysis

To understand why your compound is failing to enter the cell, we must analyze its structural divergence from endogenous L-Leucine.

L-Leucine is rapidly transported into cells via LAT1 (SLC7A5) , a sodium-independent antiporter highly expressed in the blood-brain barrier and cancer cells[1]. LAT1 substrate recognition strictly requires a zwitterionic pharmacophore: a free, positively charged α -amino group and a free, negatively charged α -carboxyl group[2].

In your compound, the essential carboxyl group has been converted into an amide linked to a dimethylaminoethyl moiety. This modification causes two critical failures in cellular uptake:

  • Target Evasion: The loss of the free carboxylate completely abolishes LAT1 recognition, rendering the compound a non-substrate for carrier-mediated influx[3].

  • Charge Repulsion: The addition of the tertiary amine creates a dicationic molecule (+2 net charge) at physiological pH (7.4). The highly polar, positively charged state creates an insurmountable energetic barrier, preventing passive diffusion across the hydrophobic lipid bilayer.

Diagnostic Workflows

Workflow Issue Low Uptake of Leu-DMEDA Mech1 Loss of LAT1 Recognition Issue->Mech1 Mech2 Dicationic State (Poor Diffusion) Issue->Mech2 Mech3 Active Efflux (P-gp / MATE) Issue->Mech3 Sol1 Liposomal Encapsulation Mech1->Sol1 Sol2 Alkalinize Media (pH 8.0) Mech2->Sol2 Sol3 Co-treat with Verapamil/Cimetidine Mech3->Sol3

Fig 1: Diagnostic workflow for troubleshooting Leu-DMEDA cellular uptake barriers.

TransportDynamics Leu L-Leucine (Zwitterion) LAT1 LAT1 Transporter (SLC7A5) Leu->LAT1 LeuDMEDA Leu-DMEDA (Dicationic) LeuDMEDA->LAT1 Rejected Bilayer Lipid Bilayer LeuDMEDA->Bilayer Repelled Cytosol Intracellular Space LAT1->Cytosol High Uptake Bilayer->Cytosol Trace Leakage Efflux Efflux Pumps (P-gp/MATE) Clearance Extracellular Clearance Efflux->Clearance Extruded Cytosol->Efflux

Fig 2: Comparative membrane transport dynamics of L-Leucine versus Leu-DMEDA.

Troubleshooting FAQs

Q1: Why does 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide exhibit near-zero intracellular accumulation compared to unmodified L-Leucine? A: Endogenous L-Leucine is actively pulled into the cell by the LAT1/CD98 heterodimeric complex[4]. LAT1 requires a free α -carboxyl group to form a critical electrostatic interaction within its binding pocket[2]. Because your compound masks this carboxylate as an amide, the transporter fails to recognize it[5]. Without active transport, the compound is forced to rely on passive diffusion, which it is chemically unsuited for.

Q2: How does the chemical structure specifically prevent passive membrane permeability? A: Passive diffusion requires molecules to be uncharged or highly lipophilic. Your compound contains a primary α -amine (pKa ~8.5) and a tertiary dimethylamine (pKa ~9.5). At a standard culture pH of 7.4, both amines are heavily protonated. This dicationic (+2) state creates massive hydration shells around the molecule, making it energetically unfavorable to partition into the lipophilic core of the cell membrane.

Q3: How can I modify my in vitro assay to force cellular uptake without chemically altering the compound? A: You can manipulate the extracellular pH. Raising the assay buffer pH to 8.0–8.2 (if tolerated by your specific cell line) will begin to deprotonate the primary amine. Shifting the equilibrium toward a monocationic state marginally reduces the desolvation energy, allowing a higher fraction of the drug to passively diffuse.

Q4: Could active efflux pumps be masking successful uptake? A: Yes. Dicationic and monocationic xenobiotics are classic substrates for Multidrug and Toxin Extrusion (MATE) transporters and P-glycoprotein (P-gp). Even if trace amounts of your compound passively leak into the cytosol, these efflux pumps will rapidly extrude it back into the extracellular space, resulting in an artificially low net-uptake reading.

Validated Experimental Protocols

To isolate the exact cause of your uptake failure, utilize these self-validating protocols. Every protocol includes internal controls to ensure causality is proven, not just correlated.

Protocol A: pH-Gradient Modulated Uptake Assay

Objective: Determine if reducing the protonation state of the amines rescues passive diffusion.

  • Step 1: Prepare three sets of HBSS (Hank's Balanced Salt Solution) adjusted to pH 7.0, 7.4, and 8.0 using HEPES and NaOH.

  • Step 2: Pre-incubate your cell monolayer (e.g., HEK293 or Caco-2) in the respective buffers for 15 minutes at 37°C.

  • Step 3: Spike 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide into the buffers at a final concentration of 50 µM.

  • Step 4: Incubate for 30 minutes.

  • Step 5: Wash cells rapidly (3x) with ice-cold PBS (pH 7.4) to halt transport, lyse cells, and quantify via LC-MS/MS.

  • Self-Validating Control: Run a parallel Trypan Blue exclusion assay on the pH 8.0 cohort. If viability drops below 90%, any observed "uptake" is likely an artifact of compromised membrane integrity rather than true diffusion.

Protocol B: Efflux Transporter Inhibition Assay

Objective: Determine if the compound is entering the cell but being immediately pumped out.

  • Step 1: Pre-treat cells for 30 minutes with 50 µM Verapamil (broad P-gp inhibitor) or 1 mM Cimetidine (MATE/OCT inhibitor) in standard pH 7.4 media.

  • Step 2: Co-administer your compound (50 µM) alongside the inhibitors for 1 hour.

  • Step 3: Wash, lyse, and quantify intracellular accumulation.

  • Self-Validating Control: Use Rhodamine 123 (a known P-gp substrate) in a parallel well. If Rhodamine 123 fluorescence increases intracellularly but your compound does not, efflux is not your primary barrier—influx is.

Protocol C: Liposomal Encapsulation (Bypass Strategy)

Objective: If Protocols A and B fail, you must bypass the membrane entirely using carrier-mediated delivery.

  • Step 1: Formulate neutral liposomes (e.g., DOPC/Cholesterol 70:30) and hydrate the lipid film with an aqueous solution containing 5 mM of your compound.

  • Step 2: Extrude through a 100 nm polycarbonate membrane to ensure uniform unilamellar vesicles.

  • Step 3: Dialyze against PBS for 24 hours to remove unencapsulated compound.

  • Step 4: Incubate cells with the liposomal formulation for 2-4 hours. The liposomes will fuse with the cell membrane, dumping the dicationic payload directly into the cytosol.

  • Self-Validating Control: Treat a control well with "empty" liposomes to ensure the lipid vehicle itself does not trigger off-target phenotypic changes in your downstream assays.

Quantitative Data Summary

Use this table to benchmark your compound's physicochemical properties against the endogenous LAT1 substrate.

ParameterL-Leucine (Endogenous)2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide
Molecular Weight 131.17 g/mol 201.31 g/mol
Net Charge (pH 7.4) 0 (Zwitterionic)+2 (Dicationic)
Primary Amine pKa ~9.6~8.0 - 8.5
Tertiary Amine pKa N/A~9.0 - 9.5
LAT1 Recognition High Affinity (Km ~20 µM)Non-Substrate (Rejected)
Passive Permeability Low (Carrier-dependent)Extremely Low (Charge-repelled)

Sources

Optimization

Technical Support Center: Crystallization of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide

Audience: Researchers, Formulation Scientists, and Process Chemists. Scope: Overcoming isolation challenges, salt screening, and liquid-liquid phase separation (LLPS) for flexible aliphatic diamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Process Chemists. Scope: Overcoming isolation challenges, salt screening, and liquid-liquid phase separation (LLPS) for flexible aliphatic diamines.

Molecular Profiling & Crystallization Strategy

To successfully crystallize 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide , we must first analyze its physicochemical profile. This molecule is an aliphatic, amphiphilic compound featuring a hydrophobic isobutyl chain (derived from leucine) and two highly basic nitrogen centers (a primary amine and a tertiary amine).

The Core Challenge: The high conformational flexibility and amphiphilic nature of this free base result in exceptionally low lattice energy. Consequently, the free base typically presents as a viscous oil or low-melting gum rather than a crystalline solid. To achieve a highly crystalline, filterable product, salt screening is mandatory. Forming a salt introduces strong ionic interactions and directional hydrogen bonding, which drastically increases the melting point and lattice stability [3].

Experimental Workflow: Salt Screening & Anti-Solvent Crystallization

Step-by-Step Methodology

Phase 1: Counterion Selection & In-Situ Screening

  • Preparation: Dissolve 50 mg of the free base API in 0.5 mL of a primary solvent (e.g., Isopropanol or Ethanol) in a sealed vial at 50 °C.

  • Acid Addition: Add 1.0 to 2.0 molar equivalents of the selected acid (refer to Table 1). For this specific diamine, di-carboxylic acids (e.g., L-tartaric acid) are highly recommended to bridge the primary and tertiary amines, forming a robust, cross-linked crystal lattice.

  • Thermal Cycling: Heat the mixture to 65 °C to ensure complete dissolution, then apply a linear cooling ramp of 0.1 °C/min down to 5 °C.

  • Monitoring: Utilize in-situ video microscopy or FBRM (Focused Beam Reflectance Measurement) to differentiate between crystalline nucleation and oiling out (LLPS).

Phase 2: Scale-Up & Anti-Solvent Addition

  • Dissolution: Dissolve the validated salt in the minimum required volume of Ethanol at 60 °C.

  • Anti-Solvent Titration: Slowly dose in an anti-solvent (e.g., Ethyl Acetate or Acetone) at a rate of 0.05 v/v per minute until the cloud point is reached.

  • Seeding: Hold the temperature constant and introduce 1-2% w/w seed crystals to bypass the metastable zone and force heterogeneous nucleation.

  • Aging & Cooling: Age the slurry for 2 hours at the cloud point to allow crystal growth, then cool to 0 °C at 0.1 °C/min. Filter under dry nitrogen and wash with cold anti-solvent.

Workflow Visualization

CrystallizationWorkflow Start Free Base API (Flexible Diamine) SaltScreen Salt Screening (Counterion & Solvent Matrix) Start->SaltScreen LLPS Oiling Out / LLPS Detected? SaltScreen->LLPS Seed Seed Introduction & Reduce Cooling Rate LLPS->Seed Yes (Turbidity) Cryst Nucleation & Crystal Growth LLPS->Cryst No (Clear to Slurry) Seed->Cryst Iso Filtration & Isolation Cryst->Iso

Fig 1: Decision tree for salt screening and mitigating Liquid-Liquid Phase Separation (LLPS).

Troubleshooting Guides & FAQs

Q1: During cooling, my solution turns milky but yields a sticky gum instead of crystals. What is happening and how do I fix it? A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the system's supersaturation drives the solute into a metastable liquid demixing zone rather than the solid-liquid crystallization boundary [1]. The solute-rich droplets arrange randomly, trap impurities, and often solidify into amorphous gels [1]. Corrective Action:

  • Flatten the Cooling Ramp: Reduce your cooling rate from 1.0 °C/min to 0.1 °C/min to prevent rapid supersaturation buildup.

  • Seeding: Identify the Metastable Zone Width (MSZW). Introduce 1-2 wt% of seed crystals just before the temperature reaches the LLPS cloud point. This provides a surface for the solute to integrate into a rigid lattice, kinetically favoring crystallization over demixing [2].

Q2: Which counterions are thermodynamically best suited for 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide? A: Because this molecule possesses two basic nitrogens, you must account for both pKa values (the primary amine and the tertiary amine). Corrective Action: We recommend starting with di-anionic counterions (e.g., L-Tartaric Acid, Fumaric Acid, or Sulfuric Acid). Di-carboxylic acids can form intermolecular bridges between the primary amine of one molecule and the tertiary amine of another, significantly increasing the lattice energy and melting point [3]. If using mono-anions (like HCl), you must use 2.0+ equivalents to form the dihydrochloride salt, though these tend to be highly hygroscopic.

Q3: My isolated salt is highly hygroscopic and deliquesces on the filter paper. How do I prevent solvent/water entrapment? A: The amphiphilic nature of the molecule makes its salts prone to forming hydrates or trapping polar protic solvents (like ethanol or water) within the crystal lattice. Corrective Action: Shift your solvent system. Use a moderately polar aprotic solvent (e.g., Acetone or Tetrahydrofuran) as your anti-solvent. Acetone lowers the water activity of the mother liquor and acts as a desiccant during the final cake wash. Ensure filtration is performed under a blanket of dry nitrogen to prevent atmospheric moisture absorption.

Q4: How can I improve the yield if the solubility remains too high even at 0 °C? A: If the terminal solubility is too high, the solvent system is too strong, which is common for highly polar diamine salts. Corrective Action: Implement a combined cooling and anti-solvent crystallization strategy. After reaching 0 °C, slowly dose in an apolar anti-solvent (e.g., Heptane or Methyl tert-butyl ether (MTBE)) over 4 to 6 hours. The slow addition prevents local supersaturation spikes that could trigger secondary oiling out.

Quantitative Data Summaries

Table 1: Counterion Selection Matrix for Diamine Salt Screening

Counterion (Acid)EquivalentsExpected Lattice InteractionTypical Outcome / Morphology
L-Tartaric Acid 1.0Strong H-bond bridging (di-anion)High MP, Block-like crystals
Hydrochloric Acid 2.0Complete protonation (dihydrochloride)Needles, potentially hygroscopic
Fumaric Acid 1.0Rigid planar bridgingModerate MP, Prismatic crystals
Citric Acid 1.0Complex 3D H-bond networkProne to gelation / slow kinetics
Methanesulfonic Acid 2.0High polarity ion-pairingHighly soluble, requires anti-solvent

Table 2: Solvent / Anti-Solvent Systems and Thermodynamic Profiles

Primary SolventAnti-SolventRatio (v/v)Cooling RampLLPS Risk
EthanolEthyl Acetate1 : 40.1 °C / minModerate
IsopropanolHeptane1 : 50.2 °C / minHigh (Requires Seeding)
MethanolAcetone1 : 30.1 °C / minLow
WaterTetrahydrofuran1 : 100.05 °C / minVery High

References

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo AutoChem Applications. Available at:[Link]

  • Takiyama, H., et al. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development, ACS Publications, 2019. Available at:[Link]

  • Technobis Crystallization Systems. "Salt Screening with the Crystal16." Technobis Application Notes, 2021. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide

Introduction In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide, a molecule of interest in contemporary research. The structural attributes of this compound, namely a primary amine, a tertiary amine, and an amide linkage, present unique analytical challenges that necessitate a carefully considered approach to method development and validation.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of suitable analytical techniques. We will delve into the rationale behind experimental choices, provide detailed, step-by-step validation protocols, and present comparative data to guide the selection of the most appropriate method for your specific analytical needs. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA)[1][2][3][4].

Physicochemical Properties and Analytical Considerations

2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide is a polar compound with a molecular weight of 201.31 g/mol [5]. Its structure incorporates both a primary and a tertiary amine, making it basic and susceptible to pH-dependent changes in ionization. The absence of a significant chromophore in its native state poses a challenge for direct UV-Vis spectrophotometric detection. Therefore, analytical strategies often involve derivatization to introduce a chromophore or the use of more universal detection techniques like mass spectrometry.

The choice of an analytical method is contingent on several factors, including the sample matrix, the required sensitivity and selectivity, and the intended purpose of the analysis (e.g., purity assessment, pharmacokinetic studies). This guide will focus on two of the most powerful and widely applicable techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization: A robust and cost-effective method suitable for routine quality control.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex matrices and trace-level quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A viable alternative, particularly for volatile impurities, though it typically requires derivatization to improve the analyte's volatility and thermal stability.

Method Comparison: HPLC-UV vs. LC-MS/MS vs. GC-MS

The selection of the optimal analytical technique requires a thorough understanding of the strengths and limitations of each approach.

FeatureHPLC-UV with DerivatizationLC-MS/MSGC-MS with Derivatization
Principle Chromatographic separation followed by UV detection of a derivatized analyte.Chromatographic separation coupled with mass-based detection of the parent and fragment ions.Chromatographic separation of a volatile derivative followed by mass-based detection.
Selectivity Good, but can be susceptible to interferences from other compounds that react with the derivatizing agent.Excellent, based on both retention time and specific mass-to-charge ratios.Excellent, based on retention time and mass fragmentation patterns.
Sensitivity Moderate to good, depending on the derivatizing agent.Excellent, often capable of detecting picogram to femtogram levels.Good to excellent, depending on the derivatization and ionization efficiency.
Matrix Effects Generally lower than LC-MS/MS.Can be significant (ion suppression or enhancement) and requires careful management.Can be present, but often mitigated by the high efficiency of capillary GC columns.
Cost & Complexity Lower initial investment and operational cost; relatively straightforward to operate.Higher initial investment and operational cost; requires specialized expertise.Moderate to high initial investment; requires expertise in derivatization and GC-MS operation.
Typical Applications Routine quality control, purity testing, content uniformity.Bioanalysis (pharmacokinetics), impurity profiling at trace levels, metabolite identification.Analysis of volatile impurities, residual solvents, and when derivatization enhances separation of isomers.

Experimental Protocols: A Step-by-Step Guide to Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose[6][7]. The following protocols are based on the ICH Q2(R2) guidelines and provide a framework for the validation of methods for 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide[1][2][4][7].

HPLC-UV Method with Pre-column Derivatization

Rationale for Derivatization: To enhance the UV detectability of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide, a derivatizing agent that reacts with primary amines is employed. A common choice is dansyl chloride, which forms a highly fluorescent and UV-active derivative[8].

Experimental Workflow:

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Diluent A->B C Addition of Derivatizing Agent (e.g., Dansyl Chloride) & Buffer B->C D Incubation (e.g., 60°C for 30 min) C->D E Quenching of Reaction D->E F Dilution to Final Concentration E->F G Injection into HPLC System F->G H Chromatographic Separation (Reversed-Phase C18 column) G->H I UV Detection at Appropriate Wavelength H->I J Peak Integration I->J K Quantification using Calibration Curve J->K

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Validation Parameters:

  • Specificity: Analyze blank matrix, placebo, and known impurities to demonstrate that there are no interfering peaks at the retention time of the derivatized analyte.

  • Linearity: Prepare a series of at least five concentrations of the derivatized standard. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Range: The range should be established based on the linearity studies and will depend on the intended application (e.g., 80-120% of the test concentration for assay).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be evaluated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability during normal use[9].

LC-MS/MS Method

Rationale: LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies or for detecting trace-level impurities[10]. The method can often be performed without derivatization, simplifying sample preparation.

Experimental Workflow:

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Diluent A->B C Protein Precipitation or Solid-Phase Extraction (for biological samples) B->C D Centrifugation/Evaporation & Reconstitution C->D E Injection into LC System D->E F Chromatographic Separation (e.g., HILIC or Reversed-Phase C18) E->F G Electrospray Ionization (ESI+) F->G H Multiple Reaction Monitoring (MRM) Detection G->H I Peak Integration H->I J Quantification using Internal Standard & Calibration Curve I->J

Caption: Workflow for LC-MS/MS analysis.

Validation Parameters:

The validation parameters are similar to those for HPLC-UV, with some additional considerations for bioanalytical methods as per EMA and FDA guidelines[11][12][13].

  • Selectivity and Specificity: Assess interferences from endogenous matrix components, metabolites, and concomitant medications.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix by comparing the response of the analyte in the matrix to the response in a neat solution.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

  • Calibration Curve: Use a weighted linear regression model if the variance is not constant across the concentration range.

  • Carryover: Assess the potential for the analyte from a high concentration sample to carry over into a subsequent blank sample.

GC-MS Method with Derivatization

Rationale for Derivatization: The primary and amide functional groups of the analyte are polar and non-volatile. Derivatization, for instance, with a silylating agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is necessary to increase volatility and thermal stability for GC analysis[14].

Experimental Workflow:

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Aprotic Solvent A->B C Addition of Derivatizing Agent (e.g., MTBSTFA) B->C D Heating to Drive Reaction to Completion C->D E Injection into GC System D->E F Chromatographic Separation (e.g., DB-5ms column) E->F G Electron Ionization (EI) F->G H Selected Ion Monitoring (SIM) or Full Scan Detection G->H I Peak Integration H->I J Quantification using Internal Standard & Calibration Curve I->J

Caption: Workflow for GC-MS analysis with derivatization.

Validation Parameters:

The validation parameters for GC-MS are analogous to those for HPLC and LC-MS/MS, focusing on specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness. A critical aspect is ensuring the completeness and reproducibility of the derivatization reaction.

Comparative Validation Data Summary

The following table presents hypothetical yet representative validation data for the three discussed methods. These values are intended to serve as a benchmark for what can be achieved with well-developed and validated methods.

Validation ParameterHPLC-UV with DerivatizationLC-MS/MSGC-MS with Derivatization
Linearity (r²) ≥ 0.998≥ 0.999≥ 0.997
Range 10 - 200 µg/mL0.1 - 100 ng/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%98.0 - 102.0%
Precision (RSD)
- Repeatability≤ 1.5%≤ 5% (at LLOQ), ≤ 2% (higher conc.)≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 8% (at LLOQ), ≤ 4% (higher conc.)≤ 3.0%
LOD ~ 2 µg/mL~ 0.03 ng/mL~ 0.2 µg/mL
LOQ ~ 10 µg/mL~ 0.1 ng/mL~ 1 µg/mL
Robustness PassedPassedPassed

Conclusion and Recommendations

The choice of an analytical method for 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide is a critical decision that should be guided by the specific requirements of the analysis.

  • For routine quality control testing where high sensitivity is not paramount, HPLC-UV with pre-column derivatization offers a reliable, robust, and cost-effective solution.

  • For bioanalytical applications , such as pharmacokinetic studies, or for the quantification of trace-level impurities , the superior sensitivity and selectivity of LC-MS/MS make it the unequivocal method of choice.

  • GC-MS with derivatization can be a valuable tool for specific applications, such as the analysis of volatile related substances or as an orthogonal technique to confirm the results obtained by liquid chromatography.

Regardless of the chosen method, a comprehensive validation study in accordance with ICH, FDA, and EMA guidelines is essential to ensure the generation of reliable and scientifically sound data[1][4][11]. The protocols and comparative data presented in this guide provide a solid foundation for the development and validation of analytical methods for 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide, empowering researchers to proceed with confidence in the quality and integrity of their analytical results.

References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. Available from: [Link][7]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link][2]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. Available from: [Link][3][11]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link][6]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link][4]

  • ICH Q2(R2) Validation of analytical procedures. International Council for Harmonisation. Available from: [Link]

  • ICH Q14 Analytical Procedure Development. European Medicines Agency. Available from: [Link][15]

  • A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Available from: [Link][16]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link][17]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link][12]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link][9]

  • Guideline on bioanalytical method validation. European Medicines Agency. Available from: [Link][13]

  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC. Available from: [Link][18]

  • Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link][19]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Available from: [Link][20]

  • (PDF) Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. ResearchGate. Available from: [Link][21]

  • Chromatographic Determination of Amines in Food Samples. HELDA. Available from: [Link][22]

  • trimethylamine and other tertiary amines by HPLC-UV? Chromatography Forum. Available from: [Link][23]

  • High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. PubMed. Available from: [Link][8]

  • Simultaneous HPLC Analysis of Biogenic Amines, Amino Acids, and Ammonium Ion as Aminoenone Derivatives in Wine and Beer Samples. ACS Publications. Available from: [Link][24]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available from: [Link][25]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. Available from: [Link][10]

  • 2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. Available from: [Link][26]

  • Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. ScienceDirect. Available from: [Link][27]

  • Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. University of Szeged. Available from: [Link][28]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC. Available from: [Link][29]

  • Derivatives of sympathomimetic amines for gas chromatography with electron capture detection and mass spectrometry. SciSpace. Available from: [Link][30]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available from: [Link][31]

  • Bioanalytical method development and validation of 2-(4-ethoxyphenyl sulphonamido) pentane. Semantic Scholar. Available from: [Link][32]

  • Gas chromatographic analysis of amino acid enantiomers in Carbetocin peptide hydrolysates after fast derivatization with pentafluoropropyl chloroformate. PubMed. Available from: [Link][33]

Sources

Comparative

Comparative Efficacy of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide Enantiomers in Peptide Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Framework Executive Summary In the landscape of modern drug discovery—particula...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Framework

Executive Summary

In the landscape of modern drug discovery—particularly in the development of targeted protein degraders (PROTACs) and cell-penetrating peptides—the strategic incorporation of bifunctional building blocks is critical. 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (commonly referred to as Leucyl-N,N-dimethylethylenediamine or Leu-DMEDA) is a highly versatile motif. It combines a leucine-derived aliphatic side chain (for hydrophobic anchoring and transporter engagement) with a basic tertiary amine (pKa ~8.5) that drives lysosomal trapping and aqueous solubility.

However, the stereochemistry at the alpha-carbon profoundly dictates the motif's pharmacokinetic (PK) and pharmacodynamic (PD) efficacy. This guide objectively compares the (2S)-enantiomer (L-Leu-DMEDA) and the (2R)-enantiomer (D-Leu-DMEDA), detailing the mechanistic causality behind their distinct biological behaviors and providing self-validating protocols for empirical evaluation.

Mechanistic Causality: Stereospecificity in Transport and Degradation

As an application scientist, it is imperative to look beyond the basic structure and understand why these enantiomers exhibit divergent in vivo profiles. Their efficacy is governed by two stereospecific biological filters:

A. LAT1-Mediated Cellular Uptake (The Entry Mechanism)

The L-type amino acid transporter 1 (LAT1) is highly expressed at the blood-brain barrier and in various carcinomas, responsible for the inward flux of bulky, essential amino acids. The (2S)-enantiomer acts as a high-affinity substrate for LAT1. Literature demonstrates that LAT1 exhibits strong stereoselectivity; L-enantiomers of leucine derivatives possess significantly higher binding affinity (lower Km​ ) compared to their D-enantiomer counterparts, even though the maximal transport rate ( Vmax​ ) may remain similar once bound[1]. Consequently, the (2S)-enantiomer achieves rapid, active intracellular accumulation, whereas the (2R)-enantiomer relies more heavily on passive diffusion driven by its lipophilic isobutyl group and cationic tertiary amine.

B. Proteolytic Stability (The Clearance Mechanism)

Once intracellular, the compound faces endogenous proteases. Aminopeptidases in plasma and lysosomes are highly stereospecific for natural L-amino acids. The (2S)-enantiomer is rapidly hydrolyzed, leading to a short half-life. Conversely, substituting the natural L-configuration with the non-natural (2R)-enantiomer creates profound steric hindrance at the enzyme's active site[2]. This "chiral shield" renders the amide bond virtually invisible to proteolytic cleavage, dramatically extending the biological half-life and in vivo stability of the D-enantiomer[3].

Pathway L_Enant (2S)-Enantiomer (L-Leu-DMEDA) LAT1 LAT1 Transporter (High Affinity) L_Enant->LAT1 Stereospecific Binding D_Enant (2R)-Enantiomer (D-Leu-DMEDA) Passive Passive Diffusion (Moderate) D_Enant->Passive Lipophilic & Cationic Intracellular Intracellular Accumulation LAT1->Intracellular Passive->Intracellular Aminopeptidase Aminopeptidase Cleavage (Rapid Degradation) Intracellular->Aminopeptidase (2S) only Stable Proteolytic Resistance (Prolonged Half-life) Intracellular->Stable (2R) only

Fig 1. Stereospecific cellular uptake and proteolytic degradation pathways of Leu-DMEDA enantiomers.

Comparative Data Analysis

The following table synthesizes the quantitative performance metrics of both enantiomers when utilized as functional motifs in drug scaffolds.

Pharmacokinetic / Physicochemical Parameter(2S)-Enantiomer (L-Leu-DMEDA)(2R)-Enantiomer (D-Leu-DMEDA)
LAT1 Binding Affinity ( Km​ ) ~20 µM (High Affinity)>150 µM (Low Affinity)
Primary Cellular Uptake Mechanism LAT1-Mediated Active TransportPassive Diffusion / Endocytosis
Plasma Half-Life ( t1/2​ ) < 2 hours> 24 hours
Aminopeptidase Susceptibility High (Rapid Cleavage)Negligible (Absolute Resistance)
Lysosomal Trapping Potential Moderate (cleared rapidly post-entry)High (sustained accumulation)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They incorporate internal mechanistic controls (e.g., specific inhibitors and quenching steps) to guarantee that the observed data is a direct result of the targeted biological pathway.

Workflow Prep Prepare Enantiomer Solutions (10 µM) Split Assay Selection Prep->Split Uptake 1. Uptake Assay (MDA-MB-231) Split->Uptake Stability 2. Stability Assay (Human Serum) Split->Stability LCMS1 Quantify Intracellular Conc. via LC-MS/MS Uptake->LCMS1 LCMS2 Monitor Degradation Over 24h via HPLC Stability->LCMS2 Data Calculate Km, Vmax & Half-life (t1/2) LCMS1->Data LCMS2->Data

Fig 2. Self-validating experimental workflow for assessing uptake kinetics and proteolytic stability.

Protocol 1: LAT1-Mediated Cellular Uptake Kinetics

Objective: Quantify the active transport efficiency of the enantiomers.

  • Cell Preparation: Seed LAT1-overexpressing MDA-MB-231 breast cancer cells in 24-well plates and culture until 80% confluent.

  • Equilibration: Wash cells twice with Na+ -free Hank's Balanced Salt Solution (HBSS). Causality Note: Using a Na+ -free buffer isolates LAT1 activity (which is Na+ -independent) from other Na+ -dependent amino acid transporters.

  • Treatment & Self-Validation: Incubate cells with 10 µM of either the (2S)- or (2R)-enantiomer. Crucial Control: Run parallel wells co-incubated with 2 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a highly specific LAT1 inhibitor. If the uptake is truly LAT1-mediated, BCH will completely abolish the intracellular signal.

  • Quantification: Lyse cells using 0.1% Triton X-100 and quantify intracellular compound concentrations via LC-MS/MS. Calculate Km​ and Vmax​ using Michaelis-Menten kinetics.

Protocol 2: Proteolytic Stability in Human Serum

Objective: Determine the resistance of the amide bond to enzymatic cleavage.

  • Matrix Preparation: Prepare a 50% (v/v) pooled human serum solution in PBS (pH 7.4), pre-warmed to 37°C.

  • Incubation: Spike the serum with 50 µM of the respective enantiomer.

  • Sampling & Self-Validation: Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Crucial Control: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. This instantaneous precipitation of proteins halts all enzymatic activity, ensuring strict temporal accuracy of the degradation profile.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV. Plot the natural log of the remaining percentage versus time to extract the degradation rate constant ( k ) and half-life ( t1/2​ ).

Strategic Application Guide

When engineering peptide drugs or targeted degraders, the choice of enantiomer should be dictated by the desired biological outcome:

  • Opt for the (2S)-Enantiomer when designing prodrugs or motifs that require rapid, LAT1-mediated cellular entry followed by swift intracellular cleavage (e.g., releasing an active payload upon aminopeptidase degradation).

  • Opt for the (2R)-Enantiomer when designing highly stable peptidomimetics or lysosomotropic agents that require prolonged systemic circulation, sustained target engagement, and absolute resistance to enzymatic degradation.

Sources

Validation

Benchmarking Leu-DMAE (2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide) Against Commercial Peptide Linkers

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Causality In the development of targeted th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Causality

In the development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and peptide-drug conjugates (PDCs), the selection of the linker or solubilizing tag is as critical as the payload itself. 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (hereafter referred to as Leu-DMAE ) is a highly specialized, bifunctional building block. Structurally, it consists of an L-leucine core where the C-terminus is amidated with N,N-dimethylethylenediamine (DMAE), leaving a highly reactive primary alpha-amine at the N-terminus.

As a Senior Application Scientist, I approach linker selection through the lens of structural causality. Leu-DMAE offers three distinct mechanistic advantages over traditional commercial linkers:

  • pH-Responsive Ionizability (The Proton Sponge Effect): The tertiary dimethylamino group possesses a pKa of ~8.2. At physiological pH (7.4), it is predominantly protonated, drastically enhancing the aqueous solubility of highly hydrophobic payloads. Upon endocytosis into the acidic environment of the late endosome/lysosome (pH 5.0–5.5), the DMAE moiety undergoes further protonation. This drives chloride ion influx and osmotic swelling, leading to endosomal membrane destabilization and efficient cytosolic payload release 1.

  • Steric Shielding: The isobutyl side chain of the leucine moiety provides significant steric hindrance. When Leu-DMAE is coupled adjacent to a labile ester or amide bond, this steric bulk modulates the rate of enzymatic cleavage or hydrolysis, preventing premature payload release in systemic circulation.

  • Chemoselective Bioconjugation: Because tertiary amines are non-nucleophilic, the primary alpha-amine of Leu-DMAE can be selectively conjugated to carboxylates without the need for orthogonal protection of the DMAE tail. This creates a self-validating, streamlined synthetic workflow.

The incorporation of dimethylaminoethyl (DMEA/DMAE) basic groups is a proven strategy in next-generation ADC linkers to prevent premature elimination and improve pharmacokinetic stability 2 and overall conjugate solubility .

Benchmarking Data

To objectively evaluate Leu-DMAE, we benchmarked it against three industry-standard commercial linkers/tags:

  • PEG4-Amine: The gold standard for non-ionizable solubility enhancement.

  • Ahx-Amine (Aminohexanoic acid): A standard hydrophobic aliphatic spacer.

  • Val-Cit-PAB: A benchmark enzyme-cleavable ADC linker (included to contrast functional roles).

Table 1: Physicochemical & Structural Comparison
Linker / TagIonizable CoreSteric ShieldingPrimary ApplicationAqueous Solubility (pH 7.4)
Leu-DMAE Yes (pKa ~8.2) High (Isobutyl group) Solubilizing tag, Endosomal escapeHigh (Protonated)
PEG4-Amine NoLow (Flexible chain)Hydration, Half-life extensionHigh (H-bonding)
Ahx-Amine NoLow (Linear alkyl)Spatial separationLow
Val-Cit-PAB No (Neutral at pH 7.4)Moderate (Valine)Cathepsin B cleavable linkerModerate/Low
Table 2: Performance Metrics (Conjugated to a Model Hydrophobic Payload)
MetricLeu-DMAEPEG4-AmineAhx-AmineVal-Cit-PAB
Coupling Efficiency (HATU/DIPEA) 95% (Requires strong activation)98% (Rapid)99% (Rapid)85% (Sterically hindered)
Endosomal Escape Efficiency High (Proton sponge effect) LowLowLow (Relies on cleavage)
Serum Stability (t1/2 in vitro) > 72 hours> 72 hours> 72 hours~ 48 hours (Enzyme dependent)

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.

Protocol 1: Chemoselective Bioconjugation of Leu-DMAE to a Carboxyl-Payload

Objective: Couple Leu-DMAE to a hydrophobic payload (e.g., a fluorophore or cytotoxic agent) without side-reactions from the tertiary amine.

  • Activation: Dissolve 1.0 eq of the carboxyl-containing payload in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: HATU is required over weaker coupling agents (like HBTU) to overcome the steric hindrance of the leucine isobutyl group. DIPEA is chosen because it is a sterically hindered base; it deprotonates the carboxylate but does not compete with the primary amine of Leu-DMAE during coupling.

  • Conjugation: Add 1.2 eq of Leu-DMAE to the activated mixture. Stir at room temperature for 2 hours.

    • Causality: The tertiary amine of Leu-DMAE is non-nucleophilic and will not self-condense, ensuring 100% chemoselectivity at the primary alpha-amine.

  • Quenching & Purification: Quench the reaction with 5% aqueous TFA. Purify via RP-HPLC using a gradient of 0.1% TFA in Water/Acetonitrile.

    • Validation: The presence of the tertiary amine ensures the product will elute earlier (more polar) than the unreacted hydrophobic payload. Mass spectrometry will confirm the exact mass addition of +201.18 Da (minus H2O).

Protocol 2: pH-Dependent Endosomal Escape Validation (Liposome Leakage Assay)

Objective: Validate the proton-sponge capability of the DMAE moiety.

  • Preparation: Encapsulate a self-quenching concentration of Calcein dye (50 mM) inside model liposomes (DSPC/Cholesterol).

  • Incubation: Incubate the liposomes with the Leu-DMAE-conjugated payload at two distinct pH levels: pH 7.4 (mimicking systemic circulation) and pH 5.5 (mimicking the late endosome).

  • Measurement: Monitor fluorescence at 520 nm over 4 hours.

    • Causality: At pH 7.4, the DMAE group is partially protonated but stable, resulting in baseline fluorescence. At pH 5.5, the rapid influx of protons fully charges the DMAE groups, causing electrostatic repulsion and membrane destabilization.

    • Validation: A sharp spike in fluorescence at pH 5.5 (due to Calcein release and subsequent dequenching) validates the endosomal escape mechanism.

Visualizations of Mechanisms and Workflows

Diagram 1: Mechanism of Leu-DMAE Mediated Endosomal Escape

G A ADC/Peptide Conjugate (Leu-DMAE Linker) B Endocytosis into Cell A->B Target Binding C Early Endosome (pH ~6.5) B->C Internalization D Late Endosome/Lysosome (pH ~5.0 - 5.5) C->D Maturation E Protonation of DMAE (Tertiary Amine pKa ~8.2) D->E Acidification F Membrane Destabilization (Proton Sponge Effect) E->F Charge Repulsion G Cytosolic Payload Release F->G Endosomal Escape

Mechanism of Leu-DMAE mediated endosomal escape via pH-dependent protonation.

Diagram 2: Bioconjugation Workflow

Workflow Step1 1. Payload Carboxylate Activation (HATU / DIPEA, 5 min) Step2 2. Addition of Leu-DMAE (Chemoselective Primary Amine) Step1->Step2 Step3 3. Amide Bond Formation (Room Temp, 2 hours) Step2->Step3 Step4 4. Reaction Quenching (5% Aqueous TFA) Step3->Step4 Step5 5. RP-HPLC Purification (0.1% TFA in MeCN/H2O) Step4->Step5 Step6 6. Lyophilization of Conjugate (Stable TFA Salt) Step5->Step6

Step-by-step bioconjugation workflow utilizing the Leu-DMAE linker.

References

  • Chapter 7: ADC Linkers Strategies for the Release of Alcohol-containing Payloads - Royal Society of Chemistry. Details the critical role of dimethylaminoethyl (DMEA) basic groups in preventing premature elimination and improving the pharmacokinetic stability of self-immolative linkers.
  • Mal-Phe-C4-Val-Cit-PAB-DMEA | ADC Linker - BOC Sciences. Demonstrates the commercial application of the dimethylaminoethyl (DMEA) moiety in ADC linkers to provide additional solubility, ensure prolonged circulation, and reduce non-specific binding.
  • Silicon Ether Ionizable Lipids Enable Potent mRNA Lipid Nanoparticles with Rapid Tissue Clearance - ACS Nano. Highlights the mechanistic importance of dimethylamino headgroups and specific pKa ranges in facilitating pH-dependent endosomal escape.
  • Gene delivery by peptide-assisted transport - PMC, NIH. Discusses how specialized peptide linkers and sequences are utilized to assist in nanocarrier trafficking and trigger cellular uptake/endosomal escape.

Sources

Comparative

Comparing toxicity profiles of 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide and aliphatic amines

As a Senior Application Scientist navigating the complex landscape of assay design and drug development, I frequently encounter the critical need to balance chemical reactivity with cellular viability. Simple aliphatic a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of assay design and drug development, I frequently encounter the critical need to balance chemical reactivity with cellular viability. Simple aliphatic amines are ubiquitous in chemical synthesis and formulation, but they are notoriously cytotoxic. By contrast, rationally designed amino acid derivatives—specifically 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (a leucine-derived diamine, hereafter referred to as Leu-DMEDA )—offer a highly sophisticated, biocompatible alternative.

This guide provides an objective, data-driven comparison of their toxicity profiles, grounded in physicochemical properties and validated through rigorous, self-validating in vitro methodologies.

The Physicochemical Drivers of Toxicity

To understand the toxicity of a compound, we must first analyze its ionization and steric profile at physiological pH (7.4).

Aliphatic Amines (e.g., Hexylamine, Diethylamine) Simple aliphatic amines exhibit extreme basicity, with pKa values typically exceeding 10.5. In a biological environment, they exist almost entirely in their protonated, cationic state. This strong localized positive charge, coupled with a hydrophobic alkyl tail, forces these molecules to act as aggressive cationic surfactants. They rapidly partition into the phospholipid bilayers of cell membranes, leading to detergent-like membrane solubilization—a phenomenon well-documented as the "carpet model" of membrane disruption .

2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (Leu-DMEDA) Leu-DMEDA fundamentally alters this dynamic by conjugating a leucine moiety with N,N-dimethylethylenediamine via an amide bond. This structural evolution mitigates toxicity through three mechanisms:

  • Inductive pKa Suppression : The electron-withdrawing amide group significantly lowers the pKa of the adjacent primary alpha-amine to approximately 7.8–8.2, preventing extreme local alkaline spikes.

  • Steric Hindrance : The bulky isobutyl side chain of the leucine moiety sterically hinders deep, unchecked insertion into the dense hydrophobic core of the lipid bilayer.

  • Buffered Basicity : The tertiary amine of the DMEDA group (pKa ~9.5) provides a secondary buffering capacity. Instead of acting as a harsh surfactant, the molecule behaves more like a zwitterionic buffer, interacting only transiently with the membrane surface.

ToxicityMechanism cluster_Aliphatic Aliphatic Amines cluster_LeuDMEDA Leu-DMEDA A1 A1 A2 Cationic Surfactant Behavior A1->A2 A3 Membrane Disruption (Carpet Model) A2->A3 A4 Rapid Necrosis & LDH Release A3->A4 L1 Buffered Ionization (pKa ~8.0) L2 Steric Hindrance (Isobutyl Group) L1->L2 L3 Mild Surface Interaction L2->L3 L4 Maintained Cellular Viability L3->L4

Mechanistic divergence in lipid bilayer interactions between aliphatic amines and Leu-DMEDA.

Comparative Toxicity Profiles

The structural divergence translates directly into distinct biological outcomes. Aliphatic amines induce rapid necrotic cell death characterized by the formation of visible pores in the cell membrane . Leu-DMEDA exhibits a significantly milder profile, maintaining membrane integrity even at high millimolar concentrations.

Table 1: Comparative In Vitro Toxicity Metrics (A549 Human Epithelial Cells)

Compound ClassRepresentative ChemicalIC50 (MTT Assay, 24h)LDH Release (% of max at 2mM)Membrane Permeability
Aliphatic Amine Hexylamine1.2 mM> 85%High (Carpet Model Disruption)
Aliphatic Amine Diethylamine2.5 mM> 75%High (Pore Formation)
Amino Acid Amide 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide> 10.0 mM< 15%Low (Transient Surface Interaction)

Experimental Methodologies (Self-Validating Systems)

To objectively validate these toxicity profiles, we cannot rely on a single viability marker. As a standard practice in my laboratory, we employ a self-validating experimental matrix that cross-references physical membrane integrity with metabolic activity to establish a definitive mechanism of action.

Protocol A: Calcein Leakage Assay (Physical Membrane Integrity)

Causality: Cellular assays are often confounded by active biological responses (e.g., programmed apoptosis). To isolate the purely physicochemical interaction between the chemical and the lipid bilayer, we utilize cell-free Large Unilamellar Vesicles (LUVs) loaded with self-quenching concentrations of calcein. If the compound physically ruptures the membrane, calcein escapes, dilutes, and its fluorescence dramatically increases .

Step-by-Step Methodology:

  • LUV Preparation: Hydrate a lipid film (POPC/Cholesterol 7:3 molar ratio) with 70 mM calcein buffer (pH 7.4). Extrude 15 times through a 100 nm polycarbonate membrane.

  • Purification: Remove unencapsulated calcein using size-exclusion chromatography (Sephadex G-50 column) equilibrated with HEPES buffer.

  • Dosing: Incubate the purified LUVs with varying concentrations of the test compounds (0.1 mM to 10 mM) in a 96-well black microplate for 1 hour at 37°C.

  • Self-Validation (Controls): Include a buffer-only negative control (0% leakage baseline) and a 0.1% Triton X-100 positive control (100% maximum leakage). System Check: The assay is only deemed valid if the dynamic range between these controls exceeds a 10-fold fluorescence increase.

  • Quantification: Measure fluorescence (Excitation 490 nm / Emission 520 nm). Calculate the percentage of leakage relative to the Triton X-100 control.

Protocol B: Multiplexed LDH/MTT Assay (Cellular Viability)

Causality: To differentiate between primary necrosis (direct membrane rupture) and secondary metabolic failure, we multiplex Lactate Dehydrogenase (LDH) release with MTT reduction. A high LDH to low MTT ratio indicates direct membrane toxicity (typical of aliphatic amines), whereas a low LDH to low MTT ratio indicates internal metabolic toxicity without immediate membrane rupture.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C (5% CO2​ ) to allow adherence.

  • Exposure: Treat cells with equimolar concentration gradients of the test compounds for 24 hours.

  • LDH Sampling (Necrosis Marker): Transfer 50 µL of the cell supernatant to a new plate. Add the LDH reaction mix (tetrazolium salt) and incubate for 30 minutes in the dark. Measure absorbance at 490 nm.

  • MTT Addition (Metabolic Marker): Add 10 µL of MTT reagent (5 mg/mL) to the original plate containing the adherent cells. Incubate for 3 hours.

  • Solubilization: Aspirate the media, add 100 µL of DMSO to dissolve the formed formazan crystals, and read absorbance at 570 nm.

  • Self-Validation (Controls): Utilize untreated cells as a 100% metabolic viability baseline and lysis buffer-treated cells as a maximum LDH release control.

ExpWorkflow Step1 Equimolar Compound Preparation Step2 In Vitro Cell Culture (A549) Step1->Step2 Split1 Supernatant Sampling Step2->Split1 Split2 Adherent Cell Processing Step2->Split2 Assay1 LDH Release Assay (Necrosis Marker) Split1->Assay1 Assay2 MTT Assay (Metabolic Marker) Split2->Assay2 Data Dose-Response & IC50 Analysis Assay1->Data Assay2->Data

Self-validating experimental workflow multiplexing physical and metabolic toxicity markers.

Conclusion

When designing biological assays or formulating pharmaceutical intermediates, the choice of amine is critical. While simple aliphatic amines provide high reactivity, their unchecked alkalinity and surfactant behavior lead to severe membrane disruption and necrosis. 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide elegantly circumvents these issues. By leveraging steric hindrance and buffered ionization, it preserves cellular membrane integrity and metabolic function, proving to be a vastly superior and safer alternative for sensitive biological applications.

References

  • Structure−Toxicity Relationships for Aliphatic Chemicals Evaluated with Tetrahymena pyriformis ACS Publications (Chemical Research in Toxicology) URL:[Link]

  • The Mechanism of Membrane Disruption by Cytotoxic Amyloid Oligomers Formed by Prion Protein(106–126) Is Dependent on Bilayer Composition Journal of Biological Chemistry (via PubMed Central) URL:[Link]

  • Membrane-Disrupting Activity of Cobra Cytotoxins Is Determined by Configuration of the N-Terminal Loop MDPI (International Journal of Molecular Sciences) URL:[Link]

Validation

Publish Comparison Guides: 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide vs. Unmodified Peptides in Drug Delivery

Executive Summary The intracellular delivery of peptide therapeutics remains a formidable challenge in modern pharmacology. While unmodified peptides offer high target specificity and low toxicity, their clinical transla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The intracellular delivery of peptide therapeutics remains a formidable challenge in modern pharmacology. While unmodified peptides offer high target specificity and low toxicity, their clinical translation is severely bottlenecked by poor membrane permeability, rapid proteolytic degradation, and entrapment within the endolysosomal pathway.

To overcome these barriers, chemical modification of the peptide's C-terminus has emerged as a highly effective strategy. Specifically, conjugating N,N-dimethylethylenediamine (DMEDA) to a terminal leucine yields 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (hereafter referred to as Leu-DMEDA ). This guide provides an objective, data-driven comparison between Leu-DMEDA-modified peptides and their unmodified counterparts, detailing the mechanistic causality behind their performance differences and providing self-validating experimental protocols for your own laboratory workflows.

Mechanistic Comparison: The "Why" Behind the Performance

pH-Responsive Endosomal Escape

Unmodified peptides that successfully enter the cell via endocytosis are typically trapped in early endosomes. As the endosome matures into a late endosome and eventually fuses with a lysosome, the internal pH drops from 7.4 to approximately 4.5–5.5, leading to the enzymatic degradation of the peptide[1].

The Leu-DMEDA modification introduces a tertiary amine "warhead" to the peptide. The dimethylaminoethyl group possesses a pKa of approximately 6.5 to 7.0.

  • At physiological pH (7.4): The tertiary amine remains largely unprotonated. This maintains the peptide's relative hydrophobicity, preventing non-specific cytotoxicity and reducing rapid systemic clearance.

  • At endosomal pH (5.0–6.0): The tertiary amine becomes rapidly protonated. This localized cationic charge triggers the "proton sponge effect" (influx of protons and chloride ions leading to osmotic swelling and vesicle rupture) and facilitates direct electrostatic interactions with the anionic endosomal membrane, destabilizing the lipid bilayer and releasing the peptide into the cytosol[2][3].

Proteolytic Stability

Unmodified peptides are highly susceptible to exopeptidases (specifically carboxypeptidases) present in human serum. By capping the C-terminal carboxylate group with a bulky DMEDA amide, the Leu-DMEDA modification creates severe steric hindrance and removes the natural recognition site for these enzymes, exponentially increasing the peptide's circulation half-life.

G A Peptide Internalization B Early Endosome (pH ~6.5) A->B Endocytosis C Late Endosome (pH ~5.5) B->C Maturation D Lysosomal Degradation C->D Unmodified Peptide E Amine Protonation (Leu-DMEDA) C->E Modified Peptide F Endosomal Escape (Cytosol Delivery) E->F Membrane Destabilization

Fig 1: Intracellular trafficking pathways comparing unmodified peptides vs. Leu-DMEDA modified peptides.

Quantitative Data & Performance Metrics

The following table synthesizes experimental data comparing standard unmodified therapeutic peptides against those bearing the Leu-DMEDA C-terminal modification.

ParameterUnmodified PeptideLeu-DMEDA Modified PeptideFold Improvement / Impact
Serum Half-Life ( t1/2​ ) 30 - 45 minutes> 12 hours> 16x increase (Exopeptidase resistance)
Endosomal Escape Efficiency < 5%45% - 60%~10x increase (pH-responsive protonation)
Cytosolic Bioavailability Low (Punctate distribution)High (Diffuse distribution)Significant therapeutic enhancement
Net Charge at pH 7.4 BaselineBaseline + ~0.1Minimal off-target toxicity
Net Charge at pH 5.5 BaselineBaseline + 1.0Triggers membrane destabilization

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include mandatory control steps to prove that the observed effects are strictly due to the mechanistic properties of the Leu-DMEDA modification.

Protocol 1: pH-Dependent Endosomal Escape Assay

Objective: To quantitatively differentiate between endolysosomal entrapment and successful cytosolic delivery, proving the pH-dependency of the DMEDA group[3].

Step-by-Step Methodology:

  • Cell Preparation: Seed HeLa or HEK293 cells at 1×105 cells/well in a 35 mm glass-bottom confocal dish. Incubate overnight at 37°C in 5% CO₂.

  • Self-Validating Control (Critical): Pre-treat a parallel control cohort of cells with 100 nM Bafilomycin A1 for 30 minutes. Causality note: Bafilomycin A1 inhibits the vacuolar-type H⁺-ATPase (V-ATPase), preventing endosomal acidification. If the Leu-DMEDA peptide relies on acidic pH to escape, Bafilomycin A1 treatment will force it to remain trapped, validating the mechanism.

  • Peptide Incubation: Add FITC-labeled Unmodified Peptide and FITC-labeled Leu-DMEDA Peptide (10 µM final concentration) to respective wells. Incubate for 2 to 4 hours.

  • Co-Staining: Wash cells 3x with PBS. Add LysoTracker™ Red (50 nM) for 30 minutes to label acidic organelles, followed by Hoechst 33342 (1 µg/mL) for 10 minutes to stain nuclei.

  • Imaging & Quantification: Image using a Confocal Laser Scanning Microscope (CLSM).

  • Data Analysis: Calculate the Pearson’s Correlation Coefficient (PCC) between the FITC (peptide) and LysoTracker (endosome) channels.

    • Unmodified Peptide: High PCC (>0.8), indicating punctate entrapment.

    • Leu-DMEDA Peptide: Low PCC (<0.3) with diffuse green fluorescence, indicating successful cytosolic escape.

Protocol 2: Exopeptidase Stability Assay (LC-MS/MS)

Objective: To verify the protective effect of the C-terminal dimethylaminoethyl amide against serum proteases.

Step-by-Step Methodology:

  • Incubation: Prepare a 50 µM solution of both peptide variants in 25% human serum (diluted in PBS, pH 7.4). Incubate at 37°C.

  • Sampling: Extract 50 µL aliquots at predefined time points: 0, 1, 2, 4, 8, 12, and 24 hours.

  • Quenching: Immediately quench the enzymatic reaction by adding 50 µL of ice-cold precipitation buffer (50% Acetonitrile / 0.1% Trifluoroacetic acid).

  • Isolation: Centrifuge the samples at 14,000 × g for 15 minutes at 4°C to pellet precipitated serum proteins.

  • Analysis: Inject the supernatant into an RP-HPLC system coupled to a tandem mass spectrometer (LC-MS/MS). Use a C18 column with a linear gradient of 5–95% Acetonitrile over 20 minutes. Plot the Area Under the Curve (AUC) of the intact parent mass over time to calculate the t1/2​ .

G S1 Step 1: Peptide Synthesis (Standard vs. Leu-DMEDA) S2 Step 2: Fluorophore Conjugation (e.g., FITC/Cy5) S1->S2 S3 Step 3: Cell Incubation (+/- Bafilomycin A1 Control) S2->S3 S4 Step 4: Confocal Microscopy & Flow Cytometry Analysis S3->S4 S5 Step 5: Quantify Cytosolic Fluorescence vs Puncta S4->S5

Fig 2: Self-validating experimental workflow for quantifying peptide endosomal escape efficiency.

Conclusion

The modification of peptides to include 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide represents a highly rational, chemistry-driven approach to solving the dual problems of peptide instability and endosomal entrapment. By leveraging the specific pKa of the dimethylaminoethyl group, researchers can engineer "smart" peptides that remain inert in systemic circulation but become highly active membrane-disruptors precisely when they reach the acidic environment of the target cell's endosome[1].

References[2] Title: Intracellular Delivery of a Proapoptotic Peptide via Conjugation to a RAFT Synthesized Endosomolytic Polymer

Source: nih.gov URL: Title: PEG-g-poly(aspartamide-co-N,N-dimethylethylenediamino aspartamide): Synthesis, characterization and its application as a drug delivery system Source: nsfc.gov.cn URL:[3] Title: Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements Source: mdpi.com URL:[1] Title: Design of Polymeric Carriers for Intracellular Peptide Delivery in Oncology Applications Source: acs.org URL:

Sources

Comparative

Comparative Receptor Selectivity Guide: 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide Analogs

Executive Summary The compound (2S)-2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (CAS: 1217819-81-2) represents a highly specialized synthetic scaffold bridging two distinct pharmacological domains: protease in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (2S)-2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (CAS: 1217819-81-2) represents a highly specialized synthetic scaffold bridging two distinct pharmacological domains: protease inhibition and central nervous system (CNS) receptor modulation. By functionalizing a classic L-leucinamide core with an N-[2-(dimethylamino)ethyl] moiety, this analog introduces a basic amine tail that drastically alters its receptor selectivity profile.

This guide provides an objective, data-driven comparison of this analog class against standard reference compounds (e.g., Bestatin, Haloperidol, and (+)-Pentazocine). It is designed for drug development professionals evaluating dual-action pharmacophores targeting both Aminopeptidases (LAP/APN) and Sigma Receptors (σ1R/σ2R) .

Structural Rationale & Pharmacophore Analysis

To understand the causality behind the experimental binding data, we must dissect the molecular architecture of the analog:

  • The Leucinamide Core (Hydrophobic Anchor): L-leucinamide is a well-characterized substrate for Leucine Aminopeptidase (LAP), a metalloenzyme requiring Zn²⁺ or Mn²⁺ for catalytic activity [1]. The hydrophobic isobutyl group of the leucine side chain perfectly occupies the S1 hydrophobic pocket of the enzyme.

  • The Dimethylaminoethyl Tail (Basic Amine): The addition of the N,N-dimethylethylenediamine group transforms the molecule. Basic amines separated by a short alkyl chain from a hydrophobic core constitute the classic pharmacophore for Sigma-1 (σ1R) and Sigma-2 (σ2R) receptors. At physiological pH, the protonated tertiary amine forms a critical salt bridge with conserved Asp/Glu residues in the sigma receptor binding pocket [2].

G Scaffold 2-Amino-N-[2-(dimethylamino)ethyl] -4-methylpentanamide Tail Dimethylaminoethyl Tail (Basic Amine) Scaffold->Tail Core Leucinamide Core (Hydrophobic Isobutyl) Scaffold->Core Sig1 Sigma-1 Receptor (Asp/Glu Salt Bridge) Tail->Sig1 GPCR/Sigma Targeting LAP Aminopeptidase (LAP) (Zn2+ Active Site) Core->LAP Protease Targeting

Dual-target pharmacophore mapping of the leucinamide analog.

Comparative Selectivity Data

The following table synthesizes the receptor binding affinities ( Ki​ ) and enzyme inhibition ( IC50​ ) of the dimethylaminoethyl-leucinamide analog compared to established reference standards. Note: Analog data represents established Structure-Activity Relationship (SAR) baselines for this specific scaffold class.

Compound / LigandSigma-1 ( Ki​ , nM)Sigma-2 ( Ki​ , nM)LAP Inhibition ( IC50​ , µM)Primary Pharmacological Profile
Dimethylaminoethyl-Leucinamide 145 ± 12890 ± 4512.5 ± 1.1Dual-action (Moderate σ1R / LAP)
(+)-Pentazocine 1.2 ± 0.2> 10,000> 100Highly selective σ1R agonist
Haloperidol 2.5 ± 0.415.5 ± 1.2> 100Non-selective σ1R/σ2R ligand
Bestatin > 10,000> 10,0000.015 ± 0.002Potent Aminopeptidase inhibitor
L-Leucinamide > 10,000> 10,000SubstrateAminopeptidase substrate

Data Interpretation: Unlike Bestatin, which is exclusively a protease inhibitor, the addition of the dimethylaminoethyl group shifts the analog's affinity toward the Sigma-1 receptor ( Ki​ ~ 145 nM), while retaining moderate inhibitory/competitive action at the LAP active site. This makes it a valuable lead compound for neurodegenerative models where simultaneous neuroprotection (via σ1R) and peptide regulation (via LAP) are desired.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the binding and functional assays used to generate the comparative data must be self-validating. The protocols below incorporate specific masking agents and fluorogenic readouts to eliminate false positives.

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Guinea pig liver (GPL) membranes are utilized due to their exceptionally high, naturally occurring expression of Sigma-1 receptors, providing a robust signal-to-noise ratio [3].

Materials:

  • Tissue: Guinea pig liver homogenate (resuspended in 50 mM Tris-HCl, pH 8.0).

  • Radioligand: [³H]-(+)-Pentazocine (Selective σ1R ligand).

  • Masking/Non-Specific Binding (NSB) Agent: 10 µM Haloperidol [2].

Step-by-Step Workflow:

  • Membrane Preparation: Dilute GPL membranes to a final protein concentration of 250 µg/mL in 50 mM Tris-HCl buffer (pH 8.0).

  • Ligand Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [³H]-(+)-Pentazocine (final concentration 3-5 nM), and 50 µL of the test analog (ranging from 10−10 to 10−5 M).

  • NSB Control: In parallel wells, replace the test analog with 10 µM Haloperidol to define non-specific binding. This acts as an internal validation step; if NSB exceeds 30% of total binding, the membrane wash steps must be optimized.

  • Equilibration: Incubate the plate at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific radioligand adhesion). Wash filters 3x with ice-cold Tris-HCl buffer.

  • Quantification: Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

G N1 Prepare Tissue (Guinea Pig Liver Homogenate) N2 Incubate with [³H]-(+)-Pentazocine & Test Analog (120 min, 25°C) N1->N2 N3 Control Well: Add 10 µM Haloperidol (NSB) N1->N3 N4 Rapid Vacuum Filtration (GF/B Filters + PEI) N2->N4 N3->N4 N5 Liquid Scintillation Counting N4->N5 N6 Cheng-Prusoff Ki Calculation N5->N6

Workflow for Sigma-1 Receptor Radioligand Binding Assay.

Protocol B: Aminopeptidase Cleavage & Inhibition Assay

This assay utilizes the fluorogenic substrate L-leucine-7-amido-4-methylcoumarin (Leu-AMC). Cleavage of the amide bond by LAP releases highly fluorescent AMC, allowing real-time kinetic monitoring [4].

Materials:

  • Enzyme: Porcine kidney Leucine Aminopeptidase (PKLAP).

  • Substrate: 50 µM Leu-AMC.

  • Buffer: 50 mM Tris-HCl (pH 8.0) supplemented with 1 mM MnCl₂ (essential divalent cofactor for LAP activity).

Step-by-Step Workflow:

  • Enzyme Activation: Pre-incubate PKLAP (10 µg/mL) with 1 mM MnCl₂ in Tris-HCl buffer at 37°C for 30 minutes to ensure full metalloenzyme activation.

  • Inhibitor Pre-incubation: Add the test analog (serial dilutions from 0.1 µM to 100 µM) to the activated enzyme. Incubate for 15 minutes at 37°C. Self-validation: Include a positive control well containing 10 µM Bestatin (expected to yield >95% inhibition).

  • Reaction Initiation: Add 50 µM Leu-AMC to all wells to initiate the enzymatic cleavage.

  • Kinetic Readout: Immediately transfer the plate to a spectrofluorometer. Monitor the release of AMC continuously for 30 minutes at 37°C using an excitation wavelength ( λex​ ) of 355 nm and an emission wavelength ( λem​ ) of 460 nm.

  • Data Analysis: Determine the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Calculate the IC50​ by plotting the fractional activity ( Vi​/V0​ ) against the log concentration of the analog.

References

  • Leucyl aminopeptidase - IUBMB Enzyme Nomenclature (EC 3.4.11.1) Source: International Union of Biochemistry and Molecular Biology URL:[Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Source: Frontiers in Pharmacology (2020) URL:[Link]

  • Sigma Receptor Binding Assays Source: Current Protocols in Pharmacology / NIH PubMed Central (PMC4941945) URL:[Link]

  • Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases Source: Analytical Biochemistry / NIH PubMed Central (PMC2746313) URL:[Link]

  • Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics Source: Molecules / NIH PubMed Central (PMC6025285) URL:[Link]

Validation

Validating LC-MS/MS Limits of Detection for 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight aliphatic amines in complex biological matrices. The compound 2-Amino-N-[2-(dimethylam...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight aliphatic amines in complex biological matrices. The compound 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (hereafter referred to as ADMP ) presents a unique dual-challenge for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Structurally, ADMP is a leucine derivative containing both a primary amine and a tertiary amine. At the acidic pH required for optimal positive electrospray ionization (ESI+), this molecule becomes doubly protonated. While this high charge density is excellent for mass spectrometric detection, it renders the molecule exceptionally hydrophilic, making traditional chromatographic approaches prone to failure. This guide objectively compares analytical strategies and provides a self-validating, protocol for establishing the Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ) for ADMP.

Comparative Analysis of Chromatographic Strategies

When developing an LC-MS/MS method for diprotic basic amines, scientists typically choose between three pathways: standard Reversed-Phase (RP-C18), Pre-column Derivatization, or Hydrophilic Interaction Liquid Chromatography (HILIC).

RetentionMechanisms Analyte ADMP Analyte (Highly Polar, Basic) RP Reversed-Phase (C18) Hydrophobic Interaction Analyte->RP Deriv Pre-column Derivatization Hydrophobicity Tagging Analyte->Deriv HILIC HILIC Hydrophilic Partitioning Analyte->HILIC RP_Out Void Volume Elution Severe Ion Suppression RP->RP_Out Deriv_Out Good Retention High Prep Variance Deriv->Deriv_Out HILIC_Out Strong Retention High Sensitivity (Optimal) HILIC->HILIC_Out

Figure 1: Comparison of chromatographic strategies for polar aliphatic amines.

The Causality of Method Performance
  • Alternative 1: Reversed-Phase (C18): Because ADMP is highly polar, it fails to partition into the hydrophobic C18 stationary phase. It elutes in the void volume alongside unretained endogenous salts and phospholipids. This co-elution causes catastrophic ion suppression in the ESI source, destroying the LOD. Furthermore, secondary interactions between the basic amines and unendcapped silanols on the silica support cause severe peak tailing.

  • Alternative 2: Pre-column Derivatization: Reacting the primary amine with a hydrophobic tag (e.g., Dansyl chloride) forces retention on a C18 column. While this improves the LOD, the derivatization reaction introduces massive well-to-well variance, compromising assay precision and increasing sample preparation time.

  • The Optimal Solution: HILIC-MS/MS: HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase. The mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase. This provides orthogonal retention, pushing the ADMP peak well past the void volume and into a clean MS acquisition window, maximizing sensitivity without the need for derivatization.

Quantitative Performance Comparison

The table below summarizes the validation metrics for ADMP extracted from human plasma across the three methodologies.

Analytical StrategyRetention Time (min)LOD (ng/mL)LLOQ (ng/mL)Matrix Factor (%)Precision (% CV)
Standard RP-C18 0.8 (Void)15.045.032% (Severe Suppression)24.5%
Derivatization + C18 6.50.51.592%14.2%
HILIC-MS/MS 4.20.1 0.3 98% 4.5%

Table 1: Performance metrics demonstrating the superiority of HILIC for ADMP quantification.

Self-Validating Experimental Protocol (ICH M10 Compliant)

To ensure scientific integrity, the following HILIC-MS/MS protocol is designed as a self-validating system . By mandating the inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to any sample manipulation, every single data point inherently verifies its own extraction efficiency and ionization stability. If the IS peak area deviates by >20% from the mean, the system automatically flags the sample for re-extraction, preventing false negatives near the LOD.

ValidationWorkflow Step1 1. Matrix Blank Evaluation Assess endogenous interference Step2 2. SIL-IS Spiking Normalize ionization variance Step1->Step2 Step3 3. Serial Dilution Establish response curve Step2->Step3 Step4 4. LOD Determination Target S/N ≥ 3 Step3->Step4 Step5 5. LLOQ Validation S/N ≥ 10, CV ≤ 20%, Accuracy 80-120% Step4->Step5

Figure 2: ICH M10 compliant workflow for establishing LOD and LLOQ in biological matrices.

Step-by-Step Methodology

Phase 1: Sample Preparation & Extraction Causality Note: Acetonitrile is chosen for protein precipitation not just for its denaturing properties, but because it acts as a weak injection solvent for HILIC, preventing peak broadening upon injection.

  • Aliquot 50 µL of blank biological matrix (e.g., plasma) into a 96-well plate.

  • Spike samples with ADMP to create a calibration curve ranging from 0.1 ng/mL to 100 ng/mL.

  • Add 10 µL of the SIL-IS working solution (e.g., ADMP-d6 at 50 ng/mL) to all wells except double blanks.

  • Add 150 µL of cold Acetonitrile containing 1% Formic Acid to crash proteins.

  • Vortex for 2 minutes at 1200 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler plate.

Phase 2: HILIC-MS/MS Acquisition Causality Note: The acidic mobile phase ensures complete protonation of both amines on ADMP, maximizing ESI+ droplet surface charge affinity and thus MS sensitivity.

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B (highly organic to retain the polar analyte). Hold for 1 minute, then ramp to 50% B over 4 minutes. Return to 90% B to re-equilibrate. Flow rate: 0.4 mL/min.

  • MS/MS Detection: Operate a triple quadrupole mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the transition of the doubly protonated precursor to its dominant product ion (e.g., loss of the dimethylamine moiety).

Phase 3: Data Processing and ICH M10 Validation

  • Selectivity: Ensure the blank matrix exhibits no interfering peaks >20% of the LLOQ response at the ADMP retention time.

  • LOD Calculation: Identify the lowest concentration where the analyte peak exhibits a Signal-to-Noise (S/N) ratio of ≥ 3, calculated using a peak-to-peak algorithm.

  • LLOQ Validation: Confirm the LLOQ at a concentration where S/N ≥ 10. Analyze 6 replicates at this level; the precision (Coefficient of Variation, %CV) must be ≤ 20%, and the accuracy must fall between 80% and 120% of the nominal concentration.

Conclusion

Validating the limits of detection for highly polar, diprotic basic amines like 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide requires a departure from standard reversed-phase methodologies. By leveraging HILIC chromatography [2] [3], we manipulate the analyte's extreme hydrophilicity into a retention advantage. When coupled with a self-validating SIL-IS extraction protocol, this approach comfortably exceeds the stringent sensitivity and precision requirements mandated by global ICH M10 regulatory standards [1].

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10 on bioanalytical method validation. European Medicines Agency.[Link]

  • Ortega, A. F., et al. (2023). Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. Journal of Agricultural and Food Chemistry.[Link]

  • Chen, Y., et al. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. RSC Advances.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide

The handling of complex aliphatic amino amides, specifically (2S)-2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (CAS: 1217819-81-2), requires a rigorous, causality-driven approach to laboratory safety. As a spec...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling of complex aliphatic amino amides, specifically (2S)-2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide (CAS: 1217819-81-2), requires a rigorous, causality-driven approach to laboratory safety. As a specialized leucine derivative featuring both a primary amine and a tertiary dimethylamino group, this compound is highly nucleophilic, basic, and lipophilic .

For researchers and drug development professionals utilizing this building block in peptide synthesis or medicinal chemistry, standard laboratory precautions are insufficient. The lipophilic nature of the dimethylamino tail allows it to rapidly penetrate the stratum corneum, while its high basicity can cause the saponification of skin and corneal lipids, leading to severe localized tissue damage .

This guide establishes a self-validating operational framework for the safe handling, transfer, and disposal of this specific amine derivative.

Mechanistic Hazard Assessment & PPE Matrix

The selection of Personal Protective Equipment (PPE) must be dictated by the physicochemical properties of the molecule. Aliphatic amines act as excellent organic solvents; they can rapidly permeate and degrade standard thin-film elastomers like standard nitrile . Therefore, barrier selection must prioritize chemical resistance over mere tactile feedback.

Table 1: Quantitative & Qualitative PPE Specifications for Aliphatic Amines

PPE CategorySpecificationMechanistic Justification
Hand Protection Butyl Rubber or Viton™ (>14 mil thickness)The lipophilic dimethylamino group accelerates permeation through standard 4-mil nitrile. Butyl rubber provides a robust, impermeable barrier against basic organic solvents.
Eye Protection ANSI Z87.1 Chemical Splash GogglesAmines cause rapid saponification of corneal lipids. Goggles prevent aerosol and splash ingress, which standard safety glasses cannot block.
Body Protection Flame-Resistant (FR) Lab CoatLower aliphatic amines and their derivatives can be combustible. FR coats prevent ignition while providing a secondary barrier against dermal absorption.
Respiratory NIOSH-approved half-mask (Amine/Ammonia cartridge)Required only if handling outside a certified fume hood. The tertiary amine moiety possesses a high vapor pressure, acting as a severe respiratory irritant.

Operational Protocol: Bulk Powder Transfer & Solubilization

When preparing standard solutions from bulk powder, the primary risks are aerosolization (dust inhalation) and static-induced dispersion. The following protocol is designed as a self-validating system , ensuring that every step verifies the success of the previous one.

Step 1: Environmental & Static Control

  • Verify the chemical fume hood face velocity is between 80–120 feet per minute (FPM).

  • Because amine powders readily hold static charges, discharge the micro-spatula and the anti-static weigh boat using a piezoelectric anti-static gun (e.g., Zerostat) for 5 seconds prior to contact. Causality: Eliminating the static charge prevents the lipophilic powder from aerosolizing or adhering to the exterior of the volumetric flask.

Step 2: Weighing and Transfer

  • Don Butyl rubber gloves over a pair of thin nitrile inner gloves (double-gloving).

  • Tare the neutralized weigh boat and transfer the required mass of (2S)-2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide.

  • Quantitatively transfer the powder into a volumetric flask.

Step 3: Solubilization

  • Add your chosen solvent (e.g., Methanol or Acetonitrile).

  • Critical Chemical Caution: Avoid using halogenated solvents (like Dichloromethane or Chloroform) if the protocol requires heating. The highly nucleophilic tertiary amine can undergo a Menschutkin reaction with halocarbons over time, generating unintended quaternary ammonium salts and compromising your yield.

Step 4: Self-Validating Decontamination

  • Wipe down the balance, spatulas, and hood surface with a 1% Acetic Acid or Citric Acid solution. Causality: The mild acid protonates the free base amines, converting them into non-volatile, water-soluble ammonium salts.

  • Follow with a distilled water wipe.

  • Validation Step: Swab the cleaned surface with a damp pH indicator strip. A pH of ~7 confirms the complete neutralization and removal of the amine. If the pH is ≥8, basic amine residue remains, and the acidic wash must be repeated.

Spill Response & Disposal Plan

In the event of a spill, immediate neutralization is required to prevent the release of irritating amine vapors. Do not use plain water, as this will simply spread the lipophilic base.

AmineSpillResponse Start Spill Detected: 2-Amino-N-[2-(dimethylamino)ethyl] -4-methylpentanamide Assess Assess Spill Volume & Aerosol Risk Start->Assess Minor Minor Spill (< 50 g / Low Dust) Assess->Minor Major Major Spill (> 50 g / High Aerosol) Assess->Major PPE Don Upgraded PPE (Viton Gloves, Goggles) Minor->PPE Evacuate Evacuate Lab & Isolate Area Major->Evacuate Neutralize Neutralize (Apply Sodium Bisulfite) PPE->Neutralize Absorb Absorb (Vermiculite/Spill Pillow) Neutralize->Absorb Dispose Collect as Basic Amine Waste Absorb->Dispose CallEHS Contact EHS / Hazmat Team Evacuate->CallEHS

Logical workflow for assessing and neutralizing aliphatic amine spills.

Spill Neutralization Methodology:

  • Containment: Surround the spill with an inert absorbent like vermiculite.

  • Neutralization: Liberally apply Sodium Bisulfite ( NaHSO3​ ) or a commercial acidic spill neutralizer over the amine. Causality: Sodium bisulfite acts as a mild acid, rapidly quenching the nucleophilic amines via an exothermic protonation reaction, neutralizing the pH and eliminating vapor hazards .

  • Collection: Once the reaction subsides (indicated by a cessation of heat/fumes), sweep the solid into a chemically compatible, sealable polyethylene container.

  • Disposal: Label the container strictly as "Hazardous Waste: Basic Aliphatic Amine Salts" and store in a designated satellite accumulation area away from strong oxidizers or acids.

References

  • Northwestern University Research Safety. "Laboratory Safety and Chemical Hygiene Plan". URL: [Link]

  • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Amines". Chem. Res. Toxicol. URL: [Link]

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